tert-Butyl Azetidine-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl azetidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)11-7(10)6-4-9-5-6/h6,9H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEPMFDUWLPBKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618569 | |
| Record name | tert-Butyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790600-78-1 | |
| Record name | tert-Butyl azetidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60618569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl azetidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Whitepaper: A Scalable and Vetted Synthesis of tert-Butyl Azetidine-3-carboxylate from Epichlorohydrin
An In-depth Technical Guide for Drug Development Professionals
Abstract
Azetidine-containing scaffolds are of paramount importance in modern medicinal chemistry, prized for their ability to impart favorable physicochemical properties, including improved metabolic stability and aqueous solubility, while acting as conformationally rigid bioisosteres for more common ring systems. Among these, tert-butyl azetidine-3-carboxylate stands out as a critical building block for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive, in-depth technical overview of a robust and scalable multi-step synthesis of this compound, commencing from the inexpensive and readily available industrial feedstock, epichlorohydrin. We will dissect each transformation, elucidating the underlying chemical principles, justifying the selection of reagents and intermediates, and providing detailed, field-proven experimental protocols. The pathway proceeds through the versatile intermediate, N-Boc-azetidin-3-one, offering a reliable route for researchers and process chemists in the drug development sector.
Introduction: The Strategic Value of the Azetidine Core
The four-membered azetidine ring, once considered a synthetic curiosity due to its inherent ring strain, is now a celebrated motif in drug design.[1] Its rigid, three-dimensional structure allows for precise vectoral presentation of substituents, enabling chemists to optimize ligand-receptor interactions. Azetidine-3-carboxylic acid and its derivatives, in particular, serve as constrained β-amino acid surrogates and are integral components of numerous clinical candidates, including sphingosine-1-phosphate (S1P) receptor agonists for treating autoimmune diseases.[2]
The synthesis of these valuable scaffolds, however, is non-trivial. The formation of four-membered rings by intramolecular cyclization is kinetically and thermodynamically less favorable than the formation of five- or six-membered rings.[1] This guide details a practical and scalable synthetic strategy that navigates these challenges, starting from epichlorohydrin and proceeding through a stable, crystalline, and highly versatile intermediate, 1-(tert-butoxycarbonyl)azetidin-3-one. This approach prioritizes robust, high-yielding reactions amenable to large-scale production.
Part I: Construction of the Versatile N-Boc-Azetidin-3-one Intermediate
The initial phase of the synthesis focuses on constructing the core azetidine ring and installing the appropriate protecting group to facilitate subsequent functionalization. The choice to synthesize N-Boc-azetidin-3-one is strategic; it is a stable, crystalline solid that serves as a common precursor for a vast array of 3-substituted azetidines.
References
The Sentinel of Synthesis: An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate and its Derivatives
Introduction: The Rising Prominence of the Azetidine Scaffold in Drug Discovery
The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure offers a compelling alternative to more flexible acyclic linkers or larger saturated rings like pyrrolidine and piperidine. The constrained nature of the azetidine ring can impart favorable physicochemical properties to drug candidates, including enhanced metabolic stability, improved binding affinity through precise vectoral positioning of substituents, and increased brain permeability.[1] At the heart of this chemical revolution lies tert-butyl azetidine-3-carboxylate, a versatile and highly sought-after building block that serves as a gateway to a diverse array of functionalized azetidine derivatives. This guide provides an in-depth exploration of the synthesis of this pivotal intermediate and its subsequent elaboration into more complex molecular architectures, offering both theoretical understanding and practical, field-proven protocols for the discerning researcher.
Part 1: The Synthesis of the Core Scaffold: this compound
The efficient and scalable synthesis of this compound is paramount for its widespread application. Several synthetic routes have been established, each with its own set of advantages and disadvantages. Herein, we dissect the most prominent and practical approaches.
Route 1: From 1-Benzylazetidin-3-ol – A Workhorse Method
This is a widely adopted and reliable method that commences with commercially available and relatively inexpensive starting materials.[2] The synthesis can be broken down into four key stages:
-
Formation of 1-Benzylazetidin-3-ol: The synthesis begins with the reaction of benzylamine and 2-(chloromethyl)oxirane (epichlorohydrin). This is followed by an intramolecular cyclization to furnish 1-benzylazetidin-3-ol.[2] The benzyl group serves as a robust protecting group for the azetidine nitrogen throughout the initial transformations.
-
N-Debenzylation and Boc Protection: The benzyl group is subsequently removed via catalytic hydrogenation, typically using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting free secondary amine is then protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.[2]
-
Oxidation to the Ketone: The hydroxyl group at the 3-position is then oxidized to a ketone. A common and efficient method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered base such as triethylamine.[3][4] This method is known for its mild conditions and high yields.
-
Esterification: The final step involves the esterification of the carboxylic acid that is transiently formed. However, a more direct route to the tert-butyl ester is often achieved by first synthesizing azetidine-3-carboxylic acid and then performing an esterification. A more direct approach to derivatives often involves the ketone intermediate. For instance, a Horner-Wadsworth-Emmons reaction on tert-butyl 3-oxoazetidine-1-carboxylate can yield tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, a versatile intermediate for further functionalization.[2]
Mechanism of N-Boc Protection:
The protection of the azetidine nitrogen with a Boc group is a crucial step. The reaction proceeds via a nucleophilic acyl substitution mechanism where the lone pair of the nitrogen atom attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, releasing a tert-butyl carbonate anion. This unstable anion subsequently decomposes into the stable products of carbon dioxide and a tert-butoxide anion, which then deprotonates the positively charged amine to yield the N-Boc protected azetidine.[5][6]
Caption: Mechanism of N-Boc protection of an amine.
Mechanism of Swern Oxidation:
The Swern oxidation proceeds by the activation of DMSO with oxalyl chloride at low temperature to form the electrophilic chloro(dimethyl)sulfonium chloride. The alcohol then attacks this species to form an alkoxysulfonium salt. The addition of a hindered base, such as triethylamine, deprotonates the carbon adjacent to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[3][7]
Caption: Simplified mechanism of the Swern Oxidation.
Route 2: From Diethyl Malonate – A Convergent Approach
An alternative strategy involves the use of diethyl malonate as a starting material.[8][9] This method is attractive due to the ready availability and low cost of the starting material. The key steps typically involve the formation of a cyclopropane intermediate followed by ring expansion to the azetidine. A variation of this approach involves the direct reaction of diethyl malonate with a suitable dielectrophile to construct the four-membered ring.
Route 3: From Epichlorohydrin – A Chiral Pool Approach
For the synthesis of enantiomerically pure azetidine derivatives, epichlorohydrin serves as an excellent chiral starting material. The synthesis generally involves the ring-opening of the epoxide with a suitable nitrogen nucleophile, followed by intramolecular cyclization to form the azetidine ring.[10] This route offers a direct entry to chiral 3-hydroxyazetidine derivatives, which can then be carried forward to this compound.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Advantages | Key Disadvantages | Scalability |
| Route 1 | Benzylamine & Epichlorohydrin | Reliable, well-established, good yields.[2] | Multi-step, requires handling of hydrogen gas. | Good |
| Route 2 | Diethyl Malonate | Inexpensive starting material, convergent.[8] | Can be lower yielding, may require optimization. | Moderate |
| Route 3 | Epichlorohydrin | Access to enantiomerically pure products.[10] | More expensive starting material for chiral versions. | Good |
Part 2: Derivatization of this compound
The true utility of this compound lies in its ability to be readily functionalized at both the nitrogen and the C3 position of the azetidine ring.
N-Functionalization
The secondary amine of deprotected this compound is a nucleophilic handle for a variety of transformations.
-
N-Alkylation: The nitrogen can be readily alkylated using a range of alkyl halides or by reductive amination. A notable application is the N-alkylation with N-Boc-3-iodoazetidine to create novel heterocyclic building blocks.[11][12]
-
N-Arylation: The Buchwald-Hartwig amination provides a powerful tool for the N-arylation of azetidines, allowing for the introduction of a wide array of aryl and heteroaryl substituents.
C3-Functionalization
The C3 position of the azetidine ring offers a prime site for introducing molecular diversity.
-
α-Alkylation: The α-proton at the C3 position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then be trapped with various electrophiles, including alkyl halides.[10]
-
α-Arylation: Palladium-catalyzed α-arylation has emerged as a powerful method for the direct coupling of azetidine esters with aryl halides.[1][13] Mechanistic studies have shown that overcoming challenges such as facile decomposition of the enolate is key to the success of these reactions.[1] The catalytic cycle typically involves oxidative addition of the aryl halide to a Pd(0) catalyst, followed by deprotonation of the azetidine ester to form an enolate, which then undergoes reductive elimination to form the C-C bond and regenerate the catalyst.[14]
Caption: Catalytic cycle for the Pd-catalyzed α-arylation of azetidine esters.
-
Amide Coupling: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. Standard peptide coupling reagents such as DCC, DIC, or phosphonium and aminium reagents are effective for this transformation.[15][16][17]
Part 3: Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
Step 1: Synthesis of 1-benzylazetidin-3-ol [2] To a solution of benzylamine in water, 2-(chloromethyl)oxirane is added slowly at 0-5 °C. The reaction mixture is stirred for 16 hours. The crude product is isolated by filtration, washed with water, and dried. The solid is then dissolved in acetonitrile, and sodium carbonate is added. The mixture is heated to reflux for 16 hours. After cooling and work-up, 1-benzylazetidin-3-ol is obtained.
Step 2: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate [2] To a solution of 1-benzylazetidin-3-ol in THF, 5% Pd/C is added. The mixture is stirred under a hydrogen atmosphere for 20 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is then dissolved in a suitable solvent and reacted with di-tert-butyl dicarbonate to afford tert-butyl 3-hydroxyazetidine-1-carboxylate.
Step 3: Swern Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate [2] To a solution of oxalyl chloride in dichloromethane at -78 °C, a solution of DMSO in dichloromethane is added dropwise. After stirring for 15 minutes, a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate in dichloromethane is added. Triethylamine is then added, and the reaction is allowed to warm to room temperature. After aqueous work-up and purification by column chromatography, tert-butyl 3-oxoazetidine-1-carboxylate is obtained as a white solid.
Protocol 2: α-Arylation of N-benzyl-tert-butyl azetidine-3-carboxylate[1]
To a mixture of the N-benzyl-tert-butyl azetidine-3-carboxylate, the aryl bromide, and a palladium catalyst (e.g., Pd(dba)₂) and a phosphine ligand (e.g., tBu₃P) in an appropriate solvent (e.g., toluene), a strong base such as LiTMP is added at room temperature. The reaction is stirred for the appropriate time (often as short as 10 minutes) and then quenched. After work-up and purification, the desired α-arylated product is obtained.
Part 4: Safety and Handling
Azetidine and many of its derivatives are reactive compounds and should be handled with appropriate safety precautions.[18][19][20]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile is a good choice), safety goggles, and a lab coat when handling azetidine and its reagents.[18]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. Azetidine is a volatile liquid with a strong, unpleasant odor.[18]
-
Reactive Hazards: Azetidine is a reactive substance.[19] Avoid contact with strong oxidizing agents and acids.
-
Flammability: Azetidine is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[19][20]
-
Toxicity: Azetidine can cause severe skin burns and eye damage.[19] In case of contact, flush the affected area with copious amounts of water and seek immediate medical attention.
Conclusion
This compound is a testament to the power of small, strained heterocycles in modern drug discovery. Its synthesis, while requiring careful execution, is achievable through several well-established routes. The true value of this building block is realized in its versatile functionalization, providing a robust platform for the creation of novel and structurally diverse azetidine derivatives. As the demand for three-dimensional scaffolds in drug design continues to grow, the importance of this compound and the synthetic methodologies it enables is set to increase, solidifying its position as a sentinel of modern synthesis.
References
- 1. Palladium-catalyzed α-arylation for the addition of small rings to aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Diethyl malonate - Wikipedia [en.wikipedia.org]
- 9. Diethyl Malonate: Versatile Building Block in Organic Synthesis_Chemicalbook [chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. nbinno.com [nbinno.com]
- 16. hepatochem.com [hepatochem.com]
- 17. peptide.com [peptide.com]
- 18. jnsparrowchemical.com [jnsparrowchemical.com]
- 19. chemos.de [chemos.de]
- 20. Azetidine - Safety Data Sheet [chemicalbook.com]
Spectroscopic Profile of tert-Butyl Azetidine-3-carboxylate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for tert-butyl azetidine-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The unique strained four-membered azetidine ring system, coupled with the sterically demanding tert-butyl ester, imparts distinct spectroscopic features. This document offers an in-depth examination of its Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation herein is grounded in fundamental principles of spectroscopy and supported by comparative data from related structures found in the scientific literature. This guide is intended to serve as an essential resource for researchers, chemists, and drug development professionals, facilitating the unambiguous identification, characterization, and utilization of this versatile synthetic intermediate.
Introduction: The Significance of this compound in Modern Drug Discovery
Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered considerable attention in contemporary medicinal chemistry. Their rigid, strained ring system introduces unique conformational constraints, making them valuable scaffolds for the design of novel therapeutic agents. The incorporation of an azetidine moiety can significantly influence the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and target-binding affinity.
This compound, in particular, serves as a pivotal starting material for the synthesis of a diverse array of more complex azetidine derivatives. The tert-butoxycarbonyl (Boc) group on the nitrogen atom provides a stable protecting group that can be readily removed under acidic conditions, while the tert-butyl ester at the 3-position offers a handle for further chemical transformations. A thorough understanding of its spectroscopic signature is paramount for ensuring the identity and purity of this key intermediate and its subsequent derivatives.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly correlate with its spectroscopic output. The following diagram illustrates the molecular structure with atom numbering for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information regarding the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the azetidine ring protons and the two tert-butyl groups. Due to the conformational rigidity of the four-membered ring, the methylene protons (C2-H and C4-H) are diastereotopic and are expected to appear as complex multiplets.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-12 ppm
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-3.9 | m | 4H | C2-H₂, C4-H₂ |
| ~3.4-3.2 | m | 1H | C3-H |
| 1.46 | s | 9H | N-Boc C(CH₃)₃ |
| 1.45 | s | 9H | Ester C(CH₃)₃ |
Interpretation and Rationale:
-
The protons on the azetidine ring (C2-H₂ and C4-H₂) are expected to be in the most deshielded region of the aliphatic signals due to the electron-withdrawing effect of the adjacent nitrogen atom and the carboxylate group. Their diastereotopic nature leads to complex splitting patterns, often appearing as multiplets.
-
The methine proton at the 3-position (C3-H) is coupled to the adjacent methylene protons, resulting in a multiplet.
-
The nine protons of the N-Boc tert-butyl group and the nine protons of the ester tert-butyl group are chemically equivalent within their respective groups and thus appear as sharp singlets. Their chemical shifts are very similar and may overlap, as seen in the ¹H NMR data for the closely related compound, tert-butyl 3-formylazetidine-1-carboxylate, where the tert-butyl protons appear as a singlet at 1.44 ppm.[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of two quaternary carbons for the tert-butyl groups and the carbonyl carbons are key diagnostic features.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse program: Proton-decoupled
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2 seconds
-
Spectral width: 0-220 ppm
-
-
Processing: Apply Fourier transformation with an appropriate line broadening factor, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | Ester C=O |
| ~156 | N-Boc C=O |
| ~81 | Ester C(CH₃)₃ |
| ~80 | N-Boc C(CH₃)₃ |
| ~50 | C2, C4 |
| ~35 | C3 |
| ~28.5 | N-Boc C(CH₃)₃ |
| ~28.2 | Ester C(CH₃)₃ |
Interpretation and Rationale:
-
The two carbonyl carbons of the ester and the Boc protecting group are expected to resonate at the downfield end of the spectrum, typically in the range of 155-175 ppm. In a study of a biazetidine derivative, the ester and Boc carbonyls were observed at 1731 cm⁻¹ and 1694 cm⁻¹, respectively, in the IR spectrum, which supports the presence of two distinct carbonyl environments.[2]
-
The quaternary carbons of the two tert-butyl groups will appear around 80-81 ppm.
-
The methylene carbons of the azetidine ring (C2 and C4) are expected to be in the range of 50-60 ppm.
-
The methine carbon at the 3-position (C3) will be further upfield.
-
The methyl carbons of the two tert-butyl groups will appear as strong signals around 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the strong absorption bands of the two carbonyl groups.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in an appropriate cell.
-
Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Resolution: 4 cm⁻¹
-
Spectral range: 4000-400 cm⁻¹
-
-
Processing: Perform a background subtraction and present the data as transmittance (%) versus wavenumber (cm⁻¹).
Table 3: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975-2850 | Medium-Strong | C-H stretching (aliphatic) |
| ~1735 | Strong | C=O stretching (ester) |
| ~1695 | Strong | C=O stretching (N-Boc) |
| ~1160 | Strong | C-O stretching (ester and Boc) |
Interpretation and Rationale:
-
The most prominent features in the IR spectrum will be the two strong carbonyl stretching vibrations. The ester carbonyl (C=O) is expected to absorb at a higher wavenumber (around 1735 cm⁻¹) compared to the urethane carbonyl of the N-Boc group (around 1695 cm⁻¹). This is consistent with the IR data for a related biazetidine derivative, which showed C=O stretches at 1731 cm⁻¹ and 1694 cm⁻¹.[2]
-
The C-H stretching vibrations of the aliphatic protons will appear in the 2975-2850 cm⁻¹ region.
-
Strong C-O stretching bands from both the ester and the Boc group are expected in the fingerprint region, typically around 1160 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.
-
Ionization Method: Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which will likely produce the protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used.
-
Data Acquisition: Acquire the spectrum over a suitable mass-to-charge (m/z) range.
Predicted Fragmentation Pathway:
Under ESI conditions, the protonated molecular ion [M+H]⁺ is expected at m/z 158.1176 (for C₈H₁₅NO₂). Common fragmentation pathways for N-Boc protected amines and tert-butyl esters involve the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group.
References
An In-depth Technical Guide to tert-Butyl Azetidine-3-carboxylate: Properties, Reactivity, and Applications
Introduction: The Azetidine Scaffold in Modern Drug Discovery
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry. Their inherent ring strain, while less pronounced than that of aziridines, imparts a unique combination of conformational rigidity and reactivity, making them valuable bioisosteres for larger, more flexible ring systems. This unique structural feature can lead to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic profiles in drug candidates. Among the vast array of functionalized azetidines, tert-Butyl Azetidine-3-carboxylate stands out as a critical and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, delving into its spectroscopic profile, characteristic reactivity, and key applications. The insights and protocols presented herein are curated for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Physicochemical Properties
This compound is most commonly handled in its free base form or as a more stable salt, such as the hydrochloride or acetate salt. The salt form can enhance stability, solubility, and ease of handling.[1] The fundamental properties of the parent compound and its common salt forms are summarized below.
| Property | This compound (Free Base) | This compound hydrochloride | This compound acetate |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | C₁₀H₁₉NO₄ |
| Molecular Weight | 157.21 g/mol [1] | 193.67 g/mol [2] | 217.26 g/mol [1] |
| Appearance | Not widely reported; likely a liquid or low-melting solid | White to off-white solid[3] | Solid |
| CAS Number | 21828700 (Parent CID)[2] | 53871-08-2[2] | 1236144-52-7[1] |
| Storage Conditions | Inert atmosphere, 2-8°C[3] | Inert atmosphere, 2-8°C[3] | Inert atmosphere, store in freezer, under -20°C |
Spectroscopic Profile
The structural features of this compound give rise to a characteristic spectroscopic signature.
-
¹H NMR: The proton NMR spectrum is expected to show a prominent singlet around δ 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group. The protons on the azetidine ring will appear as multiplets in the region of δ 3.0-4.0 ppm. The N-H proton of the free base would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the quaternary and methyl carbons of the tert-butyl group (around δ 80-85 ppm and δ 28 ppm, respectively). The carbons of the azetidine ring will resonate in the range of δ 35-60 ppm. The carbonyl carbon of the ester will appear significantly downfield, typically in the δ 170-175 ppm region.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching band from the ester group, typically found around 1730-1740 cm⁻¹. C-H stretching vibrations from the alkyl groups will be observed in the 2850-3000 cm⁻¹ region. For the free base, an N-H stretching band would be present around 3300-3500 cm⁻¹.
-
Mass Spectrometry (MS): Electron impact or electrospray ionization mass spectrometry will typically show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. A characteristic fragmentation pattern involves the loss of isobutylene (56 Da) from the tert-butyl group to give a prominent fragment ion.
Chemical Properties and Reactivity
The chemical utility of this compound is defined by three primary reactive sites: the tert-butyl ester, the secondary amine of the azetidine ring, and the strained four-membered ring itself. Understanding the interplay of these functional groups is crucial for its strategic application in synthesis.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester serves as a robust protecting group for the carboxylic acid, stable under a variety of basic and nucleophilic conditions. Its removal is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice.
Causality of Experimental Choice: The mechanism proceeds via protonation of the ester carbonyl, followed by the formation of a stable tert-butyl cation. This carbocation is then quenched by the counter-ion or a scavenger. TFA is highly effective because it is a strong acid that can be used in high concentration or as a solvent, driving the reaction to completion, and it is volatile, facilitating its removal during workup.
Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.
N-Functionalization of the Azetidine Ring
The secondary amine of the azetidine ring is a nucleophilic center, allowing for a wide range of derivatization reactions. This is arguably the most common synthetic transformation, enabling the incorporation of the azetidine carboxylate scaffold into larger molecules. Common reactions include:
-
Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, DIPEA) to form amides and sulfonamides.
-
Alkylation: Reaction with alkyl halides or other electrophiles.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated products.
Trustworthiness of Protocols: These are standard, high-yielding reactions in organic chemistry. The key to success is the careful choice of base and solvent to avoid competing side reactions, such as the ring-opening of the azetidine.
Ring-Opening Reactions
The inherent strain of the four-membered ring makes azetidines susceptible to nucleophilic ring-opening reactions, particularly upon activation of the ring nitrogen. This reactivity provides a pathway to synthetically useful 1,3-aminoalcohols and other substituted propylamines.
Expertise & Experience: Activation is key. The nitrogen atom can be activated by forming a highly reactive azetidinium ion through quaternization (e.g., with methyl iodide) or by using a Lewis acid to coordinate to the nitrogen. The choice of nucleophile and reaction conditions will then dictate the regioselectivity of the ring-opening. While this is a powerful transformation, it must be considered as a potential side reaction during N-functionalization if overly harsh or activating conditions are employed.
Caption: Key synthetic pathways for this compound.
Applications in Medicinal Chemistry and Organic Synthesis
The unique structural and chemical properties of this compound make it a valuable precursor in several areas:
-
Drug Discovery: The azetidine-3-carboxylic acid moiety is a key structural element in various drug candidates and approved medicines. For example, it is a component of compounds targeting Janus kinase (JAK) inhibitors, such as Baricitinib, used for treating rheumatoid arthritis.
-
Peptide Synthesis: When the ester is hydrolyzed, the resulting N-Boc-azetidine-3-carboxylic acid can be used as a non-canonical amino acid in peptide synthesis. The rigid azetidine ring acts as a potent turn-inducer, influencing the secondary structure of peptides and potentially increasing their proteolytic stability.
-
Complex Molecule Synthesis: It serves as a starting material for the synthesis of more complex heterocyclic systems, including spirocycles, through cycloaddition reactions.
Experimental Protocols
The following protocols are provided as representative examples of the key transformations discussed.
Protocol 1: TFA-Mediated Hydrolysis of this compound
This protocol describes the deprotection of the tert-butyl ester to yield azetidine-3-carboxylic acid as its trifluoroacetate salt.
-
Reagent Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M). Cool the solution to 0 °C in an ice bath.
-
Reaction: Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Isolation: The resulting crude product, the TFA salt of azetidine-3-carboxylic acid, can be solidified by trituration with diethyl ether and collected by filtration. It can be used in the next step without further purification or purified by crystallization.
Protocol 2: N-Acylation with Benzoyl Chloride
This protocol details the functionalization of the azetidine nitrogen.
-
Reagent Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M). Add a non-nucleophilic base, such as triethylamine (1.2 eq). Cool the mixture to 0 °C.
-
Reaction: Add a solution of benzoyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor for completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Safety and Handling
While comprehensive safety data for the free base is limited, the hydrochloride salt is known to cause skin, eye, and respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as recommended.[3]
Conclusion
This compound is a cornerstone building block for the introduction of the valuable azetidine scaffold into complex molecules. Its well-defined reactivity, centered on the strategic deprotection of the tert-butyl ester and the versatile functionalization of the ring nitrogen, provides a reliable and powerful tool for medicinal chemists and synthetic organic chemists. A thorough understanding of its properties and chemical behavior, as outlined in this guide, is essential for its successful application in the development of next-generation therapeutics and novel chemical entities.
References
The Azetidine Ring: A Privileged Scaffold in Drug Discovery - A Technical Guide to the Biological Activity of tert-Butyl Azetidine-3-carboxylate Derivatives
Introduction: The Strategic Importance of the Azetidine Moiety
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that confer advantageous pharmacological properties is perpetual. The azetidine ring, a four-membered saturated heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ring strain, conformational rigidity, and ability to serve as a versatile synthetic handle make it an attractive component in the design of new therapeutic agents.[3][4] Unlike its more strained three-membered aziridine counterpart, the azetidine ring offers greater stability, while its compact nature provides a distinct advantage over larger five- and six-membered heterocyclic systems by minimizing increases in molecular weight and lipophilicity.[3][4]
This technical guide provides an in-depth exploration of the biological activities of derivatives of tert-butyl azetidine-3-carboxylate, a key building block in the synthesis of a diverse array of bioactive molecules. We will delve into the causality behind experimental choices, present detailed protocols for synthesis and biological evaluation, and illuminate the structure-activity relationships that govern the therapeutic potential of these compounds.
I. Antibacterial Activity: Targeting Bacterial Topoisomerases with 7-Azetidinylquinolones
The incorporation of a substituted azetidine ring at the C-7 position of the quinolone core has given rise to a potent new class of antibacterial agents.[5][6][7] These 7-azetidinylquinolones exhibit broad-spectrum activity, particularly against Gram-positive bacteria, and have demonstrated improved in vivo efficacy compared to their piperazine or aminopyrrolidine-containing counterparts.[5]
A. Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Quinolone antibiotics exert their bactericidal effects by targeting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[8][9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[9] Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break and converting the topoisomerase into a toxic cellular lesion that leads to chromosomal fragmentation and cell death.[6][8] The azetidine substituent at the C-7 position plays a critical role in the potency and spectrum of activity, influencing the drug's interaction with the topoisomerase-DNA complex.[5]
Caption: Mechanism of action of 7-azetidinylquinolones.
B. Structure-Activity Relationship (SAR) and Quantitative Data
The antibacterial potency of 7-azetidinylquinolones is highly dependent on the substitution pattern of the azetidine ring and the quinolone core.[5][6] Key SAR observations include:
-
Stereochemistry: The stereochemistry at the C-2 and C-3 positions of the azetidine ring is crucial for activity. For example, the (2S,3R) configuration of a 3-amino-2-methylazetidine moiety has been shown to confer the best antibacterial activity.[6]
-
Substituents on the Azetidine Nitrogen: The nature of the substituent on the azetidine nitrogen influences both potency and pharmacokinetic properties.
-
Substituents on the Quinolone Core: Modifications at the N-1 and C-8 positions of the quinolone ring system significantly impact the antibacterial spectrum and potency.[5]
| Compound/Substituent | Target Organism | MIC (µg/mL) | Reference |
| Compound 6i (Fluoroquinolone derivative) | S. aureus (Methicillin-sensitive) | 0.25-16.00 | [7] |
| Compound 6i (Fluoroquinolone derivative) | S. aureus (Methicillin-resistant) | 0.25-16.00 | [7] |
| Compound 6i (Fluoroquinolone derivative) | E. coli (ATCC 35218) | 0.25-16.00 | [7] |
C. Experimental Protocols
This protocol outlines a general approach for the synthesis of 7-(azetidin-3-yl)quinolone derivatives, starting from a suitable 7-fluoroquinolone core and a protected azetidine derivative.
Step 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1 equivalent) in dichloromethane (CH₂Cl₂) at -15 to 5 °C, add potassium bromide (KBr) as an aqueous solution and 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (catalytic amount).[10]
-
Slowly add an aqueous solution of sodium hypochlorite (NaClO) and potassium bicarbonate (KHCO₃) while maintaining the temperature.[10]
-
Stir the reaction mixture for 30 minutes.[10]
-
Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃).[10]
-
Extract the product with ethyl acetate, wash with water, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.[10]
Step 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in tetrahydrofuran (THF) at -5 °C under a hydrogen atmosphere, slowly add potassium tert-butoxide (1.1 equivalents) in THF. Stir for 3 hours.[8]
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1 equivalent) in THF and continue stirring at -5 °C for 2 hours.[8]
-
Allow the reaction to warm to room temperature and stir for an additional 16 hours.[8]
-
Work up the reaction to isolate tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.[8]
Step 3: Deprotection and Coupling to the Quinolone Core
-
Treat the protected azetidine derivative with a strong acid (e.g., trifluoroacetic acid or hydrochloric acid) in a suitable solvent to remove the tert-butoxycarbonyl (Boc) protecting group.
-
React the resulting azetidine salt with the 7-fluoroquinolone core in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a polar aprotic solvent (e.g., dimethyl sulfoxide or N,N-dimethylformamide) at an elevated temperature.
-
Purify the final 7-(azetidin-3-yl)quinolone derivative by chromatography or recrystallization.
The MIC of the synthesized compounds against various bacterial strains can be determined using the broth microdilution method.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
II. GABA Uptake Inhibition: Modulating Neuronal Signaling
Derivatives of azetidine-3-carboxylic acid have been identified as potent inhibitors of γ-aminobutyric acid (GABA) transporters (GATs), making them promising candidates for the treatment of neurological disorders such as epilepsy.[8][11] By blocking the reuptake of GABA from the synaptic cleft, these compounds enhance GABAergic neurotransmission, leading to a net inhibitory effect in the central nervous system.
A. Mechanism of Action: Targeting GABA Transporters
GABA transporters are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into neurons and glial cells, thereby terminating its inhibitory signal.[11] There are four known subtypes of GABA transporters: GAT-1, GAT-2, GAT-3, and BGT-1. Azetidine-based inhibitors act as competitive or non-competitive antagonists at these transporters, preventing the binding and translocation of GABA. The azetidine ring serves as a conformationally constrained bioisostere of GABA or β-alanine.[8]
Caption: Inhibition of GABA reuptake by azetidine derivatives.
B. Structure-Activity Relationship (SAR) and Quantitative Data
The potency and selectivity of azetidine-based GABA uptake inhibitors are highly influenced by the nature and position of substituents on the azetidine ring and the N-alkylated lipophilic moiety.[8]
-
Azetidine Ring Substitution: Derivatives with a carboxylic acid or acetic acid moiety at the 2- or 3-position of the azetidine ring have shown significant activity.[8]
-
Lipophilic Side Chain: The presence of a lipophilic side chain, such as a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group, attached to the azetidine nitrogen is crucial for high-affinity binding to GAT-1.[8]
| Compound | Target | IC₅₀ (µM) | Reference |
| Azetidin-2-ylacetic acid derivative with 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 | [8] |
| Azetidin-2-ylacetic acid derivative with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 | [8] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid (12d) | GAT-3 | 15.3 ± 4.5 | [8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b) | GAT-1 | 26.6 ± 3.3 | [8] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e) | GAT-3 | 31.0 ± 4.7 | [8] |
C. Experimental Protocols
This protocol describes a general method for the synthesis of N-alkylated azetidine-3-carboxylic acid derivatives.
-
Start with commercially available this compound.
-
Perform N-alkylation by reacting the starting material with a suitable alkyl halide (e.g., a bromo- or iodo-functionalized lipophilic side chain) in the presence of a base such as potassium carbonate or cesium carbonate in a polar aprotic solvent like acetonitrile or DMF.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and purify the N-alkylated this compound derivative by column chromatography.
-
Hydrolyze the tert-butyl ester using a strong acid (e.g., TFA in CH₂Cl₂) to yield the final carboxylic acid derivative.
-
Purify the final product by recrystallization or preparative high-performance liquid chromatography (HPLC).
The inhibitory activity of the synthesized compounds on GABA transporters can be evaluated using a [³H]GABA uptake assay in rat brain synaptosomes or cells expressing the specific GAT subtype.[12][13][14][15]
-
Prepare crude synaptosomes from rat cerebral cortex or thalamus.[14]
-
Pre-incubate the synaptosomes in a standard saline solution.
-
Initiate the uptake reaction by adding a solution containing [³H]GABA and varying concentrations of the test compound.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.[13]
-
Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound [³H]GABA.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake.
III. Anticancer Activity: Targeting Sphingosine-1-Phosphate (S1P) Receptors
Recent studies have highlighted the potential of azetidine-3-carboxylic acid derivatives as modulators of sphingosine-1-phosphate (S1P) receptors, which are implicated in various aspects of cancer progression, including cell proliferation, survival, migration, and angiogenesis.[6][9]
A. Mechanism of Action: Modulation of S1P Receptor Signaling
S1P is a bioactive lipid that signals through a family of five G protein-coupled receptors (S1PR1-5).[9] Dysregulation of S1P signaling is a hallmark of many cancers.[6][9] Azetidine-containing compounds can act as agonists or antagonists of S1P receptors, thereby modulating downstream signaling pathways such as the JAK/STAT3, PI3K/AKT, and MAPK/ERK pathways, which are critical for cancer cell survival and proliferation.[9]
Caption: Modulation of S1P signaling in cancer by azetidine derivatives.
B. Synthesis of Azetidine-Containing S1P Receptor Agonists
The synthesis of azetidine-based S1P receptor agonists often involves the construction of a trisubstituted azetidine ring, which can be a synthetic challenge. A common approach involves the intramolecular SN2 cyclization of a precursor with a 1-amino-2,3-diol structure.[3]
General Synthetic Strategy:
-
Stereoselective preparation of the acyclic precursor: This is a critical step to control the stereochemistry of the final product.
-
Mesylation or Tosylation: The primary hydroxyl group is converted to a good leaving group.
-
Intramolecular Cyclization: Treatment with a base promotes the intramolecular SN2 reaction to form the azetidine ring.
-
Further functionalization: The side chains are elaborated to introduce the necessary pharmacophoric elements for S1P receptor binding.
IV. Central Nervous System (CNS) Stimulant Activity
While less explored, some azetidine derivatives have been reported to possess CNS stimulant properties.[16][17][18][19] The precise mechanism of action for this activity is not yet fully elucidated for this specific class of compounds. However, based on the structure of related phenyl-substituted azetidines, it is hypothesized that they may act as monoamine reuptake inhibitors.[16]
A. Hypothetical Mechanism of Action: Monoamine Reuptake Inhibition
CNS stimulants often exert their effects by increasing the synaptic concentrations of catecholamines such as dopamine, norepinephrine, and serotonin.[18][19] A plausible mechanism for azetidine-based CNS stimulants is the inhibition of the respective monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[16] By blocking the reuptake of these neurotransmitters, the duration and intensity of their signaling are increased, leading to enhanced alertness, attention, and energy levels.[18]
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile building block that has enabled the development of a wide range of biologically active compounds. From potent antibacterial agents that combat drug-resistant pathogens to novel modulators of neuronal and oncogenic signaling pathways, the unique structural and chemical properties of the azetidine ring continue to be a source of innovation in drug discovery.
Future research in this area will likely focus on:
-
Fine-tuning Structure-Activity Relationships: Further exploration of the substitution patterns on the azetidine ring and its appended functionalities will lead to the discovery of more potent and selective agents.
-
Elucidation of Novel Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will open up new therapeutic avenues.
-
Development of Efficient and Scalable Synthetic Methodologies: Innovations in synthetic chemistry will be crucial for the practical and cost-effective production of these complex molecules.
As our understanding of the biological significance of the azetidine moiety grows, so too will the opportunities to leverage this privileged scaffold in the design of the next generation of therapeutics.
References
- 1. bepls.com [bepls.com]
- 2. Synthesis of Azetidines [manu56.magtech.com.cn]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. GABA release and uptake measured in crude synaptosomes from Genetic Absence Epilepsy Rats from Strasbourg (GAERS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Cns stimulants | PPTX [slideshare.net]
- 18. drugs.com [drugs.com]
- 19. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]
A Technical Guide to tert-Butyl Azetidine-3-carboxylate: A Cornerstone Building Block in Modern Medicinal Chemistry
Abstract
In the contemporary landscape of drug discovery, the quest for molecules with superior efficacy, selectivity, and pharmacokinetic profiles has driven chemists to explore beyond the traditional flat, aromatic structures. Small, saturated heterocycles have emerged as powerful tools for introducing three-dimensional complexity, and among these, the azetidine ring has garnered significant attention.[1][2][3] This guide provides an in-depth technical analysis of tert-butyl azetidine-3-carboxylate, a pivotal building block that serves as a versatile and strategically vital scaffold in medicinal chemistry. We will explore its synthesis, delineate its key reactive handles, provide validated protocols for its derivatization, and examine case studies where its incorporation has been instrumental in the development of clinical candidates and approved drugs.
The Strategic Value of the Azetidine Scaffold
The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, offers a unique combination of properties that make it highly attractive for drug design.[3][4] Unlike its larger counterparts, such as pyrrolidine or piperidine, the inherent ring strain of azetidine imparts a greater degree of conformational rigidity.[3][5] This pre-organization of substituents can lead to more favorable binding entropy when interacting with a biological target, potentially increasing potency and ligand efficiency.[3][5]
Furthermore, the introduction of an azetidine moiety can significantly modulate the physicochemical properties of a lead compound. It often enhances aqueous solubility and metabolic stability compared to more lipophilic or metabolically susceptible groups.[1][2] The nitrogen atom provides a convenient vector for substitution, allowing chemists to fine-tune polarity and explore interactions within a binding pocket.[5]
Table 1: Comparative Physicochemical Properties of Saturated Heterocycles
| Property | Azetidine | Pyrrolidine | Piperidine |
|---|---|---|---|
| Molecular Weight ( g/mol ) | 57.09 | 71.12 | 85.15 |
| pKa (of conjugate acid) | 11.29[6] | 11.27 | 11.12 |
| logP (Octanol/Water) | -0.39 (Calculated) | 0.35 (Calculated) | 0.84 (Calculated) |
| Structural Rigidity | High | Medium | Low (Chair-boat conformers) |
The data in Table 1 illustrates that azetidine provides a less lipophilic and more compact scaffold compared to its five- and six-membered homologues, making it a valuable "small monocyclic scaffold" for fragment-based drug design.[3]
Synthesis and Core Reactivity of this compound
This compound is a doubly functionalized system, offering two orthogonal points for chemical modification: the secondary amine (N1) and the carboxylic acid at C3 (protected as a tert-butyl ester).[7] The tert-butyl protecting group is particularly advantageous due to its stability in basic conditions and its facile removal under acidic conditions, making it ideal for multi-step synthetic sequences.[7]
A common synthetic pathway involves the cyclization of precursors followed by esterification and protection. For instance, a practical route can start from 1-benzylazetidin-3-ol, which undergoes debenzylation via hydrogenation, followed by Boc-protection of the nitrogen and subsequent oxidation to yield tert-butyl 3-oxoazetidine-1-carboxylate, a key precursor.[8]
The true synthetic power of this building block lies in the selective manipulation of its two functional groups.
N-Functionalization: The Gateway to Diversity
The secondary amine is a nucleophilic center that readily participates in a variety of crucial bond-forming reactions.[7][9]
Amide coupling is arguably the most common reaction in medicinal chemistry. The azetidine nitrogen can be acylated to introduce a vast array of side chains. The choice of coupling reagent is critical to ensure high yield and minimize side reactions.
Table 2: Comparison of Common Reagents for Amide Coupling to Azetidines
| Reagent System | Key Advantages | Common Side Reactions |
|---|---|---|
| EDC / HOBt | Water-soluble byproducts, suitable for aqueous media.[10] | Racemization (suppressed by HOBt). |
| HATU / DIPEA | High efficiency, fast reaction times, effective for hindered substrates.[10][11] | Guanidinylation of the amine. |
| PyBOP / DIPEA | Low racemization, stable reagent.[10] | Formation of phosphonamide byproducts. |
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a robust and highly efficient method for coupling a generic carboxylic acid to the nitrogen of this compound.
Rationale: HATU is a uronium-based coupling reagent that rapidly activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[11] The non-nucleophilic base DIPEA is used to scavenge the acid formed during the reaction without competing in the coupling. Anhydrous DMF is the solvent of choice due to its high polarity, which aids in dissolving the reagents and intermediates.
Materials:
-
Carboxylic Acid (R-COOH) (1.0 eq)
-
This compound (as HCl or free base) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)[10]
-
DIPEA (Diisopropylethylamine) (2.5 eq)[10]
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, 5% LiCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the pre-activated mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[11]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
For the synthesis of N-aryl azetidines, palladium-catalyzed cross-coupling reactions are indispensable. The Buchwald-Hartwig amination allows for the formation of a C-N bond between the azetidine nitrogen and an aryl halide.[12]
Protocol 2: Palladium-Catalyzed N-Arylation
Rationale: This protocol uses a palladium catalyst, such as Pd(OAc)₂, in combination with a bulky phosphine ligand like BINAP. The ligand is crucial for facilitating the reductive elimination step that forms the C-N bond. A strong base, such as Cs₂CO₃, is required to deprotonate the azetidine nitrogen, making it a more effective nucleophile in the catalytic cycle.
Materials:
-
This compound (1.2 eq)
-
Aryl Halide (e.g., Aryl Bromide) (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.075 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, BINAP, and Cs₂CO₃.[12]
-
Evacuate and backfill the tube with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous toluene, followed by the aryl halide and this compound.[12]
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.
-
Monitor the reaction by TLC or LC-MS until the aryl halide is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Carboxylate Group Manipulation
The tert-butyl ester serves as a robust protecting group that can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA) in dichloromethane (DCM), to reveal the free carboxylic acid. This unmasked acid is then available for further elaboration, most commonly through another amide coupling reaction.
Caption: Synthetic workflow for sequential functionalization.
Case Study: Application in Drug Discovery
The utility of this compound is best illustrated through its application in the synthesis of complex bioactive molecules.
Case Study: Baricitinib (JAK1/JAK2 Inhibitor)
Baricitinib is an approved drug for the treatment of rheumatoid arthritis that functions as a Janus kinase (JAK) inhibitor.[8] A key structural feature of Baricitinib is the 1-(ethylsulfonyl)azetidin-3-yl moiety. The synthesis of this crucial fragment relies heavily on derivatives of this compound.
A reported synthesis starts with tert-butyl 3-hydroxyazetidine-1-carboxylate, which is oxidized to the corresponding ketone, tert-butyl 3-oxoazetidine-1-carboxylate.[8] This ketone then undergoes a Horner-Wadsworth-Emmons reaction to install a cyanomethylene group.[8][13] Subsequent deprotection of the Boc group under acidic conditions, followed by sulfonylation of the nitrogen, yields the key azetidine intermediate for coupling to the pyrazole core of the final drug.[8]
Caption: Synthetic pathway toward the Baricitinib side chain.
The Azetidine Ring as a Bioisostere
In medicinal chemistry, a bioisostere is a chemical substituent that can replace another group while retaining or enhancing the desired biological activity.[14][15] The azetidine ring is often employed as a bioisostere for other cyclic and acyclic motifs to improve pharmacokinetic properties. For example, it can serve as a constrained analog of a propyl or isopropyl group, or as a smaller, less lipophilic alternative to a pyrrolidine or piperidine ring. This strategic replacement can lead to improved ligand efficiency, solubility, and metabolic stability.[1][5]
Caption: The azetidine ring as a strategic bioisostere.
Conclusion
This compound is more than just a chemical reagent; it is a strategic building block that empowers medicinal chemists to craft next-generation therapeutics. Its well-defined stereochemistry, orthogonal protecting groups, and the unique properties of the azetidine ring itself provide a reliable platform for introducing conformational constraint and favorable physicochemical properties. The robust and versatile chemistry associated with this scaffold ensures its continued and expanding role in the design of novel drugs targeting a wide range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Azetidines - Enamine [enamine.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azetidine - Wikipedia [en.wikipedia.org]
- 7. Buy this compound acetate | 1236144-52-7 [smolecule.com]
- 8. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]
Introduction to the azetidine scaffold in drug design
An In-Depth Technical Guide to the Azetidine Scaffold in Drug Design
Foreword
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional chemical space. In this context, the smallest saturated nitrogen-containing heterocycles, such as azetidines, have emerged as privileged scaffolds.[1][2] Their unique combination of structural rigidity, metabolic stability, and synthetic versatility offers a compelling toolkit for the modern drug hunter. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the azetidine scaffold, from its fundamental properties and synthesis to its strategic application in contemporary drug design. We will delve into the causality behind experimental choices, present validated protocols, and showcase real-world examples that underscore the transformative potential of this unassuming four-membered ring.
The Azetidine Moiety: A Scaffold of Untapped Potential
The azetidine ring, a four-membered heterocycle containing one nitrogen atom, has garnered significant attention in drug discovery due to its unique stereoelectronic properties.[3] Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the inherent ring strain of approximately 25.4 kcal/mol in azetidine imparts a greater degree of conformational rigidity.[4] This pre-organization of substituents can lead to a decrease in the entropic penalty upon binding to a biological target, potentially resulting in higher affinity.[5][6]
Furthermore, the introduction of an azetidine ring can significantly influence the physicochemical properties of a molecule. It can enhance aqueous solubility, a critical parameter for drug absorption and distribution, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[7][8] The azetidine scaffold is also a valuable bioisostere for various functional groups and larger ring systems, offering a means to modulate potency, selectivity, and pharmacokinetic parameters.[9][10]
Key Advantages of Incorporating Azetidine Scaffolds:
-
Structural Rigidity: The strained four-membered ring provides a conformationally restricted scaffold, which can lead to higher binding affinity due to a lower entropic penalty upon binding.[2][5]
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced aqueous solubility and metabolic stability compared to their acyclic or larger-ring analogues.[7][11][12]
-
Three-Dimensionality: The non-planar nature of the azetidine ring introduces three-dimensionality into otherwise flat molecules, which can improve target engagement and selectivity.[7]
-
Novel Chemical Space: The underutilization of azetidines in drug design presents an opportunity to explore novel chemical space and develop intellectual property.[8]
-
Bioisosteric Replacement: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties, allowing for the fine-tuning of pharmacological properties.[9][10]
Synthetic Strategies for Accessing Functionalized Azetidines
The synthesis of substituted azetidines has historically been challenging due to the ring strain associated with the four-membered ring.[2] However, recent advancements in synthetic methodology have provided robust and versatile routes to a wide array of functionalized azetidines.[4][13] The choice of synthetic strategy is often dictated by the desired substitution pattern and the available starting materials.
Intramolecular Cyclization of 1,3-Amino Alcohols and Related Precursors
One of the most common and direct methods for constructing the azetidine ring is through the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group in a 1,3-relationship.
This protocol, developed by Couty and coworkers, provides a reliable method for the synthesis of enantiomerically pure 2-cyanoazetidines from β-amino alcohols.[14][15]
Step-by-Step Methodology:
-
N-Arylation: The starting β-amino alcohol is subjected to a copper-catalyzed N-arylation reaction with an appropriate aryl halide. This step introduces the desired aryl substituent on the nitrogen atom. The choice of copper catalyst and ligands is crucial for achieving high yields and minimizing side reactions.
-
N-Cyanomethylation: The resulting secondary aniline is then N-cyanomethylated using bromoacetonitrile. This introduces the cyanoethyl group, which will ultimately form one of the C-C bonds of the azetidine ring.
-
Mesylation and Cyclization: The final step involves a one-pot procedure where the hydroxyl group is first activated by mesylation, followed by base-induced intramolecular cyclization to afford the N-aryl-2-cyanoazetidine. The diastereoselectivity of the cyclization is often predictable and can be controlled by the stereochemistry of the starting β-amino alcohol.[14]
[2+2] Cycloaddition Reactions
The [2+2] cycloaddition of imines and alkenes, known as the aza Paternò-Büchi reaction, offers a direct and atom-economical route to functionalized azetidines.[16] Recent developments in photoredox catalysis have significantly expanded the scope and utility of this transformation.[17]
Schindler's laboratory reported an intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes to synthesize azetidines using visible light and an iridium photocatalyst.[4][17]
Step-by-Step Methodology:
-
Reaction Setup: A solution of the 2-isoxazoline-3-carboxylate, the alkene, and the iridium photocatalyst (e.g., fac-[Ir(dFppy)3]) in a suitable solvent is prepared in a reaction vessel.
-
Irradiation: The reaction mixture is irradiated with visible light (typically blue LEDs) to excite the photocatalyst.
-
Energy Transfer: The excited photocatalyst undergoes triplet energy transfer to the 2-isoxazoline-3-carboxylate, generating a reactive triplet species.
-
Cycloaddition: This excited species then undergoes a [2+2] cycloaddition with the alkene to form the azetidine ring.
-
Workup and Purification: After the reaction is complete, the solvent is removed, and the product is purified by column chromatography.
Other Notable Synthetic Methods
Several other innovative methods have been developed for the synthesis of azetidines, including:
-
Ring Contraction of Pyrrolidinones: This method involves the rearrangement of larger rings to form the strained four-membered ring.[4]
-
Strain-Release Homologation of Azabicyclo[1.1.0]butanes: This approach utilizes highly strained starting materials to access functionalized azetidines.[4]
-
Kulinkovich-type Coupling: This Ti(IV)-mediated coupling of oxime ethers and Grignard reagents provides access to spirocyclic NH-azetidines.[4][18]
Modulation of Physicochemical Properties
The incorporation of an azetidine moiety can have a profound impact on the physicochemical properties of a drug candidate. These effects are often beneficial and can be strategically employed to overcome common liabilities in drug discovery.
Aqueous Solubility
Poor aqueous solubility is a major hurdle in drug development, often leading to poor absorption and bioavailability. The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, and its introduction can increase the overall polarity and aqueous solubility of a molecule.[11][12]
| Compound Pair | LogS (A) | LogS (B) | Fold Improvement | Reference |
| Proline-based STAT3 inhibitor | -4.5 | -3.2 (Azetidine analogue) | ~20 | [11][12] |
| Piperidine-containing compound | -5.1 | -4.3 (Azetidine bioisostere) | ~6.3 | [8] |
Table 1. Improvement in aqueous solubility (LogS) upon replacement with an azetidine scaffold.
Metabolic Stability
Metabolic instability, particularly oxidative metabolism by cytochrome P450 enzymes, can lead to rapid clearance and short in vivo half-life. The azetidine ring is generally more resistant to oxidative metabolism compared to more electron-rich or sterically accessible moieties.[8] Replacing a metabolically labile group with an azetidine can block a key metabolic pathway and improve the pharmacokinetic profile.
| Original Moiety | Metabolic Half-life (t½) | Azetidine Analogue | Metabolic Half-life (t½) | Reference |
| N,N-dimethylaniline | 15 min | N-azetidinylaniline | > 120 min | [8] |
| Pyrrolidine | 30 min | Azetidine | 90 min | [7] |
Table 2. Enhancement of metabolic stability with azetidine-containing analogues.
Azetidine as a Bioisostere
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve the properties of a lead compound while maintaining or enhancing its biological activity. The azetidine ring can serve as a bioisostere for a variety of functional groups and ring systems.
Replacement of Amides and Esters
The rigid, non-planar geometry of the azetidine ring can mimic the spatial arrangement of substituents in amide and ester functionalities. Azetidine amides, for instance, can adopt a torsional profile similar to mono-substituted amides without the presence of an N-H donor, which can be advantageous for cell permeability.[19]
Bioisostere for Larger Rings
Azetidines can also act as conformationally restricted mimics of larger, more flexible rings like piperidine and piperazine.[9][10] This substitution can lead to improved selectivity and reduced off-target effects.
Case Studies: Azetidine-Containing Drugs
The clinical and commercial success of several azetidine-containing drugs validates the utility of this scaffold in drug design.
Cobimetinib (Cotellic®)
Cobimetinib is a potent and selective inhibitor of MEK1 and MEK2, kinases in the RAS/RAF/MEK/ERK signaling pathway, and is approved for the treatment of certain types of melanoma.[1] The azetidine moiety in cobimetinib plays a crucial role in its activity and properties.
-
Synthesis: The synthesis of cobimetinib involves the coupling of a piperidine-Grignard reagent to an azetidinone, followed by further functionalization.[1]
-
Role of Azetidine: The azetidine ring in cobimetinib contributes to the overall three-dimensional shape of the molecule, which is critical for its potent inhibition of the target kinases. It also enhances the solubility and metabolic stability of the compound.
Azelnidipine (Calblock®)
Azelnidipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[1][5]
-
Synthesis: The synthesis involves the esterification of 1-benzhydryl-3-hydroxyazetidine with cyanoacetic acid, followed by a series of steps to construct the dihydropyridine ring.[1]
-
Role of Azetidine: The azetidine ring in azelnidipine contributes to its unique pharmacokinetic profile and prolonged duration of action.
Tofacitinib (Xeljanz®)
While not containing a simple azetidine, the structurally related 3-azabicyclo[3.1.0]hexane core of the JAK inhibitor tofacitinib highlights the utility of strained nitrogen-containing rings in achieving high potency and selectivity. This has inspired the development of azetidine-containing JAK inhibitors.[1]
Azetidines in Peptidomimetics
The conformational constraint offered by the azetidine ring makes it an attractive building block for the design of peptidomimetics.[20][21] Incorporation of azetidine-based amino acids can induce specific turn structures in peptides, leading to enhanced biological activity and stability.[22][23] The 3-aminoazetidine (3-AAz) subunit, for example, has been shown to be an effective turn-inducing element for the efficient synthesis of small cyclic peptides.[22]
Conclusion and Future Perspectives
The azetidine scaffold has transitioned from a synthetic curiosity to a validated and valuable component of the medicinal chemist's toolbox. Its ability to impart conformational rigidity, enhance physicochemical properties, and serve as a versatile bioisostere has been demonstrated in numerous successful drug discovery programs. As synthetic methodologies continue to evolve, providing access to an even greater diversity of functionalized azetidines, the application of this privileged scaffold is poised to expand further. The exploration of novel azetidine-based constrained peptides and peptidomimetics also holds significant promise for targeting challenging biological systems. For researchers and scientists in drug development, a deep understanding of the chemistry and biological implications of the azetidine ring is essential for unlocking its full potential in the creation of next-generation therapeutics.
References
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Azetidines - Enamine [enamine.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Azetidines [manu56.magtech.com.cn]
- 14. Azetidine synthesis [organic-chemistry.org]
- 15. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Synthetic Azetidines Could Help Simplify Drug Design | Technology Networks [technologynetworks.com]
- 19. drughunter.com [drughunter.com]
- 20. Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Understanding and Harnessing Ring Strain in Azetidine-Containing Compounds
Executive Summary
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, occupies a unique and strategic position in modern chemistry, particularly in the realm of drug discovery and development. Its defining characteristic is a significant, yet manageable, level of ring strain (approximately 25.4 kcal/mol) which places it between the highly reactive aziridines and the more stable, conformationally flexible pyrrolidines.[1] This inherent strain is not a liability but rather a powerful tool that imparts a rigid, three-dimensional geometry, enhances reactivity for synthetic transformations, and offers a unique profile for bioisosteric replacement. This guide provides an in-depth exploration of the origins and quantification of ring strain in azetidines, its profound impact on their chemical reactivity and conformational behavior, and the strategic ways in which medicinal chemists and researchers can exploit these properties. We will delve into the theoretical underpinnings and experimental validation of azetidine's structure, provide actionable protocols for its analysis, and survey its application as a privileged scaffold in contemporary drug design.
Section 1: The Azetidine Scaffold: A Balance of Stability and Reactivity
Azetidine is a saturated four-membered heterocycle containing one nitrogen atom.[1] Its structure is a fascinating case study in the compromise between inherent bond angle strain and the minimization of torsional strain. Unlike the planar cyclobutane, the azetidine ring adopts a puckered conformation to alleviate eclipsing interactions between its hydrogen atoms.[2] The majority of its chemical and physical properties are dictated by a ring strain of approximately 25.4 kcal/mol.[1]
This value is critically important as it positions azetidine in a "sweet spot" of reactivity. It is significantly more stable and easier to handle than the corresponding three-membered aziridine (ring strain ~27.7 kcal/mol), yet reactive enough for facile functionalization through strain-releasing ring-opening reactions—a characteristic largely absent in the five-membered pyrrolidine ring (ring strain ~5.4 kcal/mol).[1] This balance makes the azetidine motif a highly attractive and versatile building block in organic synthesis and medicinal chemistry.[3]
Section 2: Quantifying the Strain: Theoretical and Experimental Approaches
A thorough understanding of ring strain requires both computational prediction and empirical validation. These approaches provide a complete picture of the molecule's energetics and three-dimensional structure in both theoretical and real-world states.
Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating the strain energy (SE) of cyclic molecules. The SE is typically determined by comparing the heat of formation of the cyclic compound with that of a hypothetical, strain-free acyclic analogue. These calculations also provide precise values for bond lengths, bond angles, and dihedral (torsional) angles, which are the fundamental contributors to the overall strain.
| Parameter | Ideal (sp³) | Azetidine (Puckered - Calculated) | Source |
| Strain Energy | 0 kcal/mol | ~25.4 kcal/mol | [1] |
| C-N-C Angle | 109.5° | ~90° | |
| C-C-C Angle | 109.5° | ~87° | |
| Dihedral Angle | N/A | ~37° (gas phase) | [2] |
Experimental Validation
Theoretical models are validated through experimental techniques that probe the molecule's structure in the solid and solution phases.
Single-crystal X-ray diffraction provides the most unambiguous determination of a molecule's solid-state conformation, offering precise measurements of bond lengths, angles, and the puckering of the ring.[2] The data obtained from crystallography is crucial for understanding how substituents influence the ring's geometry and for rational drug design based on precise structural information.[4]
Protocol 1: Single-Crystal X-ray Diffraction of a 3-Substituted Azetidine Derivative
Objective: To obtain a definitive solid-state structure of an azetidine-containing compound to determine ring puckering, bond lengths, and angles.
Methodology:
-
Crystallization:
-
Dissolve the purified azetidine derivative in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Slowly add a less polar co-solvent (e.g., hexane) until slight turbidity is observed.
-
Allow the solution to stand undisturbed at room temperature or in a cold room. Slow evaporation is key to growing high-quality, single crystals suitable for diffraction.
-
-
Data Collection:
-
Carefully select and mount a suitable single crystal on a goniometer head of a diffractometer.
-
Cool the crystal under a stream of nitrogen gas to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the atoms.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and torsional angles.[2] The puckering parameters of the azetidine ring can be calculated from these refined coordinates.
-
Nuclear Magnetic Resonance (NMR) spectroscopy provides invaluable information about the time-averaged conformation and dynamics of molecules in solution.[2] For azetidines, ¹H and ¹³C NMR are essential for confirming the successful synthesis and for probing the ring's conformation.
Protocol 2: NMR Analysis of Azetidine Ring Puckering
Objective: To analyze the solution-state conformation of an azetidine derivative.
Methodology:
-
Sample Preparation:
-
Dissolve ~5-10 mg of the azetidine compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Pay close attention to the chemical shifts and coupling constants of the ring protons. The protons on the azetidine ring typically appear in the 2.0-4.0 ppm range.
-
Acquire a ¹³C NMR spectrum to identify the carbon signals of the ring.
-
For more detailed conformational analysis, acquire 2D NMR spectra such as COSY (to establish proton-proton correlations within the ring) and NOESY (to identify through-space interactions between protons, which can help differentiate between axial and equatorial positions).
-
-
Data Interpretation:
-
The non-equivalence of the protons on the C2 and C4 atoms often suggests a puckered ring system.
-
The magnitude of the vicinal coupling constants (³JHH) can provide information about the dihedral angles and thus the degree of puckering.
-
In substituted azetidines, the presence of NOE cross-peaks between a substituent and specific ring protons can confirm its pseudo-axial or pseudo-equatorial orientation.
-
Section 3: The Chemical Consequences of Ring Strain
The inherent strain in the azetidine ring is the primary driver of its unique reactivity and conformational preferences.
Strain-Release Reactivity
The high ring strain makes azetidines susceptible to ring-opening reactions, as these reactions relieve the strain and are therefore thermodynamically favorable.[1][3] This reactivity can be triggered under appropriate conditions, such as in the presence of acids or nucleophiles.[5][6] This "tunable" reactivity is a key feature that distinguishes azetidines from the more inert pyrrolidines.[1] For instance, N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition via nucleophilic attack.[5]
Caption: Nucleophilic attack on a protonated azetidine leads to a ring-opened product, driven by the release of ring strain.
Conformational Dynamics: The Puckered Ring
To alleviate the torsional strain that would arise from an idealized planar structure, the azetidine ring adopts a non-planar, puckered conformation.[2] This puckering is crucial as it defines the three-dimensional shape of the molecule and the spatial orientation of its substituents.[2] A substituent at the C3 position, for example, can adopt either a pseudo-axial or a pseudo-equatorial orientation. Bulky substituents generally favor the pseudo-equatorial position to minimize steric hindrance with the protons on the C2 and C4 atoms of the ring.[2]
Caption: Azetidine ring puckering equilibrium is influenced by the steric bulk of substituents.
Section 4: Strategic Exploitation of Ring Strain in Drug Discovery
The unique structural and chemical properties stemming from ring strain make azetidine a "privileged scaffold" in medicinal chemistry.
Azetidine as a Rigid Scaffold
The puckered, conformationally restricted nature of the azetidine ring is highly advantageous in drug design.[7] By incorporating an azetidine, chemists can "lock" a molecule into a specific three-dimensional orientation that is optimal for binding to a biological target. This pre-organization reduces the entropic penalty upon binding, which can lead to higher affinity and potency.[7] This rigidity also provides well-defined vectors for substituents, allowing for precise exploration of a protein's binding pocket. This principle is exemplified in several marketed drugs, including the antihypertensive calcium channel blocker Azelnidipine and the kinase inhibitor Cobimetinib.[1]
Azetidine as a Bioisostere
Bioisosteric replacement is a key strategy in drug design to optimize a lead compound's properties. Azetidines serve as versatile bioisosteres for a variety of common chemical motifs.[8] They can replace larger, more flexible rings like piperidine and pyrrolidine to enhance metabolic stability and aqueous solubility.[8] Their three-dimensional character also makes them excellent replacements for planar aromatic rings, providing access to new chemical space and potentially improving pharmacokinetic profiles.[8][9]
| Property | Piperidine Fragment | Azetidine Fragment | Advantage of Azetidine |
| Flexibility | High | Low (Rigid) | Pre-organized conformation for binding |
| Lipophilicity (logP) | Higher | Lower | Improved aqueous solubility |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | Reduced metabolic clearance |
| 3D Character | Moderate | High | Better exploration of 3D binding pockets |
Strain-Release for Synthetic Innovation
The reactivity endowed by ring strain is not just a consideration for stability but also a powerful tool for synthesis. Strain-release-driven reactions allow for the construction of complex molecular architectures that would be difficult to access otherwise.[10] For example, the high ring strain associated with azabicyclo[1.1.0]butane, a related structure, enables its use in modular constructions of substituted azetidines through cleavage of the central C-N bond to relieve strain.[11] This strategy allows for the rapid assembly of densely functionalized azetidine-containing spirocycles, which are highly sought-after motifs in drug discovery.[10]
Section 5: Synthetic Strategies and Challenges
Despite their utility, the synthesis of azetidines has historically been challenging due to the strained nature of the ring.[12][13] However, significant advances have been made. Common synthetic routes include:
-
Intramolecular Cyclization: The ring closure of γ-aminoalcohols or γ-haloamines is a foundational method.[14]
-
[2+2] Cycloadditions: Photocycloadditions between imines and alkenes, such as the aza-Paternò-Büchi reaction, can form the azetidine ring directly.[1]
-
Ring Contraction: Methods involving the ring contraction of larger heterocycles like pyrrolidinones have also been developed.[11]
-
Strain-Release Homologation: More recent methods utilize highly strained precursors like azabicyclo[1.1.0]butanes, which undergo strain-release reactions to form functionalized azetidines.[11][15]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azetidines - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
The Strategic Importance of tert-Butyl Azetidine-3-carboxylate in Modern Drug Discovery: A Technical Guide
An In-depth Exploration of a Privileged Scaffold for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among the saturated heterocycles, the azetidine ring has emerged as a particularly valuable motif, offering a unique combination of structural rigidity, aqueous solubility, and metabolic stability. At the heart of many successful drug discovery programs lies tert-Butyl Azetidine-3-carboxylate , a versatile building block whose strategic incorporation has led to the development of innovative therapeutics. This guide provides a comprehensive technical overview of this key intermediate, from its fundamental properties and synthesis to its critical role in the design of next-generation pharmaceuticals.
Core Properties and Identification
At its core, this compound is a chiral, non-natural amino acid derivative. The presence of the bulky tert-butyl ester group provides a lipophilic handle while the azetidine ring itself, a four-membered nitrogen-containing heterocycle, introduces a degree of conformational constraint that can be highly advantageous in optimizing ligand-receptor interactions.
| Property | Value | Source |
| CAS Number | 790600-78-1 | N/A |
| Molecular Formula | C₈H₁₅NO₂ | --INVALID-LINK-- |
| Molecular Weight | 157.21 g/mol | --INVALID-LINK--[1] |
| Appearance | Off-white to pale yellow solid or oil | N/A |
| Solubility | Soluble in polar aprotic solvents such as DMSO and DMF.[1] | N/A |
The Rationale Behind its Utility: A Mechanistic Perspective
The utility of the azetidine scaffold, and by extension this compound, stems from its unique three-dimensional structure and the influence of ring strain. The approximately 25.4 kcal/mol of ring strain in azetidines makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines. This "Goldilocks" level of ring strain allows for controlled chemical manipulations and functionalizations.
From a drug design perspective, the incorporation of the azetidine ring can:
-
Enhance Potency and Selectivity: The rigid nature of the azetidine ring can pre-organize a molecule into a bioactive conformation, leading to a more favorable entropic contribution to binding affinity. This can result in increased potency and selectivity for the target protein.
-
Improve Physicochemical Properties: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often leads to improved aqueous solubility and a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Provide Novel Intellectual Property: The use of less common scaffolds like azetidines can open up new chemical space and provide opportunities for novel intellectual property in a crowded therapeutic area.
Logical relationship between the properties of the azetidine scaffold and its advantages in drug design.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most commonly achieved from its precursor, 1-Boc-3-azetidinone. The following protocol outlines a reliable and scalable method.
Experimental Protocol: Synthesis from 1-Boc-3-azetidinone
This two-step process involves the hydrolysis of the ester precursor followed by decarboxylation.
Step 1: Hydrolysis of a Precursor Ester
A common starting material is a diester of azetidine-1,3-dicarboxylic acid. The selective hydrolysis of the 3-position ester is a key step.
-
Reaction: 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid can be prepared by the hydrolysis of tert-butyl 3-cyanoazetidine-1-carboxylate.
-
Reagents and Conditions: A solution of tert-butyl 3-cyanoazetidine-1-carboxylate in methanol is treated with a solution of sodium hydroxide in water and refluxed for approximately 4 hours.
-
Work-up: After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is neutralized with 10% aqueous HCl and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid.
Step 2: Purification
-
Method: The crude product is purified by flash chromatography on silica gel.
-
Eluent: A gradient of ethyl acetate in hexanes (e.g., 5-50%) is typically used.
Synthetic workflow for this compound.
Spectroscopic Characterization
Accurate characterization of this compound is crucial for its use in further synthetic steps. The following are typical spectroscopic data.
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 4.23 – 4.11 (m, 4H), 3.38 (tt, J = 8.9, 6.3 Hz, 1H), 1.43 (s, 9H).[2] |
| ¹³C NMR (CDCl₃, 126 MHz) | δ 155.6, 119.6, 80.8, 52.6 (br, 2C), 28.4 (3C), 17.2.[2] |
| IR (neat) | Characteristic peaks for C=O stretch (ester) around 1730 cm⁻¹ and N-H bend (secondary amine) around 1590 cm⁻¹. |
| Mass Spectrometry (ESI-TOF) | Calculated for C₈H₁₅NO₂ [M+H]⁺: 158.1176; Found: 158.1175. |
Applications in Drug Discovery: The Case of Baricitinib
A prime example of the successful application of this compound is in the synthesis of Baricitinib , an oral Janus kinase (JAK) 1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis.[3] The azetidine moiety in Baricitinib is crucial for its activity and pharmacokinetic profile.
The synthesis of a key intermediate for Baricitinib, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, starts from tert-butyl 3-oxoazetidine-1-carboxylate, which is a direct derivative of the title compound.[3] This highlights the pivotal role of this compound as a foundational building block in the construction of complex and medicinally important molecules.
Role of this compound in the synthesis of a key Baricitinib intermediate.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the modern medicinal chemist. Its unique structural and physicochemical properties have enabled the development of important new medicines, and its continued use in drug discovery programs is a testament to its value. The synthetic routes to this compound are well-established, and its reactivity is well-understood, making it an accessible and reliable building block for the creation of diverse and complex molecular architectures. As the demand for innovative therapeutics continues to grow, the importance of key building blocks like this compound will undoubtedly continue to rise.
References
Methodological & Application
The Strategic Incorporation of tert-Butyl Azetidine-3-carboxylate in Peptide Synthesis: A Guide to Crafting Conformationally Constrained Peptides
Introduction: Beyond the Canonical Twenty
In the landscape of peptide-based drug discovery and chemical biology, the quest for molecules with enhanced stability, refined conformational pre-organization, and novel biological activities has driven researchers beyond the canonical twenty amino acids. Non-natural or peptidomimetic building blocks are instrumental in this pursuit, offering a toolkit to modulate the physicochemical properties of peptides. Among these, azetidine-containing amino acids have emerged as powerful tools for introducing conformational rigidity and improving resistance to proteolytic degradation.[1] This guide provides a detailed exploration of tert-Butyl azetidine-3-carboxylate, a versatile building block for introducing the unique azetidine scaffold into peptide chains, outlining its strategic applications and providing robust protocols for its successful incorporation.
The four-membered azetidine ring, when integrated into a peptide backbone, imparts significant structural constraints.[1] This rigidity can pre-organize a peptide into a specific bioactive conformation, such as a β-turn or a γ-turn, thereby enhancing binding affinity to biological targets. Furthermore, the replacement of a standard amino acid with an azetidine derivative can disrupt recognition sites for proteases, significantly extending the peptide's in vivo half-life. The tert-butyl ester functionality of the title compound offers an orthogonal protecting group strategy, compatible with standard peptide synthesis methodologies.
The Rationale for Azetidine Incorporation: Causality in Peptidomimetic Design
The decision to incorporate an azetidine-3-carboxylic acid moiety is driven by several key objectives in peptide design:
-
Conformational Constraint and Turn Induction: The strained four-membered ring restricts the available Ramachandran space, effectively acting as a turn-inducer. This is particularly valuable in the design of cyclic peptides or in stabilizing specific secondary structures crucial for biological activity.
-
Enhanced Proteolytic Stability: The non-natural azetidine structure is poorly recognized by many proteases, leading to peptides with increased resistance to enzymatic degradation compared to their natural counterparts.[1]
-
Scaffold for Further Diversification: The azetidine nitrogen can serve as a handle for late-stage functionalization, allowing for the attachment of reporter tags, solubility enhancers, or other pharmacologically relevant groups.
The use of a tert-butyl ester at the 3-position provides a convenient handle that is stable under the basic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) but is readily cleaved under acidic conditions, typically during the final cleavage from the resin. This orthogonality is a cornerstone of modern peptide chemistry.[2]
Chemical Structures and Synthesis Workflow
The successful incorporation of this compound relies on its N-protected derivatives, primarily N-Boc and N-Fmoc, which are commercially available or can be synthesized.
Diagram: General Synthesis Workflow
References
Application Note & Protocols: N-Boc Deprotection Methods for tert-Butyl Azetidine-3-carboxylate
Introduction: The Azetidine Scaffold and the N-Boc Protecting Group
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its incorporation into molecular structures can significantly improve physicochemical properties such as solubility, metabolic stability, and basicity, making it a valuable building block in drug discovery.[1] Tert-butyl azetidine-3-carboxylate, in particular, serves as a versatile precursor for a wide range of more complex azetidine derivatives.
In the synthesis of these derivatives, the protection of the azetidine nitrogen is paramount to control reactivity. The tert-butyloxycarbonyl (Boc) group is arguably the most common N-protecting group used in non-peptide chemistry.[2] Its widespread use stems from its robust stability under basic, nucleophilic, and hydrogenolytic conditions, while being readily removable under acidic conditions.[3][4] This orthogonality is crucial for complex, multi-step syntheses.[4]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of N-Boc-protected this compound. A key challenge presented by this substrate is the presence of two acid-labile groups: the N-Boc carbamate and the tert-butyl ester. This guide will detail the underlying mechanisms, present protocols for both selective and non-selective cleavage, and discuss the critical parameters for achieving high-yield, clean conversions.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
Understanding the reaction mechanism is fundamental to troubleshooting and optimizing the deprotection process. The acid-catalyzed cleavage of the N-Boc group is a straightforward process of carbamate hydrolysis that proceeds through several key steps.[4]
-
Protonation: The process initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][5][6]
-
C-O Bond Cleavage: This protonation destabilizes the carbamate, leading to the cleavage of the tert-butyl-oxygen bond. This step generates a highly stable tert-butyl cation and a carbamic acid intermediate.[2][5][6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5][6] It is critical to perform this reaction in an open or vented system to allow the CO2 to escape safely.[2][5]
-
Amine Salt Formation: In the acidic medium, the newly liberated amine is immediately protonated, yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride) as the final product.[5][6]
The reactive tert-butyl cation generated during the reaction can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture.[7][8] While this is less of a concern for this compound itself, for more complex substrates containing electron-rich aromatic rings or sulfur-containing residues, the addition of a scavenger like anisole or thioanisole is recommended.[4]
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
Comparative Overview of Deprotection Methods
The choice of deprotection method hinges on the desired final product: the fully deprotected azetidine-3-carboxylic acid salt or the this compound salt where only the N-Boc group is removed.
| Method / Reagent System | Typical Conditions | Selectivity | Key Advantages | Key Challenges & Considerations |
| TFA / DCM | 25-50% TFA in DCM, RT, 1-4h | Non-selective: Cleaves both N-Boc and t-butyl ester. | Fast, reliable, and high-yielding for full deprotection.[2] | Harsh conditions; TFA is corrosive and requires thorough removal.[7] Not suitable for preserving the ester. |
| 4M HCl in Dioxane | Dioxane or EtOAc, RT, 2-12h | Generally Non-selective: Can cleave both groups, but selectivity is sometimes possible with careful monitoring. | Generates the common hydrochloride salt directly. Avoids TFA. | Dioxane is a hazardous solvent. Reaction time can be longer. |
| HCl (generated in situ) / Ether or EtOAc | Acetyl Chloride in MeOH or gaseous HCl in Ether/EtOAc, 0°C to RT | Potentially Selective: Can favor N-Boc cleavage over the ester under controlled conditions. | Milder than strong TFA solutions. Can precipitate the desired product cleanly. | Requires careful control of stoichiometry and temperature. Monitoring is critical. |
| Aqueous Phosphoric Acid (85%) | THF or other co-solvents, RT to 50°C | Reportedly Selective: Offers good selectivity for Boc deprotection in the presence of other acid-sensitive groups, including azetidines and esters.[9][10] | Environmentally benign ("green") reagent.[9] Mild conditions preserve stereochemical integrity.[10] | Two-phase system may require vigorous stirring. Work-up involves neutralization. |
| Lewis Acids (e.g., ZnBr₂) | DCM, RT, 12-24h | Potentially Selective: N-Boc groups are known to be labile to ZnBr₂, but conditions must be carefully optimized to spare the t-butyl ester.[11][12] | Alternative to Brønsted acids. May offer different selectivity profiles. | Can be slower than strong acids.[11] Requires aqueous work-up to remove metal salts. |
Detailed Experimental Protocols
Protocol 1: Non-Selective Deprotection with TFA (Yielding Azetidine-3-carboxylic acid TFA salt)
This protocol is the standard choice when both the N-Boc and tert-butyl ester groups are to be removed.
Materials:
-
N-Boc-tert-butyl azetidine-3-carboxylate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene
-
Diethyl ether, cold (0°C)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Procedure:
-
Dissolve the N-Boc-tert-butyl azetidine-3-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA (10-20 eq, typically 25-50% v/v solution) dropwise to the stirred solution. An exotherm may be observed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[6]
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
Add toluene (equal to the initial DCM volume) to the residue and concentrate again under reduced pressure. Repeat this step twice to azeotropically remove residual TFA.[6]
-
Dissolve the resulting oil or solid in a minimal amount of methanol or DCM.
-
Add cold diethyl ether to the solution with vigorous stirring until a precipitate forms.
-
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield the azetidine-3-carboxylic acid TFA salt.
References
- 1. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. UQ eSpace [espace.library.uq.edu.au]
Application Notes & Protocols: Strategic Synthesis of Spirocyclic Azetidines from tert-Butyl Azetidine-3-carboxylate
Abstract: Spirocyclic scaffolds are of paramount importance in modern drug discovery, offering a unique three-dimensional architecture that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The rigid, strained azetidine ring, when incorporated into a spiro-system, provides precise exit vectors for substituents, enabling meticulous exploration of chemical space.[1][3] This guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and actionable protocols for the synthesis of diverse spirocyclic compounds utilizing the versatile building block, tert-butyl azetidine-3-carboxylate. We will explore key synthetic transformations, emphasizing the strategic conversion of the starting material into the pivotal intermediate, N-Boc-azetidin-3-one, and its subsequent elaboration into complex spiro-heterocycles through methodologies such as 1,3-dipolar cycloaddition and intramolecular annulation.
Part 1: The Strategic Hub - Conversion to N-Boc-Azetidin-3-one
The journey from this compound to a vast array of spirocycles almost invariably proceeds through the key intermediate, N-Boc-azetidin-3-one. The carboxylate is not suitably reactive for most spirocyclization strategies, whereas the ketone at the C3 position is a versatile functional handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions.
The conversion can be achieved via several methods, but a common and effective route involves the formation of a Weinreb amide followed by reaction with an organometallic reagent, or more directly, through controlled oxidation of the corresponding alcohol. For the purpose of this guide, we will focus on a reliable two-step sequence: reduction of the ester to the alcohol, followed by oxidation to the ketone.
Workflow for N-Boc-Azetidin-3-one Synthesis
Caption: Workflow for the conversion of the starting ester to the key ketone intermediate.
Protocol 1: Synthesis of N-Boc-Azetidin-3-one
Part A: Reduction to N-Boc-azetidin-3-ol
-
Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 0.5 M). Cool the suspension to 0 °C using an ice bath.
-
Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Causality Note: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-reduction or side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench: Once the starting material is consumed, cool the reaction mixture back to 0 °C. Cautiously add water (X mL per g of LiAlH₄), followed by 15% aqueous NaOH (X mL per g of LiAlH₄), and finally water again (3X mL per g of LiAlH₄).
-
Expert Insight: This specific quenching procedure (Fieser workup) is designed to precipitate the aluminum salts into a filterable solid, simplifying the workup significantly compared to an acid quench.
-
-
Workup: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate under reduced pressure to yield crude N-Boc-azetidin-3-ol, which is often of sufficient purity for the next step.
Part B: Oxidation to N-Boc-Azetidin-3-one
-
Setup: To a round-bottom flask, dissolve the crude N-Boc-azetidin-3-ol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M).
-
Addition: Add Dess-Martin Periodinane (DMP, 1.2 eq.) to the solution in one portion at room temperature. The reaction is typically mildly exothermic.
-
Causality Note: DMP is a mild and highly selective oxidizing agent for primary and secondary alcohols. Its high selectivity minimizes the risk of over-oxidation or side reactions involving the Boc-protecting group or the azetidine ring.
-
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the alcohol is fully consumed.
-
Workup: Dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃). Stir vigorously until the layers are clear.
-
Extraction & Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford N-Boc-azetidin-3-one as a white solid or colorless oil.
Part 2: Synthesis of Spiro-pyrrolidine Azetidines via [3+2] Cycloaddition
A powerful strategy for constructing spiro-pyrrolidine scaffolds is the 1,3-dipolar cycloaddition reaction.[4][5] In this approach, the N-Boc-azetidin-3-one acts as a carbonyl precursor for the in-situ generation of an azomethine ylide. This dipole then reacts with a dipolarophile (e.g., an activated alkene) to form the desired spirocycle with high diastereoselectivity.[4]
Mechanism and Workflow for [3+2] Cycloaddition
Caption: General workflow for the synthesis of spiro-pyrrolidines via [3+2] cycloaddition.
Protocol 2: Synthesis of a Spiro[azetidine-3,3'-pyrrolidine] Scaffold
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add N-Boc-azetidin-3-one (1.0 eq.), an α-amino acid ester such as sarcosine methyl ester (1.1 eq.), and a dipolarophile such as N-phenylmaleimide (1.0 eq.) in toluene (0.1 M).
-
Expert Insight: The Dean-Stark apparatus is crucial for removing water generated during the initial condensation between the ketone and the amino acid. This drives the equilibrium towards the formation of the azomethine ylide, maximizing the yield of the cycloaddition product.
-
-
Reaction: Heat the mixture to reflux (approx. 110 °C) for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting materials and the formation of the product.
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
Purification: The resulting crude residue can be directly purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired spirocyclic product. The stereochemistry of the product is often exclusively a single diastereomer, which can be confirmed by 2D NMR (NOESY) analysis.[4]
Table 1: Representative Substrate Scope for [3+2] Cycloaddition
| Entry | Amino Acid Component | Dipolarophile | Catalyst/Conditions | Yield (%) | Ref |
| 1 | Sarcosine Methyl Ester | N-Phenylmaleimide | Toluene, Reflux | 87 | [4] |
| 2 | Proline Methyl Ester | N-Methylmaleimide | Toluene, Reflux | 67 | [4] |
| 3 | Glycine Methyl Ester | Dimethyl Fumarate | Ag₂O, Toluene, RT | 75 | [4] |
| 4 | Leucine Methyl Ester | Methyl 2-acetamidoacrylate | Ag₂O, Toluene, RT | 65 | [4] |
Part 3: Synthesis of Spiro-oxindole Azetidines via Intramolecular Annulation
Spiro-oxindoles are privileged structures in medicinal chemistry.[3] A highly effective method to construct spiro-azetidine oxindoles involves an intramolecular C-C bond formation. This strategy typically requires the preparation of a precursor where the azetidine nitrogen is linked to the oxindole core, and a side chain on the oxindole's C3 position contains a leaving group.
This approach offers excellent control over stereochemistry, especially when employing phase-transfer catalysis for the key cyclization step.[3]
Workflow for Spiro-oxindole Azetidine Synthesis
Caption: Strategy for spiro-oxindole azetidine synthesis via intramolecular cyclization.
Protocol 3: Enantioselective Synthesis of a Spiro[azetidine-3,3'-oxindole]
(Note: This protocol is adapted from methodologies described for related systems and illustrates the general principle. The initial precursor synthesis from this compound would require deprotection and functionalization steps not detailed here but follows established chemical principles.)
-
Setup: To a vial, add the cyclization precursor (e.g., 1'-(2-chloroacetyl)-[...]-oxindole, 1.0 eq.), a chiral phase-transfer catalyst (e.g., a cinchona alkaloid derivative, 0.1 eq.), and a suitable solvent such as m-xylene (0.05 M).[3]
-
Base Addition: Add an aqueous solution of a base, such as 50% potassium hydroxide (KOH), to the reaction mixture.
-
Causality Note: A strong base is required to deprotonate the C3 position of the oxindole, generating the nucleophilic enolate. The phase-transfer catalyst is essential for transporting the hydroxide ion into the organic phase and for creating a chiral ion pair that directs the enantioselective alkylation.
-
-
Reaction: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 0 °C to room temperature) for 4-12 hours. High stirring rates are crucial to ensure efficient mixing between the aqueous and organic phases.[3]
-
Monitoring: Monitor the reaction progress by LC-MS. The suppression of the uncatalyzed background reaction is a key challenge, making catalyst choice and reaction conditions critical for achieving high enantioselectivity.[3]
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the enantioenriched spirocyclic azetidine oxindole. The enantiomeric ratio (er) can be determined by HPLC analysis on a chiral stationary phase.
Table 2: Conditions for Enantioselective Spiro-Azetidine Oxindole Synthesis
| Entry | Oxindole Substitution | Catalyst | Base | Temp (°C) | Yield (%) | er (R:S) | Ref |
| 1 | H | Cinchona Alkaloid Deriv. | 50% aq. KOH | 20 | 92 | 3:97 | [3] |
| 2 | 5-Cl | Cinchona Alkaloid Deriv. | 50% aq. KOH | 20 | 91 | 2:98 | [3] |
| 3 | 5-MeO | Cinchona Alkaloid Deriv. | 50% aq. KOH | 20 | 85 | 5:95 | [3] |
| 4 | 7-F | Cinchona Alkaloid Deriv. | 50% aq. KOH | 20 | 88 | 4:96 | [3] |
Conclusion
This compound is a readily available and highly versatile starting material for the synthesis of medicinally relevant spirocyclic compounds. By leveraging its conversion to the key N-Boc-azetidin-3-one intermediate, chemists can access a wide range of synthetic transformations. The methodologies presented herein—1,3-dipolar cycloaddition for spiro-pyrrolidines and intramolecular annulation for spiro-oxindoles—represent robust and scalable strategies for generating molecular complexity and three-dimensionality. These protocols and the underlying scientific principles provide a solid foundation for researchers to design and synthesize novel spiro-azetidine scaffolds for application in drug discovery and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis in Review: Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination | Domainex [domainex.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Incorporation of tert-Butyl Azetidine-3-carboxylate in Modern Kinase Inhibitor Design
Abstract
The four-membered azetidine ring has emerged as a privileged scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel three-dimensional exit vectors in drug candidates.[1][2] Its inherent ring strain and conformational rigidity offer a unique alternative to more common saturated heterocycles like pyrrolidine and piperidine, often leading to improved aqueous solubility, metabolic stability, and reduced lipophilicity.[2] This guide provides an in-depth exploration of tert-butyl azetidine-3-carboxylate, a versatile and commercially available building block, and its strategic application in the synthesis of potent and selective kinase inhibitors. We will detail its synthetic utility, provide validated experimental protocols for its functionalization, and examine its role in the structure and activity of notable kinase inhibitors, including the FDA-approved JAK inhibitor, Baricitinib.
The Azetidine Moiety: A Scaffold for Enhanced Drug Properties
Kinase inhibitors are a cornerstone of modern targeted therapy, particularly in oncology and immunology.[3][4] The design of these small molecules is a delicate balance of achieving high potency and selectivity while maintaining drug-like properties (ADME - Absorption, Distribution, Metabolism, and Excretion). The incorporation of small, rigid scaffolds is a key strategy to navigate complex chemical space and optimize these parameters.
The azetidine ring offers several distinct advantages:
-
Improved Solubility: The nitrogen atom can act as a hydrogen bond acceptor, often improving the aqueous solubility of the final compound.[2]
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation compared to larger, more flexible aliphatic chains or rings.
-
Three-Dimensionality: It provides a rigid, non-planar scaffold, allowing chemists to project substituents into specific vectors within a kinase's binding pocket, which can enhance potency and selectivity.
-
Novel Chemical Space: It serves as a valuable bioisostere, enabling access to unexplored chemical space and intellectual property.[2]
This compound is an ideal starting material for introducing this valuable moiety. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, which can be easily removed under acidic conditions in late-stage synthesis, while the carboxylate at the 3-position serves as a versatile handle for a wide array of chemical transformations.
Synthetic Utility & Key Transformations
The true power of this compound lies in its synthetic versatility. It can be readily converted into several key intermediates, which are then incorporated into the target kinase inhibitor scaffold.
A pivotal intermediate is tert-butyl 3-oxoazetidine-1-carboxylate , formed via oxidation of the corresponding 3-hydroxyazetidine derivative.[5][6] This ketone is highly reactive and serves as a linchpin for numerous subsequent reactions, including:
-
Reductive Amination: To couple the azetidine ring with amine-containing fragments.
-
Wittig and Horner-Wadsworth-Emmons Reactions: To form exocyclic double bonds, a key step in the synthesis of the Baricitinib side chain.[6]
-
Nucleophilic Addition: To install various functional groups at the 3-position.
Furthermore, the carboxylate itself can be transformed into amides, or the alpha-position can be functionalized after conversion to other groups like a nitrile, which can be deprotonated to form a nucleophile.[7][8]
Validated Experimental Protocols
The following protocols describe foundational transformations for utilizing this compound in synthesis.
Protocol 1: Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate (V-5)
This two-step protocol starts from the commercially available tert-butyl 3-hydroxyazetidine-1-carboxylate. The oxidation step is critical for creating the versatile ketone intermediate.[6]
Part A: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) This step may be skipped if starting with the hydroxy compound directly.
-
To a solution of 1-benzylazetidin-3-ol (V-3) (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature under a hydrogen atmosphere (H2) for approximately 20 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which can be used in the next step. Following this, Boc-protection is performed.
Part B: Oxidation to tert-butyl 3-oxoazetidine-1-carboxylate (V-5)
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4) (10.0 g, 57.7 mmol) in CH2Cl2 (200 mL), add a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol).
-
Cool the mixture to between -15 °C and 5 °C.
-
Slowly add a pre-mixed aqueous solution of KHCO3 (104 g) and NaClO (86 g of 12% solution) over 30 minutes.
-
Stir the reaction for an additional 30 minutes at this temperature.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the title compound.
Protocol 2: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (V-6)
This protocol utilizes a Horner-Wadsworth-Emmons reaction to install the cyanomethylene group, a key step toward the Baricitinib side chain.[6]
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a hydrogen atmosphere, slowly add potassium tert-butoxide solution (128.5 mL of 1 M in THF).
-
Stir the resulting mixture at -5 °C for 3 hours to generate the ylide.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (V-5) (20.0 g, 116.8 mmol) in THF (67 mL) to the reaction mixture.
-
Continue stirring at -5 °C for another 2 hours.
-
Allow the mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by column chromatography to yield the product.
Protocol 3: N-Deprotection and Functionalization
The final steps in many syntheses involve removing the Boc protecting group and functionalizing the azetidine nitrogen.
-
Boc Deprotection: Dissolve the Boc-protected azetidine substrate (e.g., V-6, 36.0 g, 185 mmol) in acetonitrile (252 mL). Add hydrochloric acid (252 mL of 3 M aqueous solution) and stir at room temperature for 16 hours.[6] Concentrate the mixture under vacuum to obtain the hydrochloride salt of the deprotected azetidine.
-
N-Sulfonylation (Example): Dissolve the azetidine hydrochloride salt in a suitable solvent like CH2Cl2 or acetonitrile. Add a base such as triethylamine or diisopropylethylamine (2.5 equivalents). Cool the mixture to 0 °C and add the desired sulfonyl chloride (e.g., ethanesulfonyl chloride, 1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir until completion. Work up with an aqueous solution, extract with an organic solvent, and purify as needed.
Case Study: Baricitinib, a JAK1/JAK2 Inhibitor
Baricitinib is an FDA-approved drug for treating rheumatoid arthritis and other autoimmune diseases.[5] It functions by inhibiting Janus kinases 1 and 2 (JAK1/JAK2), key enzymes in cytokine signaling pathways that drive inflammation.
The chemical structure of Baricitinib features a crucial 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, which is derived directly from intermediates synthesized using the protocols described above.[6] The azetidine ring serves as a rigid linker, positioning the nitrile group for optimal interaction within the kinase active site while contributing to the overall favorable ADME profile of the drug.
| Kinase Target | Baricitinib IC₅₀ (nM) |
| JAK1 | 5.9 |
| JAK2 | 5.7 |
| JAK3 | >400 |
| Tyk2 | 53 |
| Data synthesized from publicly available pharmacological studies. |
The data clearly shows Baricitinib's potent and selective inhibition of JAK1 and JAK2 over other family members like JAK3, a selectivity profile to which the rigid azetidine scaffold contributes.
Broader Applications in Kinase Inhibitor Design
The utility of the azetidine core extends far beyond JAK inhibitors. Researchers have successfully incorporated this scaffold into inhibitors for a diverse range of kinase targets.
-
STAT3 Inhibitors: Studies have shown that azetidine-based linkers can be potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3). Interestingly, the stereochemistry and point of attachment are critical. For example, (R)-azetidine-2-carboxamides were found to be significantly more potent than their (S)-enantiomers, while moving the attachment point to an azetidine-3-carboxamide resulted in a loss of activity.[9][10] This highlights the importance of the precise vector projection afforded by the azetidine ring.
-
MerTK Inhibitors: A series of potent inhibitors for the c-Mer tyrosine kinase (MerTK), a target in immuno-oncology, were developed using an azetidine-benzoxazole substituent.[11] This demonstrates the use of the azetidine ring as a versatile anchor for more complex chemical functionalities.
-
EGFR and VEGFR-2 Inhibitors: Various azetidine derivatives have been synthesized and tested as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), showing promise in anticancer research.[12]
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its ability to introduce a rigid, three-dimensional, and metabolically stable azetidine scaffold provides medicinal chemists with a powerful tool to optimize the potency, selectivity, and pharmacokinetic properties of kinase inhibitors. The successful development of drugs like Baricitinib validates this approach and underscores the growing importance of strained-ring systems in navigating the challenges of contemporary drug design. The protocols and insights provided herein serve as a foundational guide for researchers looking to leverage this potent scaffold in their own kinase inhibitor development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 4. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tert-Butyl Azetidine-3-carboxylate in the synthesis of anticancer agents
An In-Depth Guide to the Application of Tert-Butyl Azetidine-3-carboxylate in the Synthesis of Novel Anticancer Agents
Introduction: The Rise of the Azetidine Scaffold in Oncology
In the landscape of modern medicinal chemistry, the azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a "privileged scaffold."[1][2][3] Its significance stems from a unique combination of structural rigidity and favorable physicochemical properties. The inherent ring strain of the azetidine moiety provides a conformationally constrained framework, which allows for precise spatial orientation of substituents. This can lead to enhanced binding affinity and selectivity for biological targets, critical attributes for effective therapeutic agents.[2][4]
The incorporation of an azetidine scaffold can improve crucial drug-like properties, including aqueous solubility and metabolic stability, by serving as a bioisosteric replacement for more common but less favorable groups like piperazines or gem-dimethyl functionalities.[5] Among the various azetidine-based building blocks, This compound stands out as a particularly versatile and widely used intermediate. The tert-butyl ester group provides robust protection for the carboxylic acid, allowing for selective manipulation of other parts of the molecule, while the nitrogen can be readily protected (often with a Boc group) or functionalized.
This guide provides an in-depth exploration of the strategic use of this compound in the synthesis of potent anticancer agents, detailing field-proven insights, step-by-step protocols, and the rationale behind key experimental choices.
The Strategic Advantage of the Azetidine Moiety in Anticancer Drug Design
The azetidine ring is not merely a passive spacer. Its unique stereoelectronic properties are actively exploited by medicinal chemists to target key oncogenic pathways. Researchers have successfully integrated this scaffold into molecules targeting a range of cancer-related proteins, including kinases, transcription factors, and DNA repair enzymes.[1][6][7]
Key Oncological Targets for Azetidine-Containing Agents:
-
Signal Transducer and Activator of Transcription 3 (STAT3): STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, angiogenesis, and resistance to apoptosis.[8] A series of potent, small-molecule STAT3 inhibitors have been developed where the azetidine scaffold was found to significantly enhance potency, allowing for a better balance of physicochemical properties while maintaining efficacy.[8][9] These compounds have been shown to inhibit the survival of cancer cells that harbor constitutively active STAT3.[8][9]
-
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors represent a major breakthrough in targeted cancer therapy, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations.[10] The therapeutic strategy relies on the concept of "synthetic lethality." In drug design, replacing flexible linkers with a rigid azetidine ring can limit conformational flexibility, leading to an entropically favorable binding within the target protein and improved inhibitory potency.[10]
-
Receptor Tyrosine Kinases (e.g., MerTK, VEGFR-2): Dysregulation of kinase signaling is a hallmark of many cancers. Azetidine-containing compounds have been developed as potent inhibitors of kinases like MerTK, which can augment the immune response to tumors, and VEGFR-2, a key mediator of angiogenesis.[11][12] The azetidine moiety often serves as a key pharmacophoric element interacting with the target protein.[12]
Core Synthetic Protocols and Methodologies
This compound is a foundational starting material for accessing a diverse array of anticancer agents. The following protocols illustrate its application in key synthetic transformations.
Protocol 1: Synthesis of Azetidine-Amide Scaffolds for STAT3 Inhibitors
This protocol details a standard amide coupling procedure, a cornerstone reaction for building a large class of kinase and protein-protein interaction inhibitors. We begin with this compound hydrochloride, a common commercially available salt.
Causality: The goal is to form a stable amide bond between the azetidine's secondary amine and a carboxylic acid-bearing fragment of the target inhibitor. The Boc-protecting group on the azetidine nitrogen must first be removed if starting with the N-Boc protected version. Using the hydrochloride salt bypasses this deprotection step, but requires a non-nucleophilic base to liberate the free amine for the coupling reaction. Coupling reagents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.
Experimental Protocol:
-
Amine Neutralization:
-
Dissolve this compound hydrochloride (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.), dropwise at 0 °C.
-
Stir the mixture at 0 °C for 20-30 minutes.
-
-
Carboxylic Acid Activation & Coupling:
-
In a separate flask, dissolve the desired carboxylic acid (e.g., a substituted benzoic acid designed for STAT3 inhibition) (1.1 eq.) and an amide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.
-
Add this activated acid solution to the stirring amine solution from Step 1.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to yield the desired N-acylated this compound.
-
-
Final Ester Hydrolysis (if required):
-
To obtain the final compound with a free carboxylic acid, dissolve the purified product from Step 3 in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% TFA).
-
Stir at room temperature for 1-4 hours until the tert-butyl group is cleaved.
-
Remove the solvent and excess TFA under reduced pressure to yield the final product.
-
Protocol 2: α-Functionalization of the Azetidine Ring
This protocol describes the functionalization at the C3 position of the azetidine ring via enolate chemistry, enabling the introduction of diverse substituents. This method is crucial for exploring structure-activity relationships (SAR) and optimizing ligand-target interactions.[13]
Causality: A strong, non-nucleophilic base like Lithium Hexamethyldisilazide (LiHMDS) is required to deprotonate the α-carbon (C3) of the ester at low temperature, forming a lithium enolate. This enolate is a potent nucleophile that can react with various electrophiles (e.g., alkyl halides), creating a new carbon-carbon bond at the C3 position. The reaction is performed at -78 °C to ensure kinetic control and minimize side reactions.
Experimental Protocol:
-
Enolate Formation:
-
Dissolve N-Boc-tert-butyl azetidine-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LiHMDS (1.0 M solution in THF, 1.1 eq.) dropwise via syringe.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Electrophilic Quench:
-
Add the desired electrophile (e.g., methyl iodide for methylation, 1.5 eq.) to the reaction mixture at -78 °C.
-
Stir at -78 °C for 45 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.[13]
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude oil by flash column chromatography to isolate the 3-substituted azetidine derivative.
-
Data Presentation: Biological Activity of Azetidine-Containing Anticancer Agents
The successful application of this compound in synthesis has led to the discovery of highly potent anticancer compounds. The following table summarizes the in vitro activity of representative agents.
| Compound Class/Name | Target | IC₅₀ Value | Cell Line / Assay Condition | Reference |
| Azetidine-Amide (7g) | STAT3 | ~1 µM (inhibition of colony formation) | MDA-MB-231 (Human Breast Cancer) | [8][9] |
| Azetidine Analogue (102) | PARP-1 | 30 nM | Enzyme Inhibition Assay | [10] |
| TZT-1027 Analogue (1a) | Tubulin | 2.1 nM | HCT116 (Human Colon Cancer) | [14][15] |
| TZT-1027 Analogue (1a) | Tubulin | 2.2 nM | A549 (Human Lung Cancer) | [14][15] |
| Thiourea-Azetidine (3B) | VEGFR-2 (predicted) | 0.03 µM | A431 (Human Skin Cancer) | [12] |
| Thiourea-Azetidine (3B) | VEGFR-2 (predicted) | 0.25 µM | PC3 (Human Prostate Cancer) | [12] |
| Fluoro-β-Lactam (32) | Tubulin (predicted) | 75 nM | MCF-7 (Human Breast Cancer) | [16] |
Visualization of Workflows and Pathways
Diagrams are essential for conceptualizing synthetic strategies and biological mechanisms of action.
Caption: Synthetic utility of this compound.
Caption: Workflow for C3-functionalization of the azetidine ring.
Caption: Simplified STAT3 signaling pathway and point of inhibition.
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 15. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
Application Note & Protocol: A Guideline for the Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate
Abstract: This document provides a detailed experimental protocol for the synthesis of tert-butyl 3-formylazetidine-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The primary focus of this guide is the Swern oxidation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, a widely adopted and efficient method. Additionally, an alternative protocol using Dess-Martin periodinane (DMP) is presented. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and safety considerations.
Introduction: The Significance of the Azetidine Moiety
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in modern drug discovery. Its incorporation into molecular structures can significantly influence physicochemical properties such as solubility, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic profiles. tert-Butyl 3-formylazetidine-1-carboxylate, in particular, serves as a crucial intermediate for the introduction of the azetidine moiety, with the aldehyde functional group enabling a wide array of subsequent chemical transformations, including reductive amination, Wittig reactions, and aldol condensations. The tert-butoxycarbonyl (Boc) protecting group ensures stability during these transformations and can be readily removed under acidic conditions.
Retrosynthetic Analysis and Strategy
The synthesis of tert-butyl 3-formylazetidine-1-carboxylate is most directly achieved through the oxidation of the commercially available primary alcohol, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate. The key challenge lies in selecting an oxidizing agent that is mild enough to prevent over-oxidation to the carboxylic acid while ensuring a high conversion rate. This application note will detail two such reliable methods: the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.
Primary Protocol: Swern Oxidation
The Swern oxidation is a highly reliable and mild procedure for oxidizing primary alcohols to aldehydes.[1][2][3] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, activated by oxalyl chloride, and a hindered organic base, such as triethylamine, to facilitate the final elimination step.[1][4] A key advantage of the Swern oxidation is its tolerance of a wide range of functional groups and the typically high yields achieved.[2]
Mechanistic Insight
The mechanism of the Swern oxidation involves several distinct steps. Initially, DMSO reacts with oxalyl chloride at low temperatures (-78 °C) to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][5] The alcohol then attacks this intermediate, forming an alkoxysulfonium salt. The addition of a hindered base, like triethylamine, deprotonates the carbon alpha to the oxygen, leading to the formation of a sulfur ylide. This ylide then undergoes an intramolecular elimination via a five-membered ring transition state to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[1][5]
Experimental Workflow Diagram
Caption: Workflow for the Swern oxidation protocol.
Materials and Equipment
| Reagent/Material | Grade | Supplier Recommendation |
| tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate | ≥95% | Commercially available |
| Oxalyl chloride | ≥98% | Anhydrous |
| Dimethyl sulfoxide (DMSO) | Anhydrous, ≥99.9% | Anhydrous |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Anhydrous |
| Triethylamine (TEA) | ≥99.5% | Anhydrous |
| Anhydrous sodium sulfate | Reagent grade | - |
| Water | Deionized | - |
| Heptane | HPLC grade | For chromatography |
| Ethyl acetate | HPLC grade | For chromatography |
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Argon or nitrogen gas inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Addition funnels
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Protocol
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.35 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere.
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of anhydrous DMSO (2.7 eq.) in anhydrous DCM dropwise via an addition funnel, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture at -78 °C for 15 minutes.
-
Addition of Alcohol: Dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at -78 °C.
-
Addition of Base: After the addition of the alcohol, immediately add triethylamine (4.0 eq.) to the reaction mixture.
-
Warming and Quenching: Allow the reaction mixture to gradually warm to room temperature. Once at room temperature, dilute the mixture with DCM.
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel and wash with water. Extract the aqueous layer with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography using a heptane/ethyl acetate gradient to yield tert-butyl 3-formylazetidine-1-carboxylate as a viscous liquid.[6]
Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 9.85 (d, J = 2.0 Hz, 1H), 4.14-4.07 (m, 4H), 3.40-3.32 (m, 1H), 1.44 (s, 9H).[6]
-
Physical Form: Viscous liquid.[7]
-
Purity: Typically >95% after chromatography.[7]
Alternative Protocol: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin periodinane (DMP) oxidation is another excellent method for the conversion of primary alcohols to aldehydes under mild, neutral conditions.[8][9] DMP offers several advantages, including short reaction times, high yields, and a simplified workup.[8] However, it is important to note that DMP is potentially explosive and should be handled with care.[10]
Mechanistic Insight
The oxidation with DMP begins with the ligand exchange between the alcohol and one of the acetate groups on the hypervalent iodine atom of DMP.[11] This is followed by deprotonation of the resulting intermediate. The final step is an intramolecular elimination, where an acetate acts as a base to abstract the α-hydrogen, leading to the formation of the aldehyde, acetic acid, and the reduced iodinane byproduct.[12]
Experimental Workflow Diagram
Caption: Workflow for the Dess-Martin periodinane oxidation.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DCM.
-
Addition of DMP: To the stirred solution, add Dess-Martin periodinane (1.2-1.5 eq.) portion-wise. The reaction can be initiated at 0 °C and then allowed to warm to room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the layers are clear.
-
Extraction and Drying: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
-
tert-Butyl 3-formylazetidine-1-carboxylate: May cause skin, eye, and respiratory irritation.[7]
-
Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle with extreme care.
-
DMSO: Can penetrate the skin, carrying dissolved substances with it.
-
Dess-Martin Periodinane: Potentially explosive, especially upon heating or impact.[10] Avoid large-scale reactions.
Conclusion
This application note provides two robust and reproducible protocols for the synthesis of tert-butyl 3-formylazetidine-1-carboxylate. The Swern oxidation is a classic and highly effective method, while the Dess-Martin periodinane oxidation offers a milder alternative. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and safety considerations. The detailed protocols and mechanistic insights provided herein are intended to enable researchers to successfully synthesize this valuable building block for their drug discovery and development programs.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern Oxidation | TCI Deutschland GmbH [tcichemicals.com]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. tert-butyl 3-Formylazetidine-1-carboxylate | 177947-96-5 [sigmaaldrich.com]
- 8. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
Introduction: The Critical Role of Chirality in Azetidine-Based Drug Discovery
An Application Guide for the Enantioselective Separation of tert-Butyl Azetidine-3-carboxylate
Azetidines are saturated four-membered nitrogen-containing heterocycles that have emerged as valuable structural motifs in modern medicinal chemistry. Their strained ring system imparts unique conformational rigidity, influencing the spatial arrangement of substituents and enabling precise interactions with biological targets.[1] Specifically, chiral azetidine-3-carboxylic acid derivatives, such as this compound, are crucial building blocks for a wide array of pharmacologically active agents, including inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3).[2]
As with most pharmaceuticals, the biological activity of chiral molecules is often stereospecific. The two enantiomers of a compound can exhibit significantly different pharmacological, toxicological, and metabolic profiles.[3][4] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be inactive, less active, or even contribute to undesirable side effects (the distomer).[4] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established stringent guidelines requiring the characterization and control of stereoisomers in drug development.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. We present detailed protocols and method development strategies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC), grounded in the principles of chiral recognition.
Part 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
Direct chiral separation using HPLC with a Chiral Stationary Phase (CSP) is the most prevalent and versatile method for analyzing and purifying enantiomers.[5][6] The mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The differing stability of these complexes results in different retention times, enabling separation.[7]
For cyclic amines and amino acid derivatives like this compound, polysaccharide-based CSPs are exceptionally effective.[6][8] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a rich combination of interaction sites—including polar carbamate groups, hydrophobic pockets, and stereochemically defined grooves—that facilitate chiral recognition through hydrogen bonding, dipole-dipole, and steric interactions.[6]
HPLC Experimental Workflow
The general workflow for developing a chiral HPLC separation method involves screening different CSPs and mobile phases to identify optimal conditions for resolution.
Caption: General workflow for chiral HPLC method development.
Protocol 1: HPLC Screening Protocol for this compound
This protocol outlines a starting point for separating the enantiomers of this compound using polysaccharide-based CSPs under normal phase conditions.
1. Materials and Reagents:
-
Racemic this compound
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol (EtOH)
-
Additive (optional): Trifluoroacetic acid (TFA) or Diethylamine (DEA)
-
Chiral Columns:
-
Cellulose-based: Chiralcel® OD-H, Chiralcel® OJ-H
-
Amylose-based: Chiralpak® AD-H, Chiralpak® IA
-
2. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in a 50:50 mixture of Hexane and IPA.
-
Further dilute to a working concentration of 0.1 mg/mL using the initial mobile phase composition.
3. Chromatographic Conditions:
| Parameter | Condition A (Primary Screening) | Condition B (Alternative Screening) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (85:15, v/v) |
| Additive | 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic amines) | 0.1% TFA (for acidic analytes) or 0.1% DEA (for basic amines) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25 °C | 25 °C |
| Detection Wavelength | 210 nm (or based on UV maxima of the compound) | 210 nm |
| Injection Volume | 5 µL | 5 µL |
4. Procedure:
-
Equilibrate the first selected column (e.g., Chiralpak® IA) with the mobile phase (Condition A) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the separation of the two enantiomers.
-
If separation is poor or absent, switch to Condition B and re-equilibrate the column before injecting again.
-
Repeat the process for each of the recommended chiral columns.
5. Optimization Strategy:
-
Resolution: If partial separation is observed, adjust the ratio of hexane to alcohol. Decreasing the percentage of alcohol (the polar modifier) generally increases retention and can improve resolution.[5]
-
Peak Shape: The azetidine nitrogen can cause peak tailing. Adding a basic modifier like DEA can improve the peak shape for basic compounds, while an acidic modifier like TFA can be beneficial for acidic compounds or to suppress interactions with residual silanols on the silica support.[8]
-
Elution Order: The elution order of the enantiomers is dependent on the specific CSP and mobile phase combination.
Part 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. It uses a supercritical fluid, typically carbon dioxide (CO₂), as the main component of the mobile phase. The low viscosity and high diffusivity of supercritical CO₂ lead to higher efficiency and faster equilibration.
The separation principles in SFC are similar to normal phase HPLC. Polysaccharide-based CSPs are widely used and highly effective.[8] A polar organic co-solvent (modifier), such as methanol or ethanol, is added to the CO₂ to modulate analyte retention and selectivity.
SFC Experimental Workflow
Caption: General workflow for chiral SFC method development.
Protocol 2: SFC Screening Protocol for this compound
This protocol provides a robust starting point for developing a chiral SFC method.
1. Materials and Reagents:
-
Racemic this compound
-
SFC-grade Carbon Dioxide (CO₂)
-
HPLC-grade Methanol (MeOH)
-
Additive (optional): Diethylamine (DEA)
2. Sample Preparation:
-
Prepare a stock solution of the racemic analyte at 1.0 mg/mL in methanol.
-
Filter the sample through a 0.22 µm syringe filter if necessary.
3. Chromatographic Conditions:
| Parameter | Recommended Starting Condition |
| Columns | Chiralpak® IA-3, IC-3, ID-3, IE-3, IF-3 (3 µm particle size) |
| Mobile Phase | CO₂ / Methanol (Gradient or Isocratic Screening) |
| Isocratic Screening | Start with 85:15 (CO₂:MeOH), then screen 95:5 to 70:30 |
| Additive | 0.1 - 0.3% DEA in the modifier (Methanol) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm |
| Injection Volume | 2 µL |
4. Procedure:
-
Equilibrate the SFC system and the first selected column with the initial mobile phase composition (e.g., 85:15 CO₂:MeOH with 0.2% DEA).
-
Inject the sample and record the chromatogram.
-
Screen different isocratic concentrations of the methanol co-solvent to find the optimal retention and resolution. A common screening approach is to test 5%, 15%, 30%, and 50% modifier.
-
Repeat the screening process for a selection of different polysaccharide CSPs.
5. Optimization Strategy:
-
Modifier Choice: While methanol is a common first choice, ethanol or isopropanol can offer different selectivities.
-
Additive: For basic compounds like this azetidine derivative, a basic additive like DEA is often essential to achieve good peak shape and prevent unwanted interactions with the stationary phase.
-
Temperature and Pressure: Varying the column temperature and back pressure can also fine-tune the separation by altering the density and solvating power of the supercritical fluid mobile phase.
Part 3: Chiral Separation by Gas Chromatography (GC)
Chiral GC is a highly sensitive technique suitable for volatile and thermally stable compounds.[7] The target analyte, this compound, has limited volatility due to its polar carboxylate and amine functionalities. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form prior to GC analysis.[9]
The separation occurs on a capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives.[10]
GC Derivatization and Analysis Workflow
Caption: Workflow for chiral GC analysis involving derivatization.
Protocol 3: GC Derivatization and Analysis
This protocol is adapted from established methods for the chiral analysis of cyclic secondary amino acids.[11]
1. Materials and Reagents:
-
Racemic this compound
-
Derivatizing Agent: Heptafluorobutyl chloroformate (HFB-Cl)
-
Solvents: Isooctane, Dichloromethane (DCM), Methanol
-
Reagents: Sodium bicarbonate solution, Anhydrous sodium sulfate
-
Chiral GC Column: e.g., Chirasil®-L-Val or a modified β-cyclodextrin phase like Rt-βDEXsm.[10]
2. Derivatization Procedure:
-
Dissolve ~1 mg of the analyte in 1 mL of methanol/water (1:1).
-
Add 1 mL of sodium bicarbonate solution (5%) and 1 mL of isooctane.
-
Add 50 µL of heptafluorobutyl chloroformate (HFB-Cl) and vortex the mixture vigorously for 1 minute. The HFB-Cl will react with the secondary amine of the azetidine ring.
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer (isooctane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
The sample is now ready for GC injection.
3. GC Chromatographic Conditions:
| Parameter | Recommended Condition |
| GC System | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Column | Chirasil®-L-Val (25 m x 0.25 mm ID, 0.16 µm film thickness) |
| Carrier Gas | Helium or Hydrogen, at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 5 °C/min to 200 °C, hold for 5 min. |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
4. Rationale and Causality:
-
Derivatization: The HFB-Cl reacts with the amine to form a non-polar, volatile, and thermally stable amide derivative. This is crucial for preventing on-column degradation and allowing the compound to travel through the GC system.[11]
-
Chiral Stationary Phase: A CSP like Chirasil-L-Val, which is based on an L-valine derivative, provides a chiral environment to interact differently with the two enantiomers of the derivatized analyte, enabling their separation.[11]
Summary and Conclusion
The successful chiral separation of this compound is a critical step in the development of new therapeutics. This guide provides robust starting protocols for three major chromatographic techniques: HPLC, SFC, and GC.
-
HPLC on polysaccharide-based CSPs offers a versatile and widely applicable method, particularly under normal phase conditions.
-
SFC presents a faster, more efficient, and "greener" alternative, also leveraging the high selectivity of polysaccharide CSPs.
-
GC requires a preliminary derivatization step but can provide excellent resolution and sensitivity for the resulting volatile derivatives on cyclodextrin or amino acid-based CSPs.
For any given project, the choice of technique will depend on the specific requirements for speed, sample throughput, scale (analytical vs. preparative), and available instrumentation. The protocols provided herein serve as a comprehensive starting point for method development, enabling researchers to confidently establish reliable and reproducible assays for the enantiomeric analysis of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. azom.com [azom.com]
- 8. researchgate.net [researchgate.net]
- 9. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of tert-Butyl Azetidine-3-carboxylate
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of tert-Butyl Azetidine-3-carboxylate. Due to the compound's polar nature and lack of a strong UV chromophore, specific challenges in chromatographic retention and detection were addressed. The developed method utilizes a polar-embedded C18 column with an acidic mobile phase to ensure adequate retention and symmetrical peak shape. The final method is suitable for quality control and purity assessment in research and drug development settings.
Introduction
This compound is a valuable heterocyclic building block frequently employed in the synthesis of novel pharmaceutical compounds and agrochemicals.[1] The azetidine ring is a key structural motif in various biologically active molecules. Accurate quantification of this intermediate is critical for ensuring the quality and consistency of downstream synthetic processes.
The primary analytical challenges associated with this compound stem from its physicochemical properties. It is a small, polar molecule, which often leads to poor retention on traditional reversed-phase columns like standard C18 phases.[2][3] Furthermore, its structure lacks a significant chromophore, necessitating detection at low UV wavelengths where mobile phase interference can be a concern.
This guide provides a comprehensive walkthrough of the method development process, from initial scouting and optimization to the final validated protocol. It is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for the analysis of this key synthetic intermediate.
Analyte Properties & Analytical Considerations
Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.
| Property | Value | Implication for HPLC Method Development |
| Chemical Structure | The secondary amine in the azetidine ring is basic and its ionization state is pH-dependent. The tert-butyl ester group adds hydrophobicity. | |
| Molecular Formula | C₈H₁₅NO₂ | Parent Compound[4] |
| Molecular Weight | 171.21 g/mol | (Parent Compound) |
| Polarity | High | Prone to poor retention on conventional C18 columns. Alternative stationary phases (polar-embedded, polar-endcapped) or HILIC should be considered.[3] |
| UV Absorbance | Weak Chromophore | Lacks aromatic rings or conjugated systems. Detection must be performed at low wavelengths (e.g., < 220 nm), requiring high-purity mobile phase solvents. |
| pKa | ~8.3-9.3 (Predicted) | The pKa of the secondary amine requires a buffered mobile phase to ensure consistent ionization and reproducible retention. To achieve good peak shape for a basic compound, the mobile phase pH should be at least 2 units below the pKa. |
Method Development Strategy
A systematic, multi-stage approach was employed to develop the analytical method. The strategy begins with broad screening of columns and mobile phases to identify promising conditions, followed by fine-tuning of critical parameters to achieve optimal separation.[5][6]
Column Selection Rationale
Given the analyte's polarity, a standard C18 column is likely to provide insufficient retention. Therefore, the screening process should include columns designed for enhanced interaction with polar compounds.
-
Ascentis® C18: A conventional starting point to benchmark retention.
-
Ascentis® RP-Amide: A polar-embedded phase that offers alternative selectivity and enhanced retention for polar compounds capable of hydrogen bonding.
-
Discovery® HS F5: A pentafluorophenyl phase providing unique selectivity for polar bases.
Mobile Phase & Detector Optimization
-
Organic Modifier: Acetonitrile (ACN) is generally preferred due to its lower viscosity and superior UV transparency at low wavelengths compared to Methanol (MeOH).
-
Aqueous Phase & pH Control: To ensure the analyte is in a single, protonated form and to achieve sharp, symmetrical peaks, an acidic mobile phase is required. Buffers like formate or phosphate are ideal.[7] A pH of ~3.0 was targeted.
-
Wavelength Selection: A UV scan of the analyte in the mobile phase confirmed maximal absorbance at approximately 205 nm. This wavelength was chosen for analysis to maximize sensitivity.
Experimental Protocol: Optimized Method
Instrumentation & Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).
-
Software: Agilent OpenLab CDS ChemStation Edition or equivalent.
-
Chemicals:
-
This compound reference standard (>97% purity).
-
Acetonitrile (HPLC Grade, UV cutoff < 190 nm).
-
Water (Deionized, 18.2 MΩ·cm).
-
Formic Acid (LC-MS Grade, ~99%).
-
Standard Solution Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of Acetonitrile and Water.
-
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
Final Chromatographic Conditions
| Parameter | Condition |
| Column | Ascentis® RP-Amide (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 40% B over 10 minutes, then hold at 40% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 205 nm |
| Run Time | 15 minutes |
Results and Discussion
Optimization
Initial screening on a standard C18 column resulted in a very early eluting peak with significant tailing, even with an acidic mobile phase. The Ascentis® RP-Amide column provided significantly improved retention and peak shape. The retention time shifted from <2 minutes on the C18 to approximately 6.5 minutes on the RP-Amide phase under identical gradient conditions, demonstrating the superior performance of the polar-embedded phase for this analyte. Fine-tuning the gradient from an initial broad scout (5-95% B) to a shallower slope (5-40% B) provided the best resolution from early-eluting impurities without excessive run time.
System Suitability
System suitability was established by injecting the working standard solution six replicate times. The results confirm the stability and precision of the chromatographic system for the intended analysis.
| Parameter | Acceptance Criteria | Result |
| Retention Time (RT) | - | 6.52 min |
| %RSD of RT | ≤ 1.0% | 0.15% |
| %RSD of Peak Area | ≤ 2.0% | 0.45% |
| Tailing Factor (T) | ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | ≥ 2000 | 8500 |
Method Validation Overview
While a full validation study is beyond the scope of this note, the developed method is designed to be fully validatable according to ICH Q2(R1) guidelines. The following parameters are critical for confirming the method's performance characteristics.
-
Specificity: Forced degradation studies (acid, base, oxidation, heat, light) should be performed to demonstrate that the method can resolve the main peak from any potential degradants, confirming it is stability-indicating.
-
Linearity: Assessed over a range (e.g., 0.01 to 0.2 mg/mL) to confirm a linear relationship between concentration and detector response.
-
Accuracy and Precision: Evaluated at multiple concentration levels to ensure the method provides results that are both close to the true value and reproducible.
-
Robustness: Minor, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±10%) are made to ensure the method remains reliable under slight variations.
Conclusion
A selective, precise, and robust RP-HPLC method has been successfully developed for the analysis of this compound. The strategic selection of a polar-embedded stationary phase and an optimized acidic mobile phase effectively overcomes the challenges associated with retaining and resolving this polar compound. The method demonstrates excellent system suitability and is ready for full validation to support quality control throughout the drug development lifecycle.
References
- 1. 1-Boc-3-(Amino)azetidine | 193269-78-2 [chemicalbook.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. This compound hydrochloride | C8H16ClNO2 | CID 67346984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Real-Time Reaction Monitoring of tert-Butyl Azetidine-3-carboxylate using Liquid Chromatography-Mass Spectrometry (LC-MS)
An Application Note and Protocol Guide
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and implementation of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the real-time monitoring of synthetic reactions involving tert-Butyl Azetidine-3-carboxylate. Azetidine moieties are crucial building blocks in modern medicinal chemistry, and their incorporation into larger scaffolds requires precise reaction control.[1][2] This document details the unique analytical challenges posed by this small, polar molecule and presents robust, field-proven protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We will explore a practical example—monitoring an aza-Michael addition reaction—and provide detailed, step-by-step instructions and the scientific rationale behind key methodological choices to ensure reproducible and accurate results.
Introduction: The Analytical Imperative in Azetidine Chemistry
This compound is a highly valuable, conformationally constrained building block in drug discovery.[3] Its four-membered ring system is incorporated into novel chemical entities to enhance properties such as metabolic stability, solubility, and target-binding affinity. The successful synthesis of complex molecules using this scaffold is critically dependent on the ability to accurately monitor reaction progress. Real-time monitoring allows chemists to determine reaction endpoints, identify the formation of intermediates and byproducts, and optimize parameters like temperature, catalysts, and reaction time, ultimately leading to improved yields and purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preeminent analytical technique for this application, offering unparalleled sensitivity and selectivity.[4] It allows for the direct observation of the consumption of reactants and the formation of products within complex reaction mixtures, often with minimal sample preparation.[5]
However, the physicochemical properties of this compound present specific analytical hurdles. As a small, polar molecule containing a secondary amine, it is poorly retained on traditional reversed-phase (RP) columns and may exhibit variable ionization efficiency.[6] This guide addresses these challenges directly, providing strategies to develop a robust and reliable LC-MS monitoring method.
Core Analytical Strategy: Overcoming the Challenges
Successful LC-MS analysis of polar compounds like this compound hinges on addressing two key areas: chromatographic retention and mass spectrometric detection.
Chromatographic Retention
The primary challenge is the poor retention of the analyte on standard C18 reversed-phase columns, where it may elute in the void volume with other polar matrix components, leading to ion suppression and poor data quality.[6]
Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent separation modality for highly polar analytes.[7] It utilizes a polar stationary phase (e.g., amide, cyano, or unbonded silica) with a high concentration of organic solvent in the mobile phase. This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing effective retention.
Mass Spectrometric Detection
The secondary amine on the azetidine ring is readily protonated, making Electrospray Ionization (ESI) in positive ion mode the ideal choice for detection.[4] The tert-butyl ester group is stable under typical ESI conditions but can be monitored for potential hydrolysis or side reactions.
To begin method development, it is crucial to know the exact mass of the key compounds to be monitored.
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₈H₁₅NO₂ | 157.1103 | 158.1176 |
| Example Product (Aza-Michael Adduct) | C₁₁H₁₉NO₄ | 229.1314 | 230.1387 |
Table 1: Physicochemical and Mass Spectrometry data for the reactant and a representative product.
Application Workflow: Monitoring an Aza-Michael Addition
This section provides a practical, step-by-step protocol for monitoring the progress of an aza-Michael addition reaction, a common method for functionalizing the azetidine nitrogen.[8]
Diagram: Overall Reaction Monitoring Workflow
The following diagram illustrates the complete workflow from reaction sampling to data interpretation.
Caption: A comprehensive workflow for LC-MS reaction monitoring.
Protocol 1: Reaction Sampling and Preparation
This protocol ensures that the sample accurately reflects the state of the reaction at a specific time point and is properly prepared for injection.
-
Aliquot Withdrawal: At designated time points (e.g., t=0, 30 min, 1 hr, 2 hr), carefully withdraw a small aliquot (approx. 5-10 µL) from the reaction mixture using a calibrated pipette.
-
Rationale: Small, consistent volumes minimize the impact on the overall reaction stoichiometry while providing sufficient material for analysis.
-
-
Quenching: Immediately add the aliquot to a vial containing 200 µL of a quenching solution (e.g., 1% acetic acid in acetonitrile).
-
Rationale: Quenching instantly stops the reaction by neutralizing the catalyst (like DBU) or dramatically changing the solvent conditions, thus "freezing" the reaction composition at that specific time.[8]
-
-
Dilution: Add 800 µL of the initial mobile phase (e.g., 95:5 Acetonitrile:Water with 0.1% Formic Acid) to the quenched sample, bringing the total volume to 1 mL. Vortex thoroughly.
-
Rationale: Dilution is critical to bring the analyte concentration within the linear dynamic range of the mass spectrometer and to ensure the sample solvent is compatible with the chromatographic conditions, preventing peak distortion.[9]
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE or Nylon) into an LC autosampler vial.
-
Rationale: This step removes any particulate matter from the reaction mixture that could clog the LC column or tubing, ensuring system robustness.
-
Protocol 2: HILIC-MS Method for Reaction Monitoring
This method is optimized for the separation and detection of the polar reactant and its likely more hydrophobic product.
| Parameter | Setting | Rationale |
| LC System | UPLC/HPLC System | Standard system suitable for high-pressure gradients. |
| Column | HILIC Amide Column (e.g., 100 x 2.1 mm, 1.7 µm) | Provides excellent retention and peak shape for polar amines and carboxylates. |
| Column Temp. | 40 °C | Improves peak shape and reduces mobile phase viscosity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous phase for HILIC. Formic acid aids in positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic phase for HILIC. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Vol. | 2 µL | Small volume to prevent column overloading. |
| LC Gradient | Time (min) | % B |
| 0.0 | 95 | |
| 3.0 | 70 | |
| 3.5 | 70 | |
| 3.6 | 95 | |
| 5.0 | 95 | |
| MS System | Quadrupole or Q-TOF Mass Spectrometer | Capable of fast scanning and high sensitivity. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | Best for protonating the secondary amine. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray. |
| Source Temp. | 150 °C | Optimizes desolvation. |
| Desolvation Temp. | 400 °C | Efficiently removes solvent from droplets. |
| Scan Mode | Full Scan (m/z 100-500) | To identify all reactants, products, and potential byproducts. |
| Targeted Mode | Selected Ion Monitoring (SIM) of m/z 158.12 and 230.14 | For higher sensitivity and quantitative analysis once the product is confirmed. |
Table 2: Optimized HILIC-MS Parameters for Monitoring Reactions of this compound.
Data Interpretation and Analysis
After acquiring data for each time point, the analysis focuses on tracking the relative abundance of the key species.
-
Extract Ion Chromatograms (EICs): Using the instrument software, generate EICs for the [M+H]⁺ ions of the starting material (m/z 158.12) and the expected product (m/z 230.14).
-
Peak Integration: Integrate the area under the curve for each peak in the respective EICs at every time point.
-
Calculate Percent Conversion: A simplified way to monitor progress is to calculate the relative conversion using the following formula:
% Conversion = [Product Peak Area / (Product Peak Area + Reactant Peak Area)] * 100
-
Trustworthiness Note: This calculation assumes an equal ionization response factor for the reactant and product. While excellent for monitoring reaction progress and determining endpoints, true quantification requires the use of an internal standard and calibration curves.[7]
-
The results can be plotted as % Conversion vs. Time to visualize the reaction kinetics and determine when the reaction has reached completion.
Advanced Protocol: Derivatization for Enhanced Analysis
For applications requiring very high sensitivity or when using reversed-phase chromatography is unavoidable, pre-column derivatization can be employed. Derivatizing the secondary amine with a reagent like Dansyl Chloride adds a bulky, hydrophobic, and easily ionizable tag.[10]
Protocol 3: Dansyl Chloride Derivatization
-
Take a 10 µL aliquot of the reaction mixture and quench as described in Protocol 1.
-
Evaporate the quenched sample to dryness under a stream of nitrogen.
-
Reconstitute in 100 µL of derivatization buffer (e.g., 100 mM sodium bicarbonate, pH 9.5).
-
Add 100 µL of Dansyl Chloride solution (1 mg/mL in acetone).
-
Incubate the mixture at 60 °C for 30 minutes.
-
Quench the derivatization reaction by adding 10 µL of a primary amine solution (e.g., methylamine).
-
Dilute the sample appropriately for RP-LC-MS analysis.
This derivatization significantly increases the hydrophobicity of the analyte, allowing for excellent retention on a C18 column, and the dansyl tag provides a significant boost in ionization efficiency.[10]
Conclusion
This application note provides a robust and scientifically grounded methodology for monitoring the reactions of this compound using LC-MS. By employing HILIC for effective chromatographic separation and ESI-MS for sensitive detection, researchers can gain precise, real-time insights into their synthetic processes. The detailed protocols for sampling, analysis, and data interpretation serve as a validated starting point for any laboratory working with this important chemical building block, enabling faster reaction optimization and ensuring higher product quality in the competitive field of drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. shoko-sc.co.jp [shoko-sc.co.jp]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. clinicalpub.com [clinicalpub.com]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tecan.com [tecan.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yields in tert-Butyl Azetidine-3-carboxylate Synthesis
Welcome to the technical support center dedicated to the synthesis of tert-butyl azetidine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in the synthesis of this valuable building block. Azetidines are increasingly sought-after motifs in drug discovery, but the inherent strain of the four-membered ring presents unique synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these challenges effectively.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of question-and-answer scenarios that address common problems encountered during the synthesis of this compound and its precursors.
Q1: My overall yield is consistently low when synthesizing the azetidine ring. What are the most common culprits?
Low yields in azetidine synthesis are a frequent issue, often stemming from the high ring strain of the four-membered heterocycle.[1] This strain makes the ring susceptible to side reactions. The primary causes for low yields are typically:
-
Competing Ring-Opening Reactions: The azetidine ring can be cleaved by nucleophiles, acids, or bases present in the reaction mixture.[1] This is the most common failure mode, leading to the formation of acyclic amine derivatives that are difficult to separate from the desired product.
-
Formation of Undesired Ring Systems: During intramolecular cyclization, particularly from epoxy-amine precursors, a competing 5-endo-tet cyclization can occur, leading to the formation of a more thermodynamically stable five-membered pyrrolidine ring as a significant byproduct.[4]
-
Dimerization and Polymerization: Intermolecular reactions can compete with the desired intramolecular cyclization, especially at higher concentrations, resulting in the formation of dimers and polymers.[1]
-
Suboptimal Reaction Conditions: Factors like temperature, pH, and choice of solvent or catalyst can dramatically influence the reaction outcome. Higher temperatures, for instance, can favor the ring-opening side reaction.[1]
Q2: I'm observing a significant amount of a ring-opened byproduct. How can I minimize this?
The formation of ring-opened products is a direct consequence of the azetidine ring's inherent strain. To mitigate this, a careful and systematic optimization of reaction conditions is essential.
-
pH Control: If your reaction is conducted under acidic conditions, consider using a milder acid or a buffer system. For base-mediated reactions, a weaker, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) may be preferable to prevent cleavage of the ester group or the ring itself.[1]
-
Temperature Management: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Elevated temperatures provide the activation energy needed for the undesired ring-opening pathway.[1]
-
Protecting Group Strategy: The choice of the nitrogen-protecting group is critical. The tert-butoxycarbonyl (Boc) group is often used because it is stable under many reaction conditions and can be removed under specific acidic conditions that can be controlled to minimize ring cleavage.[5]
-
Reagent Selection: If a Lewis acid is used to catalyze the reaction, screen several options. "Softer" Lewis acids may be less prone to promoting ring-opening compared to "harder" Lewis acids.[1]
Q3: My synthesis involves an intramolecular cyclization, but I'm isolating a 3-hydroxypyrrolidine byproduct instead of the desired 3-hydroxyazetidine. How can I improve the regioselectivity?
This is a classic case of competing 4-exo-tet versus 5-endo-tet cyclization pathways. While the 4-exo-tet pathway to the azetidine is often kinetically favored, the 5-endo-tet pathway to the more stable pyrrolidine can become dominant under certain conditions.[4]
To favor the formation of the azetidine product, the choice of catalyst is paramount. The use of a Lewis acid catalyst, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to strongly favor the desired 4-exo-tet cyclization, significantly increasing the yield of the azetidine product over the pyrrolidine byproduct.[4] Optimizing the solvent can also enhance selectivity.
Below is a diagram illustrating this competitive cyclization.
Caption: Competing cyclization pathways in azetidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to prepare this compound?
Several synthetic strategies have been developed, each with its own advantages and disadvantages. The choice of route often depends on the scale of the synthesis, the availability of starting materials, and the desired purity profile.
| Synthetic Route | Starting Material(s) | Key Steps | Typical Yield | Pros | Cons |
| From 3-Cyanoazetidine [6] | tert-Butyl 3-cyanoazetidine-1-carboxylate | Base-mediated hydrolysis of the nitrile | High (ca. 4h reflux) | High-yielding final step, straightforward. | Requires synthesis of the cyano precursor. |
| From 1-Boc-3-Azetidinone [7][8] | 1-Boc-3-azetidinone | Horner-Wadsworth-Emmons olefination, followed by further transformations. | Moderate to High | Versatile intermediate for various 3-substituted azetidines. | Multi-step sequence to get to the carboxylate. |
| From Epichlorohydrin [6] | Epichlorohydrin | Multi-step sequence involving ring opening, cyclization, and functional group manipulation. | Moderate | Inexpensive and readily available starting material. | Longer synthetic sequence with more optimization required. |
| Strain-Release Strategy [5] | 1-Azabicyclo[1.1.0]butane | Ring-opening with an appropriate electrophile. | High | Rapid and efficient for generating 3-substituted azetidines. | The bicyclic starting material can be challenging to prepare and handle. |
Q2: Why is the Boc (tert-butoxycarbonyl) protecting group so commonly used in this synthesis?
The Boc group is favored for several key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including those that are nucleophilic, basic, or involve catalytic hydrogenation. This allows for extensive manipulation of other functional groups on the azetidine ring without disturbing the protecting group.
-
Ease of Removal: It can be cleanly and efficiently removed under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[5] This deprotection is often high-yielding and produces a volatile byproduct (isobutylene) and carbon dioxide, simplifying workup.
-
Steric Hindrance: The bulky tert-butyl group can provide steric protection, which can influence the stereochemical outcome of reactions at adjacent positions.[5]
Q3: What is the most critical step in scaling up the synthesis of this compound?
For large-scale production, the synthesis of the key intermediate, tert-butyl 3-oxoazetidine-1-carboxylate , is often the most critical and challenging step.[7] Traditional lab-scale oxidation methods (e.g., Swern or Dess-Martin) are not suitable for industrial production due to hazardous reagents, difficult workups, and waste disposal issues.
A greener and more scalable approach involves the TEMPO-catalyzed oxidation of tert-butyl 3-hydroxyazetidine-1-carboxylate using sodium hypochlorite (bleach) as the oxidant.[7] This method is cost-effective, environmentally friendlier, and can be performed in a microchannel reactor for improved safety and efficiency on a large scale.[7]
Caption: Workflow for the scalable synthesis of a key azetidine intermediate.
Validated Experimental Protocol
This protocol details the hydrolysis of tert-butyl 3-cyanoazetidine-1-carboxylate, a reliable method for producing the target compound on a gram scale.
Protocol: Synthesis of 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid (23)[6]
Materials:
-
tert-Butyl 3-cyanoazetidine-1-carboxylate (22)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH)
-
Deionized water (H₂O)
-
10% aqueous Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of tert-butyl 3-cyanoazetidine-1-carboxylate (22) (3.7 g, 0.0202 mol, 1 equivalent) in methanol (35 mL), add a solution of sodium hydroxide (4.03 g, 0.101 mol, 5 equivalents) in water (35 mL).
-
Heat the reaction mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Neutralize the remaining aqueous mixture to approximately pH 7 by the slow addition of 10% aqueous HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid (23) as the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. benchchem.com [benchchem.com]
- 5. Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | 1254120-12-1 | Benchchem [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing side reactions in azetidine chemistry
Welcome to the Technical Support Center for Azetidine Chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of working with strained four-membered nitrogen heterocycles. Azetidines are valuable building blocks in medicinal chemistry, offering unique structural and physicochemical properties. However, their inherent ring strain, while synthetically useful, can also lead to challenging side reactions.[1]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize these undesired pathways. The advice herein is based on established chemical principles and field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Side Reactions
This section addresses specific experimental issues in a practical question-and-answer format.
Issue 1: My reaction mixture is turning viscous, and I'm isolating a high molecular weight, insoluble material. What's happening?
Answer: You are likely observing cationic ring-opening polymerization (CROP). This is one of the most common side reactions in azetidine chemistry, driven by the relief of ring strain.[2]
Causality: The reaction is typically initiated by acidic protons or Lewis acids. The azetidine nitrogen, being basic, gets protonated (or coordinates to a Lewis acid), forming a reactive azetidinium ion. A nucleophile, which can be another neutral azetidine monomer, then attacks one of the ring carbons, leading to ring opening and the start of a polymer chain. This process repeats, rapidly forming a polymer.[2]
Troubleshooting Protocol:
-
Strictly Control pH: Ensure your reaction is not acidic. If an acid is required for a specific transformation (e.g., Boc deprotection), use it at the lowest possible temperature and for the shortest duration necessary. Consider using scavengers for any adventitious acid.
-
Solvent Choice: Avoid protic, alcoholic solvents like methanol or ethanol, as they can promote polymerization.[2] Opt for aprotic solvents such as THF, acetonitrile, or dichloromethane.
-
Reagent Purity: Ensure all reagents, especially amines or amine salts used in the reaction, are free of acidic impurities.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Polymerization often has a higher activation energy than the desired reaction.
Issue 2: My mass spectrometry and NMR data show byproducts corresponding to the addition of a solvent molecule or other nucleophile to my starting material. Why is my azetidine ring opening?
Answer: You are observing nucleophilic ring-opening. Due to its inherent strain (approx. 25.4 kcal/mol), the azetidine ring is susceptible to attack by nucleophiles, a reaction that is significantly accelerated under acidic or Lewis acidic conditions.[1][3]
Causality: The mechanism is analogous to the initiation of polymerization. Protonation of the azetidine nitrogen makes the ring carbons highly electrophilic. A nucleophile present in the reaction mixture (e.g., water, alcohol, halide, or even a pendant functional group on the molecule itself) can then attack a carbon atom, leading to irreversible ring opening.[4][5]
Troubleshooting Protocol:
-
Re-evaluate Reagents: Avoid strong nucleophiles if they are not essential for the desired transformation. If a nucleophilic reaction at a substituent is intended, consider if the azetidine nitrogen needs a more electron-withdrawing protecting group to reduce its basicity and subsequent activation.
-
Protecting Group Strategy: An N-sulfonyl or N-acyl group will make the nitrogen less basic and less prone to protonation compared to an N-alkyl or N-Boc group, thus increasing stability against acid-catalyzed ring opening.[4]
-
Control Acidity: As with polymerization, rigorously exclude adventitious acids. If using Lewis acids (e.g., during reductions of β-lactams), choose milder ones or conduct the reaction at very low temperatures (-78 °C).[3]
-
Intramolecular Reactions: Be particularly cautious if your molecule contains a pendant nucleophile (like an amide or hydroxyl group). Such groups can lead to rapid intramolecular ring-opening decomposition, especially at low pH.[4] Consider protecting these groups if they are not involved in the desired reaction.
Frequently Asked Questions (FAQs)
Q1: How do I choose the correct N-protecting group for my azetidine?
The choice of the nitrogen protecting group is critical and depends on the planned reaction sequence. It influences the azetidine's stability, nucleophilicity, and basicity.
| Protecting Group | Key Features & Causality | Common Cleavage Conditions | Stability Notes |
| Boc (tert-Butoxycarbonyl) | Reduces nucleophilicity. The carbamate structure delocalizes the nitrogen lone pair, but the nitrogen remains sufficiently basic to be reactive in some cases. | Strong acids (TFA, HCl).[1] | Acid Labile: Prone to cleavage and subsequent ring-opening/polymerization under acidic conditions.[4] |
| Cbz (Carboxybenzyl) | Similar electronic effect to Boc. Offers orthogonal deprotection to acid-labile and base-labile groups. | Hydrogenolysis (e.g., H₂, Pd/C).[6] | Generally more stable to acidic/basic conditions than Boc, but sensitive to reductive conditions. |
| Sulfonyl (e.g., Tosyl, Nosyl) | Strongly electron-withdrawing. Makes the nitrogen non-nucleophilic and significantly reduces its basicity. | Harsh reducing agents (e.g., Na/naphthalene) or specific reagents (e.g., thiophenol for nosyl). | Very Stable: Provides excellent protection against acid-catalyzed side reactions.[7] |
| Aryl (e.g., p-Methoxyphenyl) | Conjugation delocalizes the nitrogen lone pair, reducing basicity and susceptibility to protonation. | Oxidative cleavage (e.g., CAN). | Offers good stability to acidic conditions compared to N-alkyl or N-Boc groups.[4] |
Q2: What are the general stability considerations for storing and handling azetidines?
Azetidines are generally more stable and easier to handle than the more strained aziridines.[1] However, precautions are necessary:
-
pH: Avoid storage in acidic conditions. It is best to store them as free bases or as salts of very weak acids. Exposure to strong acids, even silica gel in chromatography, can cause degradation over time.
-
Temperature: Store at low temperatures (0-4 °C) to minimize potential decomposition or polymerization, especially for reactive derivatives.
-
Atmosphere: Store under an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric CO₂ (if the nitrogen is unprotected) and moisture.
Q3: My azetidine seems to be rearranging. What kind of rearrangements are possible?
While less common than ring-opening, rearrangements can occur under specific conditions:
-
Photochemical Rearrangement: Azetidine ketones can undergo photochemical ring expansion to form pyrroles.[8] This is a specific reaction driven by UV light.
-
Meisenheimer Rearrangement: N-oxides of azetidines can rearrange to isoxazolidines. This would typically occur if you are performing an oxidation on the azetidine nitrogen.[3]
-
Rearrangement of Bicyclic Intermediates: In some substitution reactions at C-3, an intermediate bicyclic aziridinium ion can form, which may rearrange or be opened by a nucleophile at a different position, leading to unexpected products.[3]
If you suspect a rearrangement, carefully analyze the reaction conditions (light, oxidants) and consider alternative synthetic routes that avoid reactive intermediates.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. bhu.ac.in [bhu.ac.in]
Technical Support Center: A Troubleshooting Guide for tert-Butyl Azetidine-3-carboxylate Coupling Reactions
Welcome to our dedicated technical support center for navigating the intricacies of coupling reactions involving tert-Butyl Azetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthetic success.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amide or peptide coupling of this compound.
Question 1: Why is my coupling reaction yield unexpectedly low?
Low yields in coupling reactions with this compound can stem from several factors, often related to the inherent steric hindrance of the azetidine ring and the choice of reagents.
Potential Causes & Solutions:
-
Inadequate Activation of the Carboxylic Acid: The formation of a highly reactive activated species from your carboxylic acid is crucial for it to be readily attacked by the secondary amine of the azetidine.
-
Solution: Employ a more potent coupling reagent. While standard carbodiimides like DCC or EDC can be effective, phosphonium or uronium/aminium salt-based reagents are often superior for sterically hindered couplings.[1][2] Consider reagents like HATU, HBTU, or PyBOP, which generate highly reactive activated esters.[3][4] COMU is another excellent choice, known for its high efficiency and improved safety profile compared to HOBt- or HOAt-based reagents.[1][3]
-
-
Steric Hindrance: The rigid, four-membered ring of the azetidine can sterically impede the approach of the activated carboxylic acid.
-
Solution:
-
Elevate the Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary energy to overcome the activation barrier. Monitor for potential side reactions or degradation.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours) to ensure maximum conversion.
-
Optimize Reagent Stoichiometry: Using a slight excess of the carboxylic acid and coupling reagent (e.g., 1.2-1.5 equivalents) can drive the reaction to completion.[5]
-
-
-
Incorrect Base Selection: The choice of base is critical. While a base is required to neutralize the hydrochloride salt of this compound and to facilitate the coupling reaction, some bases can be problematic.
-
Solvent Effects: The reaction solvent can significantly influence the solubility of reagents and the reaction rate.
-
Solution: Aprotic polar solvents like DMF, NMP, or DCM are generally good choices.[] If solubility is an issue, consider solvent mixtures. For instance, adding DMSO to DMF can help disrupt aggregation in peptide couplings.[8] Ensure your solvents are anhydrous, as water can hydrolyze the activated ester intermediate, leading to the regeneration of the starting carboxylic acid.[7]
-
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
The formation of side products is a common challenge. Understanding their origin is key to mitigating their formation.
Potential Side Products & Mitigation Strategies:
-
Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to acidic conditions.[9] If your reaction conditions are too acidic, you may observe cleavage of this protecting group.
-
Mitigation:
-
Careful pH Control: Ensure that the reaction mixture does not become overly acidic. The use of a tertiary amine base should maintain a suitable pH.
-
Avoid Strongly Acidic Coupling Additives: While additives like HOBt or HOAt are beneficial, ensure they are used in appropriate amounts.
-
Alternative Deprotection-Compatible Coupling: If subsequent steps require acidic conditions that might prematurely cleave the tert-butyl ester, consider alternative protecting groups. However, for the coupling step itself, maintaining non-acidic conditions is paramount.
-
-
-
Epimerization: If the carboxylic acid you are coupling has a stereocenter at the α-position, there is a risk of epimerization, especially with over-activation.[8]
-
Mitigation:
-
Control Activation Time: Add the azetidine to the reaction mixture shortly after the carboxylic acid has been activated by the coupling reagent.[7]
-
Use Racemization-Suppressing Additives: Reagents like HATU and HCTU are based on HOAt and are known to minimize racemization.[1][3] The addition of HOBt or HOAt to carbodiimide-mediated couplings can also suppress this side reaction.[4]
-
Lower Reaction Temperature: Performing the reaction at a lower temperature can reduce the rate of epimerization.
-
-
-
Formation of Guanidinium or Uronium Byproducts: When using uronium/aminium-based coupling reagents like HBTU or HATU, unreacted activated species can react with the azetidine nitrogen to form a guanidinium byproduct, capping the amine.[4]
-
Mitigation:
-
Stoichiometry Control: Avoid a large excess of the coupling reagent.
-
Order of Addition: Pre-activating the carboxylic acid for a short period (5-15 minutes) before adding the azetidine can minimize the concentration of free coupling reagent available to react with the amine.[7]
-
-
Question 3: My product is difficult to purify. What strategies can I employ?
Purification challenges often arise from the similar polarities of the product and unreacted starting materials or byproducts.
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can remove many common impurities.
-
Acidic Wash: A dilute acid wash (e.g., 1 M HCl) will remove basic impurities like excess amine and DIPEA.
-
Basic Wash: A dilute base wash (e.g., saturated NaHCO₃) will remove unreacted carboxylic acid and acidic additives like HOBt.[]
-
Brine Wash: A wash with saturated NaCl solution helps to remove residual water from the organic layer.
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying the final product.
-
Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation between your product and impurities. A gradient elution is often effective.
-
Byproduct-Specific Strategies: If you are struggling with byproducts from carbodiimide reagents (e.g., DCU from DCC), these are often insoluble in many organic solvents and can sometimes be removed by filtration.[5]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended general protocol for coupling a carboxylic acid to this compound?
A detailed experimental protocol is provided below. This serves as a good starting point, and optimization may be required for specific substrates.
-
Q2: Can I use acyl chlorides to acylate this compound?
Yes, acyl chlorides are highly reactive and can be used. However, this reaction generates HCl, which will protonate the azetidine nitrogen, shutting down the reaction. Therefore, a stoichiometric amount of a non-nucleophilic base (like DIPEA or triethylamine) is required to neutralize the HCl as it is formed.[][10]
-
Q3: Is the azetidine ring stable to the coupling reaction conditions?
The azetidine ring is generally stable under standard amide coupling conditions.[11] However, highly strained four-membered rings can be susceptible to ring-opening under harsh conditions (e.g., strong acids or bases at elevated temperatures).[12] The conditions used for most amide couplings are mild enough to preserve the integrity of the azetidine ring.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amines
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | High efficiency, fast reaction rates, low racemization.[2] | Higher cost, potential for guanidinylation of the amine if used in large excess.[4] |
| HBTU/TBTU | Uronium/Aminium Salt | Good efficiency, widely used.[3] | Less reactive than HATU, can also cause guanidinylation. |
| PyBOP | Phosphonium Salt | High reactivity, good for sterically hindered couplings.[2] | Byproducts can sometimes be difficult to remove. |
| COMU | Uronium/Aminium Salt | High efficiency comparable to HATU, safer (non-explosive byproducts), better solubility.[1][3] | Higher cost. |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble byproducts are easily removed with an aqueous work-up. | Can be less effective for highly hindered couplings, risk of racemization without an additive. |
Experimental Protocols
General Protocol for HATU-Mediated Coupling
-
Dissolve the carboxylic acid (1.2 eq.) and HATU (1.2 eq.) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 eq.) to the mixture and stir at room temperature for 5-15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound hydrochloride (1.0 eq.) in anhydrous DMF or DCM to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform sequential washes with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Mechanism of HATU-Mediated Amide Bond Formation
Caption: Simplified mechanism of amide bond formation using HATU.
References
- 1. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 2. file.globalso.com [file.globalso.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Optimizing Solvent and Temperature for tert-Butyl Azetidine-3-carboxylate Reactions: A Technical Guide
Welcome to the technical support center for optimizing reactions with tert-butyl azetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your own experiments.
The azetidine ring, a strained four-membered heterocycle, offers a unique structural motif prevalent in modern pharmaceuticals. However, this inherent ring strain, while synthetically useful, also presents challenges. The success of your reaction—be it N-alkylation, acylation, or reductive amination—is critically dependent on the careful selection of solvent and temperature. This guide will provide a framework for optimizing these parameters to achieve high yields and purity.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers have when first working with this compound.
Q1: What are the best general-purpose solvents for N-functionalization reactions?
A: For reactions involving the nitrogen atom of the azetidine ring, polar aprotic solvents are typically the first choice. This class of solvents effectively dissolves the starting material and the common reagents used, while facilitating nucleophilic substitution reactions.
-
Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent starting points for reactions with highly reactive electrophiles at room temperature or below.
-
Acetonitrile (ACN) offers a more polar option with a higher boiling point, suitable for reactions that may require gentle heating.
-
N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are highly polar solvents ideal for challenging reactions with poor substrate solubility or less reactive electrophiles, often in conjunction with heating. However, their high boiling points can complicate product isolation.[1]
Q2: What is a sensible starting temperature for a typical N-alkylation or N-acylation?
A: A prudent starting point for most reactions is room temperature (20-25 °C). This provides a safe baseline to assess the reaction's progress. For highly reactive electrophiles, such as benzyl bromide or acid chlorides, it is often wise to begin at a lower temperature (e.g., 0 °C) to mitigate exothermic events and potential side reactions. Conversely, for less reactive partners, warming the reaction may be necessary.
Q3: How does the choice of base impact the reaction, and how does it relate to solvent choice?
A: The base is crucial for deprotonating the azetidine nitrogen (if starting from a salt form) or scavenging the acid generated during the reaction.
-
Organic Amines: Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are commonly used. DIPEA is bulkier and less nucleophilic, making it a good choice to prevent it from competing with the azetidine as a nucleophile. These are well-suited for solvents like DCM, THF, and ACN.
-
Inorganic Bases: Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective, particularly in polar aprotic solvents like DMF or ACN where they have some solubility. They are a good choice when a non-nucleophilic, solid base is preferred.
Q4: When is it necessary to heat a reaction, and what are the potential risks?
A: Heating is generally required when you are working with unreactive electrophiles or when the reaction is sluggish at room temperature. A good starting point for heating is 50-80 °C. The primary risks associated with heating are:
-
Side Product Formation: Increased temperature can provide the activation energy for undesired reaction pathways.
-
Decomposition: The starting material, reagents, or product may not be thermally stable.
-
Ester Cleavage: While the tert-butyl ester is relatively stable, prolonged heating under even weakly acidic or basic conditions can lead to its cleavage.
Troubleshooting Guide: Addressing Common Experimental Issues
This section tackles specific problems you might encounter during your experiments.
Problem: My reaction is stalled. After several hours, I see mostly starting material by TLC/LC-MS.
-
Possible Cause 1: Poor Solubility. Your reactants may not be sufficiently dissolved in the chosen solvent.
-
Solution: Switch to a more polar solvent. If you are in DCM or THF, consider moving to ACN or DMF. Gentle warming can also improve solubility.
-
-
Possible Cause 2: Insufficient Energy. The activation energy for the reaction may be too high at the current temperature.
-
Solution: Gradually increase the temperature in 10-20 °C increments, monitoring the reaction for product formation and the appearance of any new impurities.
-
-
Possible Cause 3: Inactive Reagents. The electrophile or base may have degraded.
-
Solution: Use freshly opened or purified reagents. Ensure anhydrous conditions if your reagents are water-sensitive.
-
Problem: My reaction is messy, with multiple unidentified spots on the TLC plate.
-
Possible Cause 1: The reaction temperature is too high. This is the most common reason for the formation of multiple byproducts.
-
Solution: Repeat the reaction at a lower temperature. If you were heating to 80 °C, try it at 50 °C or even room temperature for a longer period. For highly exothermic reactions, run it at 0 °C or even -20 °C.
-
-
Possible Cause 2: The chosen base is too reactive or nucleophilic.
-
Solution: If using a base like TEA, consider switching to a bulkier, non-nucleophilic base like DIPEA. An inorganic base like K₂CO₃ can also be a milder alternative.
-
-
Possible Cause 3: Ring-opening of the azetidine. The strained ring can be susceptible to opening by strong nucleophiles or under harsh conditions.
-
Solution: Use milder conditions (lower temperature, less aggressive base). Ensure your nucleophile (the azetidine) is reacting with the intended electrophile and not with other components that might promote ring-opening.
-
Problem: I've lost my tert-butyl protecting group.
-
Possible Cause: The presence of acid. The tert-butyl ester is labile under acidic conditions.[1]
-
Solution: Ensure your reaction conditions are neutral or basic. If you started with the hydrochloride salt of this compound, make sure you use at least two equivalents of base: one to neutralize the HCl salt and one to scavenge the acid produced during the reaction. Avoid acidic workups if the protecting group needs to be retained.
-
Data Summary: Solvent & Temperature Effects on N-Benzylation
To illustrate these concepts, the following table summarizes the expected outcomes for a model reaction: the N-alkylation of this compound with benzyl bromide (BnBr).
| Solvent | Base | Temperature (°C) | Time (h) | Outcome / Remarks |
| DCM | DIPEA | 0 to 25 | 4-6 | Good. Clean conversion expected. Ideal for reactive electrophiles. Low temperature controls exotherm. |
| ACN | K₂CO₃ | 25 | 8-12 | Good. Standard, reliable conditions. Reaction may be slightly slower than in DCM but is often very clean. |
| THF | TEA | 25 | 6-10 | Fair to Good. Generally works well, but TEA can sometimes lead to minor side products. |
| DMF | K₂CO₃ | 50 | 2-4 | Excellent for less reactive electrophiles. For a reactive substrate like BnBr, this may be unnecessarily harsh, but it demonstrates the conditions for pushing a sluggish reaction to completion. |
| Ethanol | NaHCO₃ | 25 | >24 | Poor. Protic solvents are generally not ideal for this type of SN2 reaction as they can solvate the nucleophile, reducing its reactivity. Reaction is expected to be very slow. |
Experimental Protocol: N-Alkylation of this compound
This protocol provides a robust starting point for the N-alkylation with a generic electrophile (R-X).
Materials:
-
This compound hydrochloride (1.0 eq)
-
Electrophile (e.g., Benzyl Bromide) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Acetonitrile (ACN) (to make a 0.1 M solution)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride.
-
Add acetonitrile to the flask.
-
Add DIPEA to the suspension. Stir for 5-10 minutes at room temperature. The suspension should become a clear solution as the free base is formed.
-
Add the electrophile dropwise to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours.
-
Upon completion (disappearance of the starting material), concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated product.
Workflow for Optimizing Reaction Conditions
The following diagram outlines a logical workflow for selecting and optimizing the solvent and temperature for your reaction.
Caption: Decision workflow for solvent and temperature optimization.
References
Technical Support Center: Strategies for the Selective Deprotection of the tert-Butyl Ester
Welcome to the technical support center for managing the tert-butyl (t-Bu) ester protecting group. As a cornerstone in multistep organic synthesis, particularly in peptide and complex molecule synthesis, the t-butyl ester offers a robust shield for carboxylic acids.[1] Its popularity is rooted in its stability across a wide range of chemical environments, yet its removal—the deprotection step—is a critical juncture where selectivity and substrate integrity are paramount.[1][2]
This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and strategically select the optimal deprotection method for your specific synthetic challenge.
Troubleshooting Guide: Common Issues in t-Butyl Ester Deprotection
This section addresses the most frequent problems encountered during the cleavage of t-butyl esters in a direct question-and-answer format.
Q1: My t-butyl ester cleavage is incomplete. What are the common causes and solutions?
Problem: After the standard reaction time, analysis by TLC or LC-MS shows significant amounts of starting material remaining.
Probable Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The deprotection of t-butyl esters is an acid-catalyzed reaction that proceeds via the formation of a stable tert-butyl cation.[3][4] If the acid is too weak or its concentration too low, the reaction kinetics will be slow, leading to incomplete conversion.
-
Solution: For standard cleavages, a 1:1 mixture of trifluoroacetic acid (TFA) in a chlorinated solvent like dichloromethane (DCM) is a reliable starting point.[5][6][7] If the reaction is sluggish, consider increasing the proportion of TFA, even up to 95-100% (neat TFA), especially for more resistant substrates.[5][6]
-
-
Inadequate Reaction Time or Temperature: These reactions are typically conducted at room temperature (20-25°C). Lower temperatures will significantly slow the reaction rate.[5][8]
-
Solution: Always monitor the reaction's progress. If it is proceeding cleanly but slowly, simply extend the reaction time until the starting material is consumed.[5][8] For particularly stubborn t-butyl esters, gentle warming to 30-40°C can be effective, but be cautious as this may also promote side reactions with sensitive substrates.[8]
-
-
Excess Water: While a small amount of water can act as a scavenger for the liberated tert-butyl cation, excessive water can dilute the acid and reduce its efficacy.[5]
Caption: Troubleshooting workflow for incomplete t-butyl ester cleavage.
Q2: I'm observing unexpected side products. What are they and how can I prevent them?
Problem: My desired product is formed, but TLC or LC-MS analysis shows significant byproducts, often with a mass increase of +56 amu.
Probable Causes & Solutions:
-
tert-Butyl Cation Reactivity: The primary source of side products is the highly reactive tert-butyl carbocation generated during cleavage.[2][8] This potent electrophile can alkylate any nucleophilic sites on your substrate or in the reaction mixture. In peptide synthesis, the side chains of tryptophan and methionine are particularly susceptible.[2][10]
Q3: My starting material is degrading under the deprotection conditions. What should I do?
Problem: The reaction appears to proceed, but the yield of the desired product is low, and analysis shows multiple degradation products instead of clean conversion.
Probable Causes & Solutions:
-
Substrate Sensitivity: The harsh acidic conditions required for standard t-butyl ester cleavage (e.g., 50-95% TFA) can damage sensitive molecules or cleave other acid-labile protecting groups.[5][11]
-
Solution: Switch to a Milder Deprotection Method. If you suspect substrate degradation, moving away from strong protic acids is necessary. Several milder and more selective methods are available.
-
Aqueous Phosphoric Acid (H₃PO₄): An environmentally benign and mild reagent that can deprotect t-butyl esters in the presence of other acid-sensitive groups like Cbz carbamates, benzyl esters, and some silyl ethers.[12][13][14]
-
Lewis Acids (e.g., ZnBr₂, Yb(OTf)₃): These can offer chemoselectivity. For instance, Zinc Bromide (ZnBr₂) in DCM is effective for hydrolyzing t-butyl esters.[11][15][16]
-
Heterogeneous Conditions: Using silica gel in refluxing toluene provides a mild method that can show selectivity over t-butyl ethers.[5][11]
-
-
Frequently Asked Questions (FAQs)
This section explores strategic considerations for planning your deprotection experiment.
Q1: What is the detailed mechanism for acid-catalyzed t-butyl ester deprotection?
The deprotection proceeds through a specific acid-catalyzed pathway. Understanding this mechanism is key to troubleshooting and optimization.
-
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid like TFA. This increases the electrophilicity of the carbonyl carbon.[2][4]
-
Carbocation Formation: The C-O bond cleaves, releasing the carboxylic acid and a highly stable tertiary carbocation, the tert-butyl cation.[2][4]
-
Fate of the Cation: The tert-butyl cation is then neutralized. In the absence of other nucleophiles, it is typically deprotonated by the conjugate base of the acid (e.g., trifluoroacetate) to form isobutylene gas.[2][17] If scavengers are present, they will trap the cation.[10]
Caption: Mechanism of TFA-mediated deprotection and fate of the t-butyl cation.
Q2: How can I achieve selectivity between a t-butyl ester and a tert-butoxycarbonyl (Boc) group?
This is a classic challenge in peptide and organic synthesis, as both groups are acid-labile. The key is to exploit their differential reactivity towards acid.
-
Selective Boc Removal (Common): The N-Boc group is generally more sensitive to acid than the t-butyl ester.[5] This allows for the selective deprotection of the Boc group while leaving the t-butyl ester intact.
-
Selective t-Butyl Ester Removal (Challenging): Achieving the reverse selectivity is more difficult and requires moving away from standard protic acids.
-
Lewis Acid Conditions: Certain Lewis acids have been reported to selectively cleave t-butyl esters in the presence of N-Boc groups.
-
CeCl₃·7H₂O/NaI: This system in refluxing acetonitrile has been shown to provide the desired selectivity.[19][20] The method was optimized by pre-refluxing the reagents before adding the substrate to achieve consistent results.[19]
-
ZnBr₂ in DCM: While some reports claim this system can selectively cleave t-butyl esters in the presence of N-Boc groups, other studies have found that under identical conditions, both protecting groups are cleaved.[15][16] This method's selectivity may be highly substrate-dependent, and its use for this specific transformation should be approached with caution and careful validation. However, ZnBr₂ is reliably selective for cleaving t-butyl esters in the presence of the 9-(9-phenylfluorenyl) (PhF) amino protecting group.[15][16][21]
-
-
Q3: What are the best deprotection strategies for highly sensitive substrates?
When dealing with molecules containing multiple acid-labile groups or sensitive functionalities, harsh reagents like TFA are unsuitable. The following table summarizes milder alternatives.
| Reagent/Method | Typical Conditions | Selectivity & Advantages | Limitations |
| Aqueous H₃PO₄ (85%) [12][13][14] | 1-5 equivalents, neat or in solvent, RT to 70°C | Environmentally benign. Tolerates Cbz, benzyl esters, TBDMS ethers.[12][14] | Cleavage can be slower than TFA. May not be selective between t-butyl esters, ethers, and carbamates.[12] |
| ZnBr₂ in DCM [11][15][16] | 5+ equivalents, DCM, RT, 12-24h | Milder than TFA. Selective over PhF amines and t-butyl ethers.[15][16] | Reaction can be slow. Lewis basic groups (alcohols, amides) may inhibit the reaction.[15] Selectivity vs. Boc is unreliable.[15][16] |
| Silica Gel [5][11] | Slurry in refluxing toluene, overnight | Heterogeneous and mild. Useful for substrates that degrade in strong acid. | Requires elevated temperatures. May not be suitable for all substrates. |
| Yb(OTf)₃ [11] | Catalytic amount, solvent, elevated temp. | Mild Lewis acid. Can be selective in the presence of benzyl, allyl, and methyl esters. | Requires heating, which may not be suitable for all substrates. |
| Magic Blue / HSiEt₃ [14][22] | Catalytic MB•+, sacrificial silane, RT | Extremely mild, radical-mediated C-O cleavage. Tolerates a wide range of functional groups.[22] | Requires specific reagents (tris(4-bromophenyl)amminium radical cation). |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
This protocol is suitable for robust substrates where high reactivity is desired.
-
Preparation: Dissolve the t-butyl ester-protected compound (1.0 mmol) in anhydrous dichloromethane (DCM) (5-10 mL) in a round-bottom flask.[7][9]
-
Scavenger Addition (Optional but Recommended): If the substrate contains nucleophilic residues (e.g., Trp, Met), add scavengers such as triisopropylsilane (TIS) (2.5-5% v/v).[8]
-
Reaction Initiation: Add an equal volume of trifluoroacetic acid (TFA) to the solution (e.g., 5-10 mL for a 50% TFA/DCM mixture).[3][7]
-
Reaction Monitoring: Stir the reaction at room temperature for 1-5 hours. Monitor the progress by TLC or LC-MS until all starting material is consumed.[8][9]
-
Work-up: Once complete, remove the TFA and DCM under reduced pressure using a rotary evaporator. Co-evaporation with a solvent like toluene can help remove residual TFA.[3] The crude product can then be purified as necessary.
Protocol 2: Mild Deprotection with Aqueous Phosphoric Acid
This protocol is ideal for substrates sensitive to harsh acidic conditions.
-
Preparation: To the t-butyl ester substrate (1.0 mmol), add 85 wt% aqueous phosphoric acid (2-5 equivalents). A co-solvent may be used if the substrate is not soluble.
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 70°C).[3]
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. These reactions may require longer times (several hours to overnight).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[3]
-
Neutralization & Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product. Purify as necessary.
Protocol 3: Lewis Acid-Mediated Deprotection with ZnBr₂
This protocol is used when specific chemoselectivity is required, such as in the presence of PhF-protected amines.
-
Preparation: Dissolve the N-protected amino acid t-butyl ester (1.0 mmol) in 5 mL of dichloromethane (DCM).
-
Reagent Addition: Add zinc bromide (ZnBr₂) (500 mol %, 5.0 mmol) to the stirred solution. The mixture will be a suspension.[15][16][23]
-
Reaction: Stir the suspension at room temperature for 12-24 hours.[15][16]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous phase with an organic solvent to remove any unreacted starting material. Acidify the aqueous phase to pH ~2 with 1M HCl and extract the desired carboxylic acid product with an organic solvent (e.g., ethyl acetate). Dry and concentrate to yield the product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 20. thieme-connect.com [thieme-connect.com]
- 21. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Impurity Profiling of tert-Butyl Azetidine-3-carboxylate using LC-MS
Welcome to the technical support center for the analysis of tert-Butyl Azetidine-3-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, experience-based answers and troubleshooting strategies for impurity profiling using Liquid Chromatography-Mass Spectrometry (LC-MS).
Section 1: Troubleshooting Guide
This section addresses specific, common issues encountered during the LC-MS analysis of this compound and its related impurities.
Core Workflow for Impurity Analysis
The following diagram outlines the fundamental steps from sample reception to final impurity characterization.
Caption: General workflow for impurity profiling.
Q1: I'm observing poor peak shape (tailing or fronting) for the main compound. What's causing this and how can I fix it?
A1: Poor peak shape for a polar, basic compound like this compound is a common issue. The primary causes are typically secondary interactions with the stationary phase or issues with the mobile phase.
-
Potential Cause 1: Silanol Interactions: The basic nitrogen on the azetidine ring can interact strongly with residual acidic silanol groups on standard C18 columns, leading to peak tailing.
-
Solution 1:
-
Use a High-Purity, End-Capped Column: Modern columns designed for polar basics (e.g., those with extensive end-capping or hybrid particle technology) minimize silanol activity.
-
Lower Mobile Phase pH: Add a modifier like formic acid (0.1%) or ammonium formate to the mobile phase.[1] Protonating the basic nitrogen can reduce its interaction with silanols. A pH between 2.5 and 3.5 is a good starting point.
-
Consider HILIC: For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an excellent alternative to reversed-phase, often providing superior peak shape and retention.[1]
-
-
Potential Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, causing peaks to broaden and front.
-
Solution 2:
-
Reduce Injection Concentration: Prepare a dilution series of your sample (e.g., 100 µg/mL down to 1 µg/mL) and inject them. Observe if the peak shape improves at lower concentrations. While impurity analysis requires high sensitivity, overloading the main peak obscures co-eluting trace impurities.[2]
-
-
Potential Cause 3: Mismatched Injection Solvent: If the injection solvent is significantly stronger (higher organic content in reversed-phase) than the starting mobile phase, it can cause the sample to travel through the column as a distorted band.
-
Solution 3:
-
Match Solvent Strength: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that still provides adequate solubility.
-
Q2: I'm seeing multiple peaks in my mass spectrum for the parent compound, such as [M+23]+ and [M+39]+. Are these impurities?
A2: These are most likely not impurities but rather adduct ions, which are very common in electrospray ionization (ESI) mass spectrometry.[3][4] The molecular ion ([M+H]+) associates with ions present in the mobile phase or from the analytical system.
-
Common Adducts:
-
[M+Na]+ ([M+23]+): Sodium adduct. Very common, often from glassware or mobile phase contaminants.[5]
-
[M+K]+ ([M+39]+): Potassium adduct. Also common from glassware.[5]
-
[M+NH4]+ ([M+18]+): Ammonium adduct. Common if using ammonium formate or acetate buffers.
-
[M+ACN+H]+ ([M+42]+): Acetonitrile adduct. Can form with high concentrations of ACN in the mobile phase.
-
-
Troubleshooting & Confirmation:
-
Check Mass Differences: Calculate the mass difference between your base peak and the other observed ions. If they match the masses in the table below, they are likely adducts.
-
Improve Protonation: The formation of salt adducts ([M+Na]+, [M+K]+) is often competitive with protonation ([M+H]+). Increasing the concentration of your acidic modifier (e.g., from 0.05% to 0.1% formic acid) can enhance the [M+H]+ signal and suppress adduct formation.
-
Clean Glassware & Use High-Purity Solvents: To minimize sodium and potassium, use high-purity LC-MS grade solvents and consider using plasticware instead of glass for sample and mobile phase preparation.[5]
-
| Adduct Ion | Mass Added to [M] | Common Source |
| [M+H]+ | 1.0073 | Proton from acidic mobile phase |
| [M+Na]+ | 22.9892 | Glassware, mobile phase impurities[5][6] |
| [M+K]+ | 38.9632 | Glassware, mobile phase impurities[5][6] |
| [M+NH4]+ | 18.0338 | Ammonium-based buffers |
Q3: I am not detecting any peaks, or the sensitivity is extremely low. What should I check?
A3: This can be a frustrating problem stemming from either the LC system or the mass spectrometer. A systematic approach is key.
Caption: Troubleshooting decision tree for low signal.
-
Step 1: Isolate the Problem (LC vs. MS):
-
Check LC Pressure: Is the system pressure stable and within the expected range for your method? No pressure or erratic pressure suggests a leak, pump failure, or blockage in the LC.[7]
-
Check Flow to MS: Disconnect the line going into the MS source and direct it to a beaker. Run the pump and confirm that solvent is flowing at the expected rate. If not, the issue is with the LC.
-
-
Step 2: Troubleshoot the LC System:
-
Mobile Phase: Ensure you have enough mobile phase and the lines are correctly placed in the reservoirs.
-
Leaks: Check all fittings for any signs of leakage.
-
Sample: Is the correct vial in the correct autosampler position? Is there sample in the vial? Prepare a fresh, known standard to rule out sample degradation.[7]
-
-
Step 3: Troubleshoot the Mass Spectrometer:
-
Ion Source: The ESI source is prone to contamination. A dirty capillary or cone/orifice will drastically reduce sensitivity.[2][8] Follow the manufacturer's protocol for cleaning the ion source.
-
MS Tune/Calibration: When was the last successful system tune or calibration? Run a tune with the manufacturer's standard solution. If this fails, it indicates a more significant hardware issue.[8]
-
Source Parameters: Double-check that the MS method parameters (gas flows, temperatures, voltages) are appropriate for your analyte and flow rate. Ensure the correct ionization polarity (positive mode for this compound) is selected.[7]
-
Section 2: Frequently Asked Questions (FAQs)
Q4: What are the likely process-related and degradation impurities of this compound?
A4: Impurities can arise from the synthetic route or from degradation of the final product. Identifying these is a primary goal of impurity profiling.[9][10]
-
Process-Related Impurities: These depend heavily on the synthetic pathway. A common route involves the oxidation of 1-Boc-3-hydroxymethylazetidine.[11]
-
Starting Materials: Unreacted 1-Boc-3-azetidinol or 1-Boc-3-azetidinone could be present.[12]
-
By-products: Dimerization or polymerization products can form under certain reaction conditions. Side reactions with reagents (e.g., from a Horner-Wadsworth-Emmons reaction) can also introduce impurities.[13]
-
Reagents: Residual catalysts or reagents.
-
-
Degradation Products: These are identified through forced degradation studies, which are mandated by regulatory bodies like the ICH.[14]
-
Hydrolysis: The tert-butyl ester is susceptible to acid-catalyzed hydrolysis, which would cleave the ester to form Azetidine-3-carboxylic acid . The Boc-protecting group can also be cleaved under strong acidic conditions.
-
Oxidation: The azetidine ring may be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.
-
Thermal: High temperatures could promote decarboxylation or other rearrangement reactions.
-
| Impurity Type | Potential Structure / Name | Expected [M+H]+ (m/z) | Origin |
| Parent | This compound | 186.1125 | - |
| Degradant | Azetidine-3-carboxylic acid | 102.0550 | Acid/Base Hydrolysis |
| Starting Material | 1-Boc-3-azetidinone | 172.0968 | Synthesis[12] |
| By-product | Di-tert-butyl 1,1'-(oxydimethylene)bis(azetidine-3-carboxylate) | 385.2282 (Example) | Dimerization |
Q5: How do I develop a starting LC-MS method for this compound?
A5: A good starting point is a simple, robust reversed-phase method. Given the polar nature of the analyte, adjustments may be needed.
Protocol: Initial LC-MS Method Development
-
Column Selection:
-
Start with a C18 column of standard dimensions (e.g., 2.1 x 100 mm, 1.8-2.7 µm particle size) from a reputable vendor. Ensure it is rated for high-purity silica and is well end-capped.
-
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid.
-
Rationale: Formic acid acts as an ion-pairing agent and proton source, improving peak shape for the basic analyte and enhancing ESI+ ionization efficiency.[1]
-
-
LC Gradient:
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with a shallow gradient to ensure the polar compound is retained.
-
0-1 min: 2% B
-
1-8 min: Ramp from 2% to 40% B
-
8-9 min: Ramp to 95% B (column wash)
-
9-10 min: Hold at 95% B
-
10-10.1 min: Return to 2% B
-
10.1-13 min: Re-equilibrate at 2% B
-
-
Rationale: A low starting organic percentage is crucial for retaining polar compounds on a C18 column. The shallow gradient helps separate impurities with similar polarities.
-
-
MS Parameters (ESI+):
-
Scan Range: m/z 70 - 700. This covers the parent compound and most likely impurities and adducts.
-
Capillary Voltage: ~3.5 - 4.0 kV.
-
Gas Flow (Nitrogen):
-
Desolvation Gas: ~800 L/Hr
-
Cone Gas: ~50 L/Hr
-
-
Temperatures:
-
Source Temperature: ~150 °C
-
Desolvation Temperature: ~400 °C
-
-
Note: These are typical starting values and must be optimized for your specific instrument.
-
-
Sample Preparation:
-
Dissolve the sample in a 98:2 Water:Acetonitrile mixture at a concentration of ~10 µg/mL for initial screening.
-
Q6: What is the purpose of a "forced degradation" study and how does it relate to impurity profiling?
A6: A forced degradation or "stress testing" study is a regulatory requirement in pharmaceutical development where a drug substance is intentionally exposed to harsh conditions to accelerate its decomposition.[15][16][17] The primary goals are:
-
Identify Degradation Pathways: To understand how the molecule breaks down under stress (e.g., hydrolysis, oxidation, photolysis, heat).[14] This helps predict its long-term stability.
-
Generate Degradation Products: To produce potential impurities that might form during manufacturing, shipping, or storage. These degradants can then be structurally characterized.[18]
-
Develop Stability-Indicating Methods: The study is crucial for developing an analytical method (like the LC-MS method) that can separate the main drug from all its significant degradation products. This proves the method is "stability-indicating."[14]
For this compound, a typical forced degradation study would involve exposing it to solutions of HCl (acid hydrolysis), NaOH (base hydrolysis), H2O2 (oxidation), heat, and UV/visible light according to ICH guidelines (e.g., ICH Q1A(R2)).[15][17] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that significant degradation products are formed without completely destroying the sample.[15][17]
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. acdlabs.com [acdlabs.com]
- 4. madbarn.com [madbarn.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. support.waters.com [support.waters.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. m.youtube.com [m.youtube.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
- 11. 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 13. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Forced Degradation Testing | SGS Brazil [sgs.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. biopharminternational.com [biopharminternational.com]
Managing the stability of tert-Butyl Azetidine-3-carboxylate under acidic and basic conditions
Welcome to the technical support center for tert-butyl azetidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for managing the stability of this versatile building block under various experimental conditions.
Introduction
This compound is a valuable synthon in medicinal chemistry, prized for its rigid four-membered azetidine core and the versatile tert-butyl ester protecting group. However, the inherent ring strain of the azetidine and the lability of the tert-butyl ester present unique stability challenges, particularly under acidic and basic conditions. Understanding and managing these liabilities is critical for successful synthetic outcomes and the reliable interpretation of experimental data.
This guide provides a comprehensive overview of the stability profile of this compound, detailed troubleshooting FAQs, and validated experimental protocols to assess its stability.
Chemical Stability Profile at a Glance
| Condition | Moiety | Stability | Primary Degradation Pathway |
| Acidic (pH < 4) | tert-Butyl Ester | Labile | Hydrolysis to azetidine-3-carboxylic acid and isobutylene. |
| Azetidine Ring | Potentially Labile | Protonation of the nitrogen can lead to ring-opening. | |
| Neutral (pH 6-8) | Both | Generally Stable | Minimal degradation expected under typical conditions. |
| Basic (pH > 9) | tert-Butyl Ester | Generally Stable | Resistant to base-catalyzed hydrolysis. |
| Azetidine Ring | Generally Stable | Less prone to ring-opening compared to acidic conditions. |
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and reaction of this compound.
Acidic Conditions
Q1: My reaction under acidic conditions is showing multiple unexpected byproducts. What is happening?
A1: Under acidic conditions, you are likely observing degradation of both the tert-butyl ester and the azetidine ring.
-
tert-Butyl Ester Hydrolysis: The tert-butyl ester is highly susceptible to acid-catalyzed hydrolysis. This reaction proceeds through a stable tert-butyl carbocation intermediate, which can be scavenged by nucleophiles in your reaction mixture, leading to a variety of side products.[1] The primary degradation product will be azetidine-3-carboxylic acid.
-
Azetidine Ring Opening: The azetidine nitrogen, with an estimated pKa of 8.5-9.5, will be protonated in acidic media.[2] This protonation activates the strained four-membered ring towards nucleophilic attack, resulting in ring-opened products. The regioselectivity of ring-opening can depend on the substituents on the ring and the nucleophile present. In some cases of N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed.[2]
Troubleshooting Steps:
-
Use Milder Acids: If your desired transformation does not require strong acidity, consider using a milder acid or a buffered system.
-
Lower the Temperature: Running the reaction at a lower temperature can often slow down the rate of degradation.
-
Protect the Azetidine Nitrogen: If the azetidine nitrogen is not involved in your desired reaction, consider protecting it with an acid-stable protecting group.
-
Use a Scavenger: If the formation of t-butylated byproducts is an issue, the addition of a cation scavenger like triethylsilane or thioanisole can be beneficial.
Q2: I am trying to selectively cleave the tert-butyl ester without affecting the azetidine ring. Is this possible?
A2: Yes, this is often achievable with careful selection of reaction conditions. The key is to use conditions that are strong enough to cleave the ester but mild enough to minimize protonation and subsequent ring-opening of the azetidine.
Recommended Approach:
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A common method for tert-butyl ester deprotection is treatment with TFA in DCM. Start with a low concentration of TFA (e.g., 10-20%) at 0 °C and monitor the reaction closely by TLC or LC-MS.
-
Anhydrous HCl in an Organic Solvent: Anhydrous HCl in a non-nucleophilic organic solvent like dioxane or diethyl ether can also be effective.
Q3: How can I monitor the progress of the tert-butyl ester deprotection?
A3:
-
Thin-Layer Chromatography (TLC): The product, azetidine-3-carboxylic acid, is significantly more polar than the starting material. You should observe a new spot at a much lower Rf value.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You will observe the disappearance of the starting material's mass peak and the appearance of the mass peak corresponding to azetidine-3-carboxylic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic singlet for the nine protons of the tert-butyl group at ~1.4 ppm is a clear indicator of deprotection.[3] The carboxylic acid proton will appear as a broad singlet downfield, typically above 10 ppm.[4]
Basic Conditions
Q4: I am running a reaction under strongly basic conditions (e.g., using LDA or n-BuLi) and observing low yields. Is my starting material stable?
A4: While the tert-butyl ester is generally stable to basic conditions, the azetidine ring's protons can be susceptible to deprotonation by strong, non-nucleophilic bases, which could lead to side reactions.
-
α-Proton Abstraction: The protons on the carbons adjacent to the ester carbonyl and the nitrogen can be acidic enough to be removed by very strong bases. This can lead to epimerization or other undesired reactions.
-
Ring Strain: Although less common than under acidic conditions, the inherent strain of the azetidine ring can still make it susceptible to certain base-mediated transformations.
Troubleshooting Steps:
-
Use a Milder Base: If possible, switch to a milder base such as K₂CO₃, Cs₂CO₃, or an organic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Control the Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to minimize side reactions.
-
Protect the Azetidine Nitrogen: If the nitrogen is not part of the desired reactivity, protecting it can prevent base-mediated side reactions.
Q5: Can the tert-butyl ester be cleaved under basic conditions?
A5: Saponification of tert-butyl esters is generally very difficult and not a synthetically useful transformation due to the steric hindrance of the tert-butyl group, which prevents the necessary nucleophilic attack at the carbonyl carbon. Elevated temperatures and very strong bases would be required, which would likely lead to the degradation of the azetidine ring. For preparative purposes, acidic deprotection is the method of choice.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products.[5][6][7]
Objective: To intentionally degrade this compound under acidic and basic stress conditions to identify and characterize the resulting degradants.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium acetate
-
Acetonitrile (HPLC grade)
-
HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)
-
NMR spectrometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60 °C for 24 hours.
-
At time points of 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC-MS analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60 °C for 24 hours.
-
At time points of 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC-MS analysis.
-
-
Control Sample: Incubate 1 mL of the stock solution with 1 mL of water under the same conditions to serve as a control.
Analysis:
-
Analyze all samples by a stability-indicating HPLC-MS method (see Protocol 2).
-
Characterize any significant degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns.
-
If necessary, isolate the major degradants using preparative HPLC for structural elucidation by NMR.
Protocol 2: Stability-Indicating RP-HPLC Method
This protocol provides a starting point for developing a stability-indicating reverse-phase HPLC method for this compound and its potential degradation products.[1][8][9]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm and/or Mass Spectrometry |
| Injection Volume | 10 µL |
Method Development Notes:
-
The gradient may need to be optimized to achieve baseline separation of all degradation products from the parent compound.
-
The use of a mass spectrometer is highly recommended for the identification of unknown peaks.
-
The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.[10]
Visualization of Degradation Pathways
Acid-Catalyzed Degradation
Under acidic conditions, two main degradation pathways are expected: hydrolysis of the tert-butyl ester and ring-opening of the azetidine.
Caption: Acid-catalyzed degradation pathways.
Experimental Workflow for Stability Testing
The following workflow outlines the key steps in assessing the stability of this compound.
Caption: Workflow for stability assessment.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. impactfactor.org [impactfactor.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Crystallization of tert-Butyl Azetidine-3-carboxylate
Introduction: Welcome to the technical support guide for obtaining high-purity tert-Butyl Azetidine-3-carboxylate. This molecule is a critical building block in pharmaceutical synthesis, where purity is not just a goal, but a regulatory and safety necessity. Crystallization is the primary method for achieving the stringent purity levels required for drug development. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges during the crystallization process. Our approach is grounded in the principles of physical organic chemistry to explain not just how to perform these techniques, but why they work.
Section 1: Crystallization Fundamentals for this compound
Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase.[1] The driving force is the creation of a supersaturated state, where the concentration of the solute exceeds its equilibrium solubility. This forces the molecules to self-assemble into a highly ordered, repeating crystal lattice, effectively excluding impurities.
Key Crystallization Techniques
Three primary techniques are commonly employed for small molecules like this compound.
-
Anti-solvent Crystallization: This technique is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent").[1][2] The anti-solvent is added to a solution of the compound, reducing the overall solubility of the solute and inducing crystallization.[5][6] This method is particularly useful for controlling crystal size and morphology.[1]
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical parameter in developing a successful crystallization protocol.[7] An ideal solvent system should exhibit a steep solubility curve with respect to temperature (for cooling crystallization) or have a miscible anti-solvent in which the compound is practically insoluble.
Below is a summary of common solvents to screen for the crystallization of this compound.
| Solvent System Component | Boiling Point (°C) | Polarity (Dielectric Constant) | Role & Rationale |
| Primary Solvents (Good Solubility) | |||
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | A moderately polar ester, often a good starting point for carboxylate esters. |
| Isopropyl Acetate (IPAc) | 89 | 5.5 | Similar to EtOAc but with a higher boiling point, allowing for a wider temperature range. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | A polar aprotic solvent; its miscibility with many non-polar solvents makes it suitable for anti-solvent methods. |
| Isopropanol (IPA) | 82.6 | 19.9 | A polar protic solvent that can engage in hydrogen bonding, potentially altering crystal packing. |
| Toluene | 110.6 | 2.4 | A non-polar aromatic solvent, useful for dissolving less polar impurities. |
| Anti-solvents (Poor Solubility) | |||
| Heptane / Hexane | 98.4 / 68.7 | ~1.9 | Non-polar alkanes, commonly used as anti-solvents with more polar primary solvents like EtOAc or IPA. |
| Diethyl Ether | 34.6 | 4.3 | A volatile, less polar solvent. Its high volatility can be a drawback if the solvent is incorporated into the crystal lattice.[7] |
| Water | 100 | 80.1 | A highly polar anti-solvent, to be used with water-miscible organic solvents like IPA or Acetonitrile. |
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound has "oiled out" or refuses to crystallize, remaining as a supersaturated solution. What should I do?
Probable Cause: This typically happens when the level of supersaturation is too high, or the energy barrier for nucleation is not being overcome. "Oiling out," or liquid-liquid phase separation, occurs when the solute's concentration exceeds its solubility to such an extent that it forms a liquid phase instead of a solid crystal.[8]
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[9]
-
Seeding: Add a single, tiny crystal of pure this compound (a "seed crystal") to the supersaturated solution. This provides a template for crystal growth to begin.[9][10]
-
-
Reduce Supersaturation: If the solution is clear but no crystals form, it may be too dilute. Slowly evaporate some of the solvent to increase the concentration.[9]
-
Address Oiling Out: If an oil has formed, reheat the solution until it becomes homogeneous again. Then, either add a small amount of additional solvent to reduce the concentration or cool the solution much more slowly to stay within the metastable zone where crystal growth is favored over oiling.[9]
Q2: Crystallization occurred, but it was too rapid, resulting in a fine powder or very small needles. How can I obtain larger crystals?
Probable Cause: The formation of many small crystals indicates that the rate of nucleation significantly exceeded the rate of crystal growth.[10] This is a direct result of creating supersaturation too quickly.
Solutions:
-
Slow Down the Process:
-
For Anti-solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise, with vigorous stirring to ensure proper mixing and avoid localized high supersaturation.[8]
-
Reduce the Level of Supersaturation: Start with a slightly more dilute solution. Add a bit more of the primary solvent to the heated mixture before cooling.[9] This ensures the solution spends more time in the metastable zone where growth dominates nucleation.[11]
-
Use a More Optimal Solvent System: A solvent in which the compound is slightly more soluble at the final temperature can slow down the process and promote the growth of larger, higher-quality crystals.
Q3: My final yield is disappointingly low. How can I improve it?
Probable Cause: A significant amount of your compound may be remaining dissolved in the final solution (the "mother liquor"). This is a common issue if too much solvent was used or if the final cooling temperature is not low enough.[9]
Solutions:
-
Optimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude material. Work in small solvent additions.
-
Maximize Temperature Differential: Ensure you cool the solution to the lowest practical temperature (e.g., 0-4 °C) and allow sufficient time for the crystallization to complete before filtration.
-
Perform a Second Crop: After filtering the first batch of crystals, concentrate the mother liquor (e.g., by evaporating 50% of the solvent) and cool it again. This will often yield a second "crop" of crystals. Note: This second crop may be of lower purity and should be analyzed separately.
-
Change the Solvent System: Select a solvent system where the compound has lower solubility at cold temperatures to maximize precipitation.
Q4: The purity of my crystallized material has not improved sufficiently. What are the likely impurities and how can I remove them?
Probable Cause: Impurities can be either more soluble or less soluble than the desired compound. Common impurities in the synthesis of this compound may include starting materials like N-Boc-3-azetidinone, unreacted reagents, or side-products.[12][13] Purity issues can also arise from the co-crystallization of structurally similar impurities.
Solutions:
-
For More Soluble Impurities: A single, well-executed crystallization should effectively remove these as they will preferentially stay in the mother liquor. Ensure the crystals are washed with a small amount of cold anti-solvent during filtration to remove any residual mother liquor from the crystal surfaces.
-
For Less Soluble Impurities: If an impurity is less soluble than your product, it may not dissolve in the hot solvent. In this case, a hot filtration step is necessary. Dissolve the crude product in the minimum amount of hot solvent and filter the hot solution through a pre-heated funnel to remove the insoluble material before allowing the filtrate to cool and crystallize.
-
Consider a Re-crystallization: If purity is still an issue, a second crystallization (recrystallization) is often necessary. Dissolve the obtained crystals in a fresh batch of solvent and repeat the process.[8][14]
Section 3: Experimental Protocols
Protocol 1: Cooling Crystallization from Isopropyl Acetate (IPAc) / Heptane
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of Isopropyl Acetate (IPAc) and heat the mixture gently (e.g., to 60-70 °C) with stirring until the solid is fully dissolved.
-
Clarification (if needed): If any insoluble matter remains, perform a hot filtration.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Crystal formation should begin within 20-30 minutes. Once at room temperature, place the flask in an ice bath or refrigerator (0-4 °C) for at least 1 hour to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small portion of cold heptane to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-solvent Crystallization from Acetonitrile (MeCN) / Diethyl Ether
-
Dissolution: Dissolve the crude this compound in the minimum volume of acetonitrile at room temperature in an Erlenmeyer flask with stirring.
-
Anti-solvent Addition: While stirring vigorously, add diethyl ether dropwise to the solution. The solution will become cloudy at the point of addition. Continue adding until a persistent cloudiness is observed, indicating the onset of nucleation.
-
Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stir at room temperature for 30-60 minutes to allow the crystals to grow.
-
Complete Precipitation: Once a good crystal slurry has formed, you may add more diethyl ether at a slightly faster rate to complete the precipitation. Cool the mixture in an ice bath for 30 minutes.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether.
-
Drying: Dry the pure product under vacuum.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is the best technique for a first attempt at crystallizing this compound?
-
A: Cooling crystallization is generally the simplest and a good first choice.[2] A solvent system like Isopropyl Acetate/Heptane is a robust starting point. Dissolve the compound in a minimal amount of hot IPAc and see if crystals form upon slow cooling. If not, adding heptane as an anti-solvent to the cooled solution is a logical next step.
-
-
Q: What analytical techniques should I use to assess the purity of my final product?
-
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. Proton Nuclear Magnetic Resonance (¹H NMR) is excellent for confirming the structure and identifying any residual solvents or organic impurities. Melting point analysis is a simple and effective way to gauge purity; a sharp melting range close to the literature value indicates high purity.
-
-
Q: How does the hydrochloride salt form affect crystallization compared to the free base?
-
A: The hydrochloride salt of this compound is a solid with different physical properties, including solubility.[15] Salts are generally more polar and often crystallize well from polar protic solvents like ethanol, methanol, or water/alcohol mixtures. The free base is less polar and will require less polar solvent systems like the ones described in the protocols.
-
-
Q: My crystals appear twinned or have defects. What is the cause?
-
A: Crystal defects can arise from the presence of impurities that disrupt the crystal lattice or from suboptimal growth conditions.[10] Slower crystal growth often leads to higher quality crystals with fewer defects. Ensure your starting material is as pure as possible and minimize any disturbances like vibrations or sudden temperature changes during the growth phase.[10]
-
Section 5: Visualization of Workflows
Diagram 1: Solvent Selection Workflow
Caption: A decision-making workflow for selecting a suitable crystallization method.
Diagram 2: Troubleshooting Crystallization Failures
Caption: A troubleshooting tree for experiments where no crystals are forming.
References
- 1. syrris.com [syrris.com]
- 2. bia.si [bia.si]
- 3. m.youtube.com [m.youtube.com]
- 4. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. unifr.ch [unifr.ch]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 398489-26-4|tert-Butyl 3-oxoazetidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 13. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 14. jmchemsci.com [jmchemsci.com]
- 15. This compound hydrochloride | C8H16ClNO2 | CID 67346984 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Peptide Conformation: Azetidine vs. Proline
In the intricate world of peptide science and drug development, the conformational rigidity and three-dimensional structure of a peptide are paramount to its function. For decades, proline (Pro) has been the cornerstone for introducing conformational constraints, its unique five-membered pyrrolidine ring acting as a rudder that steers the peptide backbone. However, the exploration of non-natural amino acids has unveiled powerful new tools for molecular engineering. Among these, L-azetidine-2-carboxylic acid (Aze), a smaller homologue of proline, has emerged as a compelling alternative for fine-tuning peptide architecture.[1][2][3]
This guide provides an in-depth comparison of the conformational effects induced by incorporating azetidine versus proline into peptide scaffolds. We will dissect the structural nuances, compare experimental data, and explore the functional consequences for proteolytic stability and biological activity, offering researchers a clear rationale for choosing the appropriate residue to achieve their design objectives.
The Architectural Blueprint: Ring Structure and Inherent Constraints
The fundamental differences between proline and azetidine originate from their cyclic structures. Proline features a five-membered pyrrolidine ring, while azetidine possesses a more strained, four-membered ring.[3] This seemingly small change has profound implications for the peptide backbone.
-
Ring Pucker: The pyrrolidine ring of proline is flexible enough to adopt distinct "puckered" conformations, primarily Cγ-endo ("down") and Cγ-exo ("up"), which describe the position of the gamma carbon relative to the plane of the ring.[4][5][6] This puckering is not merely a side-chain feature; it is intrinsically linked to the backbone conformation and the cis/trans isomerism of the preceding peptide bond.[4] In contrast, the highly strained four-membered azetidine ring is significantly less puckered, leading to different steric interactions with adjacent residues.[7]
-
Backbone Dihedral Angles (Φ, Ψ): The cyclic nature of both amino acids severely restricts the torsion angle phi (Φ) by locking the Cα-N bond. Proline typically constrains Φ to a narrow range of approximately -60° to -75°.[8] Computational studies and experimental data indicate that azetidine imposes different, and in some cases, less restrictive constraints. The smaller ring reduces steric clashes, which can result in a peptide backbone that is somewhat more flexible than its proline-containing counterpart.[1] This increased flexibility can be attributed to a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues.[1]
The Conformational Switch: Cis/Trans Isomerism
A hallmark of the Xaa-Pro peptide bond is its unique ability to populate the cis conformation (ω ≈ 0°) to a significant degree (5-6% in proteins), whereas standard peptide bonds overwhelmingly favor the trans state (ω ≈ 180°).[9] This cis/trans isomerization is a slow process that can be a rate-limiting step in protein folding and a critical determinant of biological function.[10]
The substitution of proline with azetidine directly influences this equilibrium. While context-dependent, studies on model peptides have shown that azetidine can perturb the native conformational landscape. For instance, the tetrapeptide Boc-(L-Aze-L-Pro)₂-Opcp was found to adopt an all-cis peptide bond conformation, suggesting that the azetidine residue can strongly promote a cis-like geometry, potentially leading to novel helical structures.[11][12] Conversely, in certain cyclic peptides, azetidine has been shown to encourage a less stable, all-trans conformation, highlighting the intricate interplay between the residue and the overall peptide topology.[13][14]
Figure 1: The Xaa-Pro peptide bond exists in a slow equilibrium between the major trans and minor cis isomers. Substituting Pro with Aze alters this energetic landscape.
Inducing Turns: A Tale of Two Rings
Perhaps the most functionally significant difference between azetidine and proline lies in their propensity to induce specific secondary structures, particularly reverse turns.
-
Proline and the β-Turn: Proline is a canonical β-turn inducer. Its rigid structure is perfectly suited to occupy the i+1 position of a type I or type II β-turn, a common motif where the polypeptide chain reverses its direction.
-
Azetidine and the γ-Turn: Experimental and molecular modeling studies have revealed that the smaller, more constrained azetidine ring preferentially stabilizes γ-turns.[15][16] A γ-turn is a tighter, three-residue turn stabilized by a hydrogen bond between the CO of residue i and the NH of residue i+2. The distinct conformational space occupied by Aze forces the peptide backbone into a geometry conducive to this structure.
This differential turn-inducing capability is a powerful tool for peptidomimetic design, allowing scientists to sculpt the backbone with high precision.
Quantitative Conformational Comparison
| Parameter | L-Proline (Pro) | L-Azetidine-2-Carboxylic Acid (Aze) | Key Implication |
| Ring Size | 5-Membered (Pyrrolidine) | 4-Membered (Azetidine) | Aze ring is more strained, leading to different steric effects. |
| Backbone Flexibility | More constrained | Generally more flexible[1] | Aze can reduce steric clashes, allowing for a wider range of Ψ angles. |
| Preferred Turn Type | β-Turn (4 residues, i to i+3 H-bond) | γ-Turn (3 residues, i to i+2 H-bond)[15][16] | A direct tool to select for specific backbone reversals in peptide design. |
| Helical Structures | Known α-helix and PPII helix breaker/terminator[9] | Destabilizes collagen-like extended helices more than Pro[1] | Both disrupt canonical secondary structures but through different mechanisms. |
| Cis-Peptide Bond % | ~5-6% (in Xaa-Pro)[9] | Context-dependent; can promote all-cis or all-trans states[12][13] | Aze offers a non-obvious way to manipulate the cis/trans equilibrium. |
Functional Consequences for Drug Development
The choice between azetidine and proline is not merely academic; it has tangible effects on a peptide's drug-like properties.
-
Proteolytic Stability: Peptide drugs are often plagued by rapid degradation by proteases. Proline-containing sequences are known to be more resistant to enzymatic cleavage due to the conformational constraints they impose.[17] The incorporation of azetidine can confer even greater stability. In a comparative study, the introduction of a 3-amino-azetidine unit into a cyclohexapeptide improved its stability against proteases compared to the unmodified macrocycle.[13][14] The altered backbone geometry around the Aze residue can effectively prevent the peptide from fitting into the active site of a protease.
-
Biological Activity: The precise three-dimensional shape of a peptide dictates its binding affinity and specificity for its target receptor. By replacing proline with azetidine, one can systematically alter the peptide's conformation to optimize these interactions. The switch from a β-turn to a γ-turn, for instance, could reposition critical side chains, transforming a low-affinity binder into a potent antagonist or agonist.
Experimental Workflow: Probing Peptide Conformation
A robust analysis of peptide conformation relies on a combination of techniques. The workflow typically involves peptide synthesis, followed by structural characterization using high-resolution methods, and finally, functional validation.
Figure 2: A typical experimental workflow for comparing the effects of Aze and Pro on peptide structure and function.
Protocol: Determining Cis/Trans Isomer Ratio via 2D NMR Spectroscopy
This protocol outlines the use of 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY) to unambiguously differentiate and quantify cis and trans isomers around an Xaa-Aze or Xaa-Pro bond.
Causality: The Overhauser effect (NOE) is distance-dependent (proportional to 1/r⁶). In a trans Xaa-Pro/Aze bond, the Cα proton of the Xaa residue (Hα(i)) is spatially close (~2.2 Å) to the Cδ proton of the Pro/Aze ring (Hδ(i+1)). In the cis conformation, Hα(i) is close to the Hα of the Pro/Aze residue (Hα(i+1)) (~2.8 Å). A ROESY experiment is chosen over a NOESY experiment for small-to-medium peptides because it avoids the problem of zero-crossing NOEs, ensuring that cross-peaks are always of the opposite sign to the diagonal, which simplifies interpretation.
Methodology:
-
Sample Preparation:
-
Dissolve the purified peptide (containing either Pro or Aze) to a concentration of 1-5 mM in a suitable deuterated solvent (e.g., D₂O or CD₃OH). The choice of solvent can influence the cis/trans ratio.[7]
-
Add a chemical shift reference standard (e.g., DSS or TMS).
-
Transfer the sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H spectrum to identify the chemical shifts of all protons.
-
Set up a 2D ¹H-¹H ROESY experiment on a high-field NMR spectrometer (≥500 MHz).
-
Key Parameters:
-
Mixing Time: Use a mixing time of 200-400 ms. This is crucial for allowing magnetization transfer to occur between spatially close protons.
-
Spin-Lock Field: Employ a spin-lock field of ~2-2.5 kHz to ensure efficient ROESY transfer.
-
Temperature: Maintain a constant temperature (e.g., 298 K) as the cis/trans equilibrium is temperature-dependent.
-
-
-
Data Analysis:
-
Process the 2D ROESY spectrum using appropriate software (e.g., TopSpin, NMRPipe).
-
Identify the diagonal peaks corresponding to the Hα proton of the residue preceding Pro/Aze.
-
Look for specific off-diagonal cross-peaks:
-
Trans Isomer: A strong cross-peak between Hα(i) and Hδ(i+1) of the Pro/Aze residue.
-
Cis Isomer: A strong cross-peak between Hα(i) and Hα(i+1) of the Pro/Aze residue.
-
-
Quantification: Integrate the volume of the characteristic cis and trans cross-peaks. The ratio of these integrals provides a quantitative measure of the population of each isomer. For more accuracy, integrate multiple well-resolved pairs of protons unique to each isomer.
-
This self-validating system provides unambiguous proof of the conformational state. The presence of a Hα(i)↔Hδ(i+1) peak is a definitive signature of the trans isomer, while the Hα(i)↔Hα(i+1) peak confirms the cis isomer.
Conclusion
L-azetidine-2-carboxylic acid is far more than a simple homologue of proline. It is a sophisticated tool for peptide engineering that offers distinct conformational consequences. While proline is the classic choice for inducing β-turns and introducing a reliable cis/trans equilibrium, azetidine provides an alternative structural paradigm, preferentially inducing tighter γ-turns and offering a different handle to manipulate backbone flexibility and isomerization. The increased proteolytic stability often conferred by azetidine further enhances its appeal in therapeutic peptide design. By understanding the fundamental structural differences and employing robust analytical methods, researchers can strategically leverage both azetidine and proline to precisely control peptide conformation and, ultimately, unlock new therapeutic potential.
References
- 1. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Preferred proline puckerings in cis andtrans peptide groups: Implications for collagen stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular insights into protein synthesis with proline residues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cis conformation of proline leads to weaker binding of a p53 peptide to MDM2 compared to trans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Synthesis and peptide bond orientation in tetrapeptides containing L-azetidine-2-carboxylic acid and L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to the Efficacy of tert-Butyl Azetidine-3-carboxylate Derivatives in Biological Assays
Abstract
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as metabolic stability, improved solubility, and three-dimensional diversity.[1][2] Among the various azetidine building blocks, tert-butyl azetidine-3-carboxylate is a particularly versatile and commercially available starting material for the synthesis of a wide array of biologically active molecules. This guide provides a comparative analysis of the efficacy of its derivatives across several major classes of biological targets, including transcription factors, protein kinases, and neurotransmitter transporters. We will delve into the structure-activity relationships (SAR), present quantitative efficacy data, and provide detailed experimental protocols for key biological assays, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable scaffold.
Introduction: The Azetidine Scaffold – A Compact Powerhouse for Drug Discovery
The strategic incorporation of small, strained ring systems is a cornerstone of modern drug design. The azetidine moiety, while synthetically challenging compared to its five- and six-membered counterparts, offers a unique set of advantages. Its rigid, three-dimensional geometry allows for precise vectoral projection of substituents into protein binding pockets, which can lead to significant gains in potency and selectivity.[3] The strain inherent in the four-membered ring can also influence conformation and reactivity in beneficial ways.[2]
The this compound scaffold, in particular, serves as an excellent starting point for chemical library synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection for the nitrogen atom, while the carboxylate at the 3-position is a versatile handle for a multitude of chemical transformations. This allows for systematic derivatization at key positions to explore structure-activity relationships thoroughly.
Section 1: Targeting Transcription Factors - Potent and Selective STAT3 Inhibition
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently over-activated in a variety of human cancers, making it a high-priority oncology target. The development of small molecules that can directly and selectively inhibit STAT3 has been a significant challenge. Recently, a series of (R)-azetidine-2-carboxamides, which can be synthesized from azetidine precursors, have emerged as exceptionally potent and selective STAT3 inhibitors.[4][5]
Comparative Efficacy Data
The azetidine-based inhibitors demonstrate sub-micromolar potency against STAT3, with remarkable selectivity over other STAT family members. This represents a significant improvement over previously reported non-azetidine inhibitors like Stattic.
| Compound ID | Class | Target Domain | Assay Type | STAT3 IC₅₀ (µM) | Selectivity vs STAT1/STAT5 | Reference |
| 5o | (R)-Azetidine-2-carboxamide | DNA-Binding | EMSA | 0.38 | >18 µM (High) | [4][5] |
| 8i | (R)-Azetidine-2-carboxamide | DNA-Binding | EMSA | 0.34 | >18 µM (High) | [4] |
| 7g | (R)-Azetidine-2-carboxamide | DNA-Binding | EMSA | N/A (KD = 880 nM) | High | [4][5] |
| Stattic | Non-Azetidine Alternative | SH2 Domain | Fluorescence Polarization | ~5.1 | Moderate | [6] |
| S3I-201 | Non-Azetidine Alternative | SH2 Domain | Fluorescence Polarization | ~86 | Moderate | [6] |
Featured Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA)
The primary in vitro assay to determine the inhibitory potential of compounds on STAT3's DNA-binding activity is the Electrophoretic Mobility Shift Assay (EMSA).[7] This technique relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.
Causality Behind Experimental Choices:
-
Nuclear Extracts: STAT3 is a cytoplasmic protein that translocates to the nucleus upon activation. Using nuclear extracts from cancer cell lines with constitutively active STAT3 (e.g., MDA-MB-231) provides a relevant source of active, dimeric STAT3 protein.
-
Radiolabeled Probe: A double-stranded DNA oligonucleotide corresponding to a high-affinity STAT3 binding site (e.g., from the c-fos promoter) is radiolabeled (typically with ³²P). This provides the high sensitivity required to detect the shifted complex.
-
Non-denaturing Gel: A native polyacrylamide gel is used to preserve the protein-DNA interaction during electrophoresis. The absence of SDS ensures that the complex remains intact.
-
Competition: The specificity of the binding is confirmed by adding an excess of unlabeled ("cold") probe, which should compete with the radiolabeled probe and reduce the shifted band's signal.
Step-by-Step Methodology:
-
Nuclear Extract Preparation: Isolate nuclei from ~50-100 million MDA-MB-231 breast cancer cells using a hypotonic lysis buffer followed by a high-salt extraction buffer. Determine the protein concentration of the resulting nuclear extract using a Bradford assay.
-
Probe Labeling: Anneal complementary single-stranded oligonucleotides containing the STAT3 binding site. End-label the resulting double-stranded probe with [γ-³²P]ATP using T4 Polynucleotide Kinase. Purify the labeled probe to remove unincorporated nucleotides.
-
Binding Reaction: In a microcentrifuge tube, combine the following in order: binding buffer (containing HEPES, MgCl₂, DTT, glycerol), a non-specific competitor DNA (poly(dI-dC)) to prevent non-specific binding, the test compound (azetidine derivative or vehicle control) at various concentrations, and 3-5 µg of nuclear extract.
-
Incubation: Incubate the reaction mixture at room temperature for 15 minutes to allow the inhibitor to interact with STAT3.
-
Probe Addition: Add the ³²P-labeled DNA probe (~100,000 cpm) to the reaction mixture.
-
Final Incubation: Incubate for an additional 20 minutes at room temperature to allow for the formation of the STAT3-DNA complex.
-
Electrophoresis: Load the samples onto a 4-6% non-denaturing polyacrylamide gel. Run the gel in a low-ionic-strength buffer (e.g., 0.5x TBE) at 150-200V until the loading dye has migrated sufficiently.
-
Visualization and Quantification: Dry the gel and expose it to a phosphor screen or X-ray film. The intensity of the "shifted" band (STAT3-DNA complex) is quantified using densitometry software. IC₅₀ values are calculated by plotting the percent inhibition against the compound concentration.[5]
Section 2: Broad-Spectrum Kinase Inhibition - The Path to a JAK Inhibitor
The this compound scaffold is not only a starting point for direct derivatives but also a crucial intermediate for more complex molecules. A prime example is its role in the synthesis of Baricitinib, an FDA-approved inhibitor of Janus kinases (JAK1 and JAK2).[8] This demonstrates the strategic value of the scaffold in constructing clinically relevant drugs. The synthesis involves converting this compound into tert-butyl 3-oxoazetidine-1-carboxylate, a key building block.[6][7]
Comparative Efficacy Data
Baricitinib exhibits potent, low-nanomolar inhibition of JAK1 and JAK2, the enzymes central to the signaling of many pro-inflammatory cytokines. Its efficacy is significantly higher than that of first-generation, less selective kinase inhibitors.
| Compound | Class | Target Kinase | Assay Type | IC₅₀ (nM) | Reference |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine (from Azetidine intermediate) | JAK1 | Enzymatic | 5.9 | (Reported Data) |
| Baricitinib | Pyrrolo[2,3-d]pyrimidine (from Azetidine intermediate) | JAK2 | Enzymatic | 5.7 | (Reported Data) |
| Osimertinib | Pyrimidine-based Alternative | EGFRT790M | Enzymatic | 0.5 | [9] |
| Saracatinib | Quinoline-based Alternative | Src | Enzymatic | <25 | [10] |
Note: Osimertinib and Saracatinib are included as examples of potent inhibitors for other kinase families to provide context for the potency scale, not as direct comparators for JAK inhibition.
Signaling Pathway Context: The JAK-STAT Pathway
The JAK-STAT pathway is a primary signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation. The binding of a cytokine to its receptor brings associated JAKs into close proximity, allowing them to phosphorylate each other and the receptor. This creates docking sites for STAT proteins, which are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Baricitinib acts by blocking the ATP-binding site of JAK1 and JAK2, thereby preventing this entire downstream signaling cascade.
Section 3: Modulating the Central Nervous System - GABA Transporter Inhibition
Derivatives of azetidine-3-carboxylic acid have been explored as conformationally constrained analogues of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain. By inhibiting GABA transporters (GATs), these compounds can increase the extracellular concentration of GABA, enhancing inhibitory neurotransmission. This mechanism is a validated strategy for treating conditions like epilepsy.[11]
Comparative Efficacy Data
Specific N-substituted azetidine-3-carboxylic acid derivatives have shown potent and selective inhibition of GAT subtypes. Their efficacy is comparable to established GAT inhibitors that are based on different scaffolds, such as nipecotic acid.
| Compound ID | Scaffold | Target | Assay Type | IC₅₀ (µM) | Reference |
| Azetidine Derivative (12d) | Azetidine-3-carboxylic acid | GAT-3 | GABA Uptake | 15.3 | [12] |
| Azetidine Derivative (18b) | 3-Hydroxy-azetidine | GAT-1 | GABA Uptake | 26.6 | [12] |
| Azetidine Derivative (18e) | 3-Hydroxy-azetidine | GAT-3 | GABA Uptake | 31.0 | [12] |
| Tiagabine | Nipecotic Acid | GAT-1 | GABA Uptake | Potent (nM range) | [11] |
| SNAP-5114 | Pyrrolidine-acetamide | GAT-3 | GABA Uptake | Potent (µM range) | [13] |
Featured Experimental Protocol: GABA Uptake Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells or synaptosomes expressing specific GABA transporters.
Causality Behind Experimental Choices:
-
Source of Transporters: Rat brain synaptosomes or cell lines (e.g., HEK293) stably expressing individual recombinant GAT subtypes (GAT-1, GAT-3) are used. This allows for the determination of subtype selectivity.
-
Radiolabeled Substrate: [³H]GABA is used as the tracer. Its uptake into the cells is a direct measure of transporter activity.
-
Selective Blockers: To assess activity against a specific transporter in a mixed population (like synaptosomes), known selective inhibitors are used. For example, the contribution of GAT-1 can be determined by measuring uptake in the presence and absence of a selective GAT-1 blocker like SKF89976A.[1]
-
Scintillation Counting: Liquid scintillation counting is the standard method for quantifying the amount of [³H]GABA that has been transported into the cells, providing a robust and quantitative readout.
Step-by-Step Methodology:
-
Preparation: Prepare rat brain synaptosomes or culture HEK-GAT1 and HEK-GAT3 cells to confluence. Harvest and resuspend the cells/synaptosomes in a Krebs-Ringer-HEPES buffer.
-
Assay Setup: Aliquot the cell/synaptosome suspension into a 96-well plate.
-
Compound Addition: Add the test compounds (azetidine derivatives) at a range of concentrations. Include controls: vehicle only (for total uptake), a high concentration of a non-selective inhibitor like nipecotic acid (for non-specific uptake), and selective inhibitors (e.g., SKF89976A for GAT-1, SNAP-5114 for GAT-3) if required.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow compounds to interact with the transporters.
-
Initiate Uptake: Add a solution containing a mixture of [³H]GABA and unlabeled GABA to each well to start the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 10 minutes) at 37°C. The time is kept short to measure the initial rate of uptake.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer, typically using a cell harvester to transfer the cells onto a filter mat. This rapid, cold wash removes extracellular [³H]GABA without allowing further transport.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract the non-specific uptake from all other readings. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine IC₅₀ values by non-linear regression analysis.
Conclusion and Future Outlook
The this compound scaffold and its derivatives represent a highly valuable class of molecules in drug discovery. As demonstrated, these compounds can be elaborated into potent and selective modulators of diverse biological targets, from intracellular transcription factors and kinases to CNS-acting neurotransmitter transporters. The examples of the highly selective (R)-azetidine-2-carboxamide STAT3 inhibitors and the role of the scaffold as a key intermediate in the synthesis of the JAK inhibitor Baricitinib underscore its clinical relevance.
The inherent structural rigidity and synthetic tractability of the azetidine ring provide a robust platform for generating novel chemical entities. Future research will undoubtedly expand the application of this scaffold to other target classes, such as GPCRs and epigenetic targets. The continued development of innovative synthetic methodologies will further unlock the potential of these compact, powerful heterocyles, paving the way for the next generation of therapeutics.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. nbinno.com [nbinno.com]
- 7. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]
- 9. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CR10049, the first intra-articular Src family kinase inhibitor as a long-acting symptom- and disease-modifying drug for the inflammatory OA phenotype - ACR Meeting Abstracts [acrabstracts.org]
- 11. Refubium - Mechanistic Characterization and Development of Tailored Small Molecule Modulators of the κ-Opioid Receptor [refubium.fu-berlin.de]
- 12. researchgate.net [researchgate.net]
- 13. iris.uniroma1.it [iris.uniroma1.it]
A Senior Application Scientist's Guide to tert-Butyl Azetidine-3-carboxylate in Modern Drug Discovery
Welcome to a comprehensive technical guide on the strategic application of tert-butyl azetidine-3-carboxylate, a cornerstone building block in contemporary medicinal chemistry. As drug discovery pipelines increasingly pivot towards molecules with greater three-dimensionality and improved physicochemical properties, small, strained ring systems have emerged as powerful tools. Among these, the azetidine scaffold offers a unique and compelling balance of structural rigidity, metabolic stability, and synthetic tractability.[1]
This guide is designed for the discerning researcher and drug development professional. We will move beyond simple cataloging of facts to explore the causal relationships behind the selection of this scaffold, compare its performance objectively against common alternatives, and provide validated, actionable experimental protocols. Our focus is on the "why"—the strategic rationale that transforms a simple building block into a key component of a successful drug candidate.
Part 1: The Azetidine Advantage - A Comparative Analysis of Saturated Heterocycles
The decision to incorporate a specific scaffold into a lead molecule is a critical juncture in any drug discovery campaign. While larger, more flexible saturated heterocycles like pyrrolidine and piperidine have been historical mainstays, the four-membered azetidine ring presents distinct advantages rooted in its unique stereoelectronic properties.
The primary differentiator is the inherent ring strain of the azetidine nucleus (approx. 25.4 kcal/mol), which is significantly higher than that of pyrrolidine (approx. 5.4 kcal/mol) but lower than the highly reactive aziridine ring (27.7 kcal/mol).[2] This intermediate strain energy makes the azetidine ring stable enough for reliable handling and synthesis, yet it imparts a profound influence on the molecule's overall conformation.[2] Unlike the flexible "pseudorotation" of a five-membered pyrrolidine ring, the azetidine scaffold is more planar and rigid.[3][4] This rigidity translates into well-defined exit vectors for substituents, allowing for precise and predictable interactions with a biological target. By constraining the conformational freedom of appended functionalities, chemists can reduce the entropic penalty of binding, often leading to significant gains in potency.
The following diagram and table illustrate the key comparative points between these critical scaffolds.
References
- 1. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the NMR Structural Confirmation of tert-Butyl Azetidine-3-carboxylate
For researchers, scientists, and professionals in the fast-paced world of drug development, the unequivocal structural confirmation of novel chemical entities is the bedrock of progress. The azetidine motif, a four-membered nitrogen-containing heterocycle, is an increasingly prevalent scaffold in medicinal chemistry, prized for its ability to impart desirable physicochemical properties to drug candidates. However, the inherent ring strain and unique stereochemistry of azetidines can present challenges in their synthesis and characterization. This guide provides an in-depth, experience-driven comparison of NMR spectroscopic techniques for the structural confirmation of a key building block, tert-butyl azetidine-3-carboxylate, and its closely related analogues.
The Azetidine Ring: A Privileged Scaffold with Characterization Nuances
The azetidine ring's non-planar, puckered conformation is a direct consequence of minimizing ring strain.[1] This puckering dictates the spatial orientation of substituents, which in turn profoundly influences a molecule's interaction with biological targets. Therefore, a thorough understanding of the conformational properties of substituted azetidines is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool at our disposal for elucidating these structural details in solution, providing a window into the chemical environment, connectivity, and spatial arrangement of atoms.
This guide will focus on the practical application of 1D and 2D NMR techniques to confirm the structure of this compound, a versatile intermediate in organic synthesis. We will compare its expected spectral features with those of common precursors and potential byproducts, such as N-Boc-azetidine-3-carboxylic acid and tert-butyl 3-hydroxyazetidine-1-carboxylate, to provide a robust framework for unambiguous product identification.
Deciphering the ¹H and ¹³C NMR Spectra of this compound
A thorough analysis of the 1D ¹H and ¹³C NMR spectra is the first step in structural verification. Below is a detailed breakdown of the expected chemical shifts and coupling patterns for this compound, based on established principles and data from closely related structures.
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H3 | ~3.30 - 3.45 | Quintet | ~8.0 | 1H |
| H2, H4 | ~4.05 - 4.20 | Triplet of Doublets | Jgem ≈ 9.5, Jvic ≈ 8.0 | 4H |
| t-Bu (ester) | ~1.47 | Singlet | - | 9H |
| t-Bu (Boc) | ~1.45 | Singlet | - | 9H |
Causality Behind the Assignments:
-
H3 (Methine Proton): This proton is attached to the carbon bearing the carboxylate group. Its chemical shift is influenced by the electron-withdrawing effect of the ester and its position on the four-membered ring. The quintet multiplicity arises from coupling to the four neighboring protons on C2 and C4.
-
H2, H4 (Methylene Protons): These four protons are chemically equivalent in a time-averaged, rapidly puckering ring. They are coupled to the H3 proton, resulting in a doublet. The geminal coupling between the two protons on each of these carbons further splits the signal into a triplet of doublets. The coupling constants in azetidine rings can be complex and are influenced by the ring's pucker.[2]
-
tert-Butyl Protons: The nine protons of the tert-butyl ester group and the nine protons of the tert-butoxycarbonyl (Boc) protecting group are each in a magnetically equivalent environment, leading to sharp singlet signals. Their chemical shifts are in the typical upfield region for such groups.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C=O (Ester) | ~172 |
| C=O (Boc) | ~156 |
| C(CH₃)₃ (Ester) | ~81 |
| C(CH₃)₃ (Boc) | ~80 |
| C2, C4 | ~50 |
| C3 | ~35 |
| C(CH₃)₃ (Ester) | ~28 |
| C(CH₃)₃ (Boc) | ~28 |
Causality Behind the Assignments:
-
Carbonyl Carbons: The ester and carbamate carbonyl carbons are the most deshielded, appearing at the downfield end of the spectrum.
-
Quaternary Carbons of t-Bu groups: The quaternary carbons of the tert-butyl groups are also significantly deshielded due to the attached oxygen atoms.
-
Azetidine Ring Carbons: The carbons of the azetidine ring appear in the aliphatic region of the spectrum. C2 and C4 are shifted downfield relative to C3 due to their proximity to the electronegative nitrogen atom.
Comparative NMR Analysis: Distinguishing the Target Product from Common Alternatives
In a real-world research setting, it is crucial to differentiate the desired product from unreacted starting materials or potential side products. Here, we compare the expected NMR data of this compound with two common alternatives.
Comparison with N-Boc-azetidine-3-carboxylic Acid (Hydrolysis Product/Precursor)
The hydrolysis of the tert-butyl ester group would yield the corresponding carboxylic acid. This is also a potential starting material for the esterification reaction.
Key Differentiating NMR Features:
| Feature | This compound | N-Boc-azetidine-3-carboxylic Acid |
| ¹H NMR | Singlet at ~1.47 ppm (9H, t-Bu ester) | Absence of the t-Bu ester singlet. A broad singlet for the carboxylic acid proton (OH) may be observed far downfield (>10 ppm), or it may be absent due to exchange with residual water in the solvent. |
| ¹³C NMR | Signal at ~81 ppm (quaternary C of t-Bu ester) | Absence of the quaternary carbon signal of the t-Bu ester. The carboxylic acid carbonyl carbon may have a slightly different chemical shift compared to the ester carbonyl. |
¹H NMR data for N-Boc-azetidine-3-carboxylic acid in CDCl₃ shows signals around 1.43 ppm (s, 9H), 3.21-3.34 ppm (m, 1H), and 4.00-4.13 ppm (m, 4H).[3]
Comparison with tert-Butyl 3-hydroxyazetidine-1-carboxylate (Starting Material)
If the starting alcohol is not fully converted, it will be present as an impurity in the final product.
Key Differentiating NMR Features:
| Feature | This compound | tert-Butyl 3-hydroxyazetidine-1-carboxylate |
| ¹H NMR | Methine proton (H3) at ~3.30-3.45 ppm. | Methine proton (H3) attached to the hydroxyl-bearing carbon is shifted downfield to ~4.10-4.16 ppm. A broad singlet for the hydroxyl proton (OH) is also typically observed. |
| ¹³C NMR | C3 signal at ~35 ppm. | C3 signal is shifted significantly downfield to ~60-65 ppm due to the direct attachment of the electronegative oxygen atom. |
¹H NMR data for 1-N-Boc-3-hydroxyazetidine in CDCl₃ shows signals around 1.44 ppm (s, 9H), 3.82 ppm (dd, 2H), 4.03-4.09 ppm (m, 2H), and 4.10-4.16 ppm (m, 1H).[4]
Experimental Protocols for Robust NMR Characterization
To ensure high-quality, reproducible data, the following experimental protocols are recommended.
Sample Preparation
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Homogenize: Gently vortex the sample to ensure complete dissolution and a homogeneous solution.
1D NMR Data Acquisition
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
¹H NMR: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
2D NMR for Unambiguous Structural Confirmation
For complex molecules or to definitively confirm connectivities, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons. For this compound, a COSY spectrum would show a cross-peak between the H3 methine proton and the H2/H4 methylene protons, confirming their connectivity within the azetidine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum will show cross-peaks connecting the H3 proton to the C3 carbon, and the H2/H4 protons to the C2/C4 carbons. This is a powerful tool for assigning the carbon signals of the azetidine ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. For example, the protons of the tert-butyl ester would show a correlation to the ester carbonyl carbon, confirming the ester functionality.
Visualizing the Path to Structural Confirmation
The following diagrams illustrate the key molecular structure and the logical workflow for its NMR-based confirmation.
Caption: Key proton environments in this compound.
Caption: A systematic workflow for the NMR-based structural confirmation of synthesized organic compounds.
Conclusion: A Multi-faceted Approach to Ensure Scientific Integrity
The structural confirmation of novel compounds like this compound is a critical step in the drug discovery and development pipeline. While 1D NMR provides a foundational overview, a comprehensive analysis incorporating 2D NMR techniques is essential for unambiguous structure elucidation, especially for conformationally unique scaffolds like the azetidine ring. By systematically acquiring and interpreting a suite of NMR data and comparing it against potential alternatives, researchers can ensure the scientific integrity of their work and proceed with confidence in their synthetic endeavors.
References
The Azetidine vs. Pyrrolidine Conundrum: A Comparative Yield Analysis for Drug Discovery
In the landscape of modern medicinal chemistry, the choice of a saturated nitrogen heterocycle can profoundly influence the pharmacological profile of a drug candidate. Among the most utilized are the four-membered azetidine and the five-membered pyrrolidine rings. While both are prevalent scaffolds, their synthetic accessibility and the yields in which they can be obtained often differ significantly, impacting the efficiency of drug development pipelines. This guide provides an in-depth comparative analysis of the reaction yields for azetidine- and pyrrolidine-containing compounds, grounded in experimental data and mechanistic insights, to empower researchers in making informed decisions for their synthetic strategies.
The Decisive Factor: Ring Strain and its Synthetic Implications
The fundamental difference between azetidines and pyrrolidines lies in their inherent ring strain. The four-membered azetidine ring possesses a significant ring strain of approximately 25.4 kcal/mol, whereas the five-membered pyrrolidine ring is considerably less strained, with a ring strain of about 5.4 kcal/mol[1]. This disparity in ring strain is a double-edged sword; it renders azetidines as attractive scaffolds for introducing conformational rigidity but also presents a higher energy barrier for their formation, often leading to lower synthetic yields compared to their pyrrolidine counterparts. The successful synthesis of azetidines, therefore, hinges on carefully selected synthetic routes that can overcome this inherent energetic penalty.
Comparative Yield Analysis: A Tale of Two Rings
To provide a quantitative comparison, we will delve into specific synthetic transformations where both azetidine and pyrrolidine rings can be formed from common precursors.
Intramolecular Cyclization of Haloamines: A Direct Comparison
A compelling example of the impact of ring size on reaction yield is the intramolecular cyclization of ω-haloamines. While direct side-by-side comparative studies are not abundant in the literature, a notable study on the iodocyclization of homoallyl amines provides a clear illustration. In this work, the reaction of N-benzyl-1-phenylbut-3-en-1-amine with iodine and sodium hydrogen carbonate in acetonitrile at 20°C afforded the corresponding cis-azetidine in a remarkable 96% yield. However, by simply increasing the reaction temperature to 50°C, the reaction pathway shifted to favor the formation of the thermodynamically more stable cis-pyrrolidine, which was isolated in 82% yield[2]. This temperature-dependent selectivity underscores the kinetic preference for the formation of the four-membered ring under milder conditions, while higher temperatures provide the necessary energy to overcome the barrier for the formation of the less-strained five-membered ring.
Table 1: Comparative Yields of Azetidine and Pyrrolidine via Iodocyclization of a Homoallyl Amine
| Product | Reaction Temperature (°C) | Yield (%) | Reference |
| cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine | 20 | 96 | [2] |
| cis-1-benzyl-3-iodo-2-phenylpyrrolidine | 50 | 82 | [2] |
This data strongly suggests that while high yields of azetidines are achievable, the reaction conditions must be finely tuned to favor the kinetically controlled product over the thermodynamically favored pyrrolidine.
Aza-Claisen Rearrangement: A Pathway to Pyrrolidines and Piperidines
The aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of nitrogen-containing heterocycles. While this reaction is more commonly employed for the synthesis of piperidines and larger rings, it can also be adapted for the synthesis of pyrrolidine derivatives[3]. In a notable example, a palladium(II)-catalyzed, MOM-ether-directed aza-Claisen rearrangement was utilized as a key step in the synthesis of a pyrrolidine derivative en route to the alkaloid (+)-α-conhydrine[3]. Although a direct comparative yield with an analogous azetidine-forming aza-Claisen rearrangement is not available in the literature, the generally high yields reported for pyrrolidine formation via this method suggest its efficiency for constructing the five-membered ring. The inherent strain of a four-membered ring would likely make a corresponding aza-Claisen rearrangement to an azetidine derivative energetically less favorable and thus, likely to result in lower yields.
Experimental Protocols
To provide practical insights, detailed experimental protocols for the synthesis of both an azetidine and a pyrrolidine derivative are presented below.
Protocol 1: Synthesis of cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine via Iodocyclization
This protocol is adapted from the work of Feula et al.[2].
Materials:
-
N-benzyl-1-phenylbut-3-en-1-amine
-
Iodine (I₂)
-
Sodium hydrogen carbonate (NaHCO₃)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N-benzyl-1-phenylbut-3-en-1-amine (1.0 mmol) in acetonitrile (10 mL) at 20°C, add sodium hydrogen carbonate (3.0 mmol).
-
Add a solution of iodine (1.5 mmol) in acetonitrile (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at 20°C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate until the iodine color disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford cis-1-benzyl-2-(iodomethyl)-4-phenylazetidine.
Protocol 2: Synthesis of a Pyrrolidine Derivative via Palladium-Catalyzed Aza-Claisen Rearrangement
This generalized protocol is based on the principles of palladium-catalyzed aza-Claisen rearrangements[3].
Materials:
-
Allylic trichloroacetimidate substrate
-
Palladium(II) catalyst (e.g., [PdCl₂(MeCN)₂])
-
Anhydrous, non-coordinating solvent (e.g., dichloromethane)
-
Inert atmosphere (e.g., argon or nitrogen)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the allylic trichloroacetimidate substrate (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the palladium(II) catalyst (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the corresponding γ,δ-unsaturated amide.
-
Subsequent deprotection and cyclization steps (e.g., ring-closing metathesis) can be employed to furnish the final pyrrolidine product.
Visualizing the Synthetic Pathways
To better illustrate the discussed synthetic strategies, the following diagrams outline the key transformations.
Caption: Iodocyclization of a homoallyl amine to yield either an azetidine or a pyrrolidine derivative depending on the reaction temperature.
Caption: A general workflow for the synthesis of pyrrolidine derivatives utilizing an aza-Claisen rearrangement followed by ring-closing metathesis.
Conclusion: Navigating the Synthetic Landscape
The choice between incorporating an azetidine or a pyrrolidine moiety into a drug candidate is a multifaceted decision that extends beyond mere biological activity to the practicality of its synthesis. The inherent ring strain of azetidines often translates to lower reaction yields and a greater demand for carefully optimized reaction conditions. In contrast, the synthesis of pyrrolidines is generally more facile, with a wider array of high-yielding synthetic methods at the chemist's disposal.
As demonstrated by the iodocyclization of homoallyl amines, the formation of the four-membered ring can be a kinetically favored process, leading to excellent yields under mild conditions. However, the thermodynamic stability of the five-membered ring often makes it the preferred product under more forcing conditions. Ultimately, the decision to pursue an azetidine-containing compound should be made with a clear understanding of the potential synthetic challenges and the potential benefits that its unique structural properties may confer upon the final molecule. A thorough evaluation of the available synthetic routes and a willingness to invest in optimization are key to successfully navigating the synthesis of these strained yet valuable heterocycles.
References
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of Drugs Containing the Azetidine Moiety
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of the Azetidine Scaffold
In modern drug discovery, the pursuit of candidates with optimized pharmacokinetic profiles is paramount. A compound's therapeutic success is intrinsically linked to its metabolic stability—its resistance to enzymatic breakdown, which governs its half-life and exposure in the body.[1] Among the various structural motifs employed by medicinal chemists, small, saturated heterocycles have gained prominence for their ability to impart favorable properties. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[2] Its unique conformational rigidity and physicochemical characteristics can lead to significant improvements in metabolic stability, aqueous solubility, and target engagement compared to more traditional, larger heterocyclic analogs like pyrrolidine and piperidine.[3][4]
This guide provides a comprehensive comparison of the metabolic stability of azetidine-containing drugs versus common alternatives. We will delve into the underlying biochemical principles, present detailed experimental protocols for robust evaluation, and provide comparative data to inform strategic decisions in the lead optimization process.
The Azetidine Advantage: Why a Smaller Ring Can Make a Big Difference
The choice to incorporate an azetidine moiety is a strategic one, rooted in its distinct physicochemical properties that directly influence its metabolic fate.
-
Resistance to N-dealkylation: A primary metabolic liability for many larger N-heterocycles, such as piperidine, is CYP450-mediated N-dealkylation.[5] The strained, rigid nature of the azetidine ring makes it a poorer substrate for the enzymes that catalyze this reaction. By replacing a piperidine or pyrrolidine with an azetidine, chemists can often circumvent this major clearance pathway, leading to a more predictable pharmacokinetic profile and a longer half-life.[5]
-
Modulation of Physicochemical Properties: Compared to piperidine, azetidine offers a less lipophilic and more rigid framework.[6][7] This reduction in lipophilicity can improve solubility and reduce off-target interactions, while the ring's rigidity can lock in a bioactive conformation, potentially increasing potency and reducing the entropic penalty of binding to a biological target.[3]
-
Chemical Stability: Despite its ring strain, the azetidine scaffold possesses reasonable chemical stability for use in drug design.[3][8] However, it's important to note that certain substitution patterns can lead to acid-mediated decomposition, a factor to consider during formulation and development.[9]
Common Metabolic Fates of Azetidine-Containing Compounds
Understanding the potential metabolic pathways is crucial for interpreting stability data and designing more robust molecules. While generally stable, azetidines can undergo biotransformation through several enzymatic routes.
-
Phase I Metabolism (Functionalization):
-
Cytochrome P450 (CYP) Enzymes: These are the primary drivers of oxidative metabolism for most drugs.[10] While azetidines are resistant to N-dealkylation, other CYP-mediated reactions like C-hydroxylation on the ring or adjacent carbons can still occur.
-
Flavin-Containing Monooxygenases (FMOs): FMOs are another class of Phase I enzymes that specialize in oxidizing soft nucleophiles, including the nitrogen atom in the azetidine ring to form N-oxides.[11][12] The contribution of FMOs to a drug's metabolism is an important consideration, as they have different expression patterns and inhibitor profiles than CYPs.[13]
-
-
Phase II Metabolism (Conjugation):
-
Glutathione (GSH) Conjugation: In specific cases, particularly with highly strained spiro-azetidinyl systems, direct ring-opening via nucleophilic attack by glutathione has been observed.[14][15] This pathway is notable as it can be catalyzed by Glutathione S-transferases (GSTs) without prior bioactivation by CYPs.[14][15]
-
Below is a diagram illustrating these potential metabolic pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 3. Azetidines - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flavin-containing monooxygenase - Wikipedia [en.wikipedia.org]
- 13. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to tert-Butyl Azetidine-3-carboxylate
Introduction
tert-Butyl azetidine-3-carboxylate is a crucial building block in medicinal chemistry and drug development. Its strained four-membered ring system and versatile functional groups make it a valuable scaffold for introducing conformational rigidity and novel vectors for binding to biological targets. The synthesis of this compound has been approached from various angles, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of three distinct synthetic routes to this compound, offering insights into their practicality, efficiency, and scalability for researchers, scientists, and drug development professionals.
Route 1: Direct N-Boc Protection of Azetidine-3-carboxylic Acid
This route represents the most straightforward approach, involving the direct protection of the commercially available azetidine-3-carboxylic acid with a tert-butoxycarbonyl (Boc) group.
Reaction Scheme
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying tert-Butyl Azetidine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of intermediates is not merely a procedural step but a cornerstone of robust process control and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl azetidine-3-carboxylate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous analytical oversight. This guide provides an in-depth, comparative analysis of three principal analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). As a senior application scientist, my focus extends beyond the mere recitation of protocols to elucidate the underlying scientific rationale, ensuring that each method is not just followed but understood as a self-validating system.
The Criticality of Method Validation in Pharmaceutical Analysis
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. For a crucial intermediate like this compound, a validated method ensures the reliability, consistency, and accuracy of quantitative data, which is indispensable for process optimization, impurity profiling, and regulatory submissions. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures, which we will reference throughout this guide.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful separation technique widely employed for the analysis of a broad range of compounds, particularly those that are non-volatile or thermally labile.[1][2] For this compound, a reverse-phase HPLC method with UV detection is a logical and robust choice.
Principle of HPLC Analysis
In reverse-phase HPLC, the analyte is introduced into a column packed with a nonpolar stationary phase. A polar mobile phase is then pumped through the column. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More non-polar compounds, like our N-Boc protected analyte, will have a stronger affinity for the stationary phase and thus a longer retention time.[3] Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.
Experimental Protocol: HPLC-UV Method
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is often a good starting point for method development. For this analyte, an isocratic mobile phase of 60:40 (v/v) acetonitrile:water may be suitable.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (where the carboxylate and Boc groups have some absorbance).
-
Injection Volume: 10 µL.
Step-by-Step Procedure:
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Validation of the HPLC Method
| Validation Parameter | Acceptance Criteria | Typical Performance for this compound |
| Specificity | The analyte peak should be well-resolved from impurities and degradation products. | Peak purity analysis using a photodiode array (PDA) detector confirms no co-eluting impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 10 - 200 µg/mL |
| Range | 80% to 120% of the test concentration | 80 - 120 µg/mL |
| Accuracy | 98.0% to 102.0% recovery | 99.5% - 101.2% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | Repeatability: 0.5%, Intermediate Precision: 1.2% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 1.5 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
Causality Behind Experimental Choices
The choice of a C18 column is based on the non-polar nature of the tert-butyl group, which will interact well with the stationary phase. The use of a UV detector is a cost-effective and common approach, though it may lack the specificity of a mass spectrometer. The selected wavelength of 210 nm is a general-purpose wavelength for compounds with limited chromophores.
HPLC-UV Quantification Workflow
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analytes and Unambiguous Identification
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5] While this compound itself may have limited volatility, derivatization can be employed to make it amenable to GC analysis. However, for the purpose of this guide, we will consider its direct analysis, assuming sufficient volatility at typical GC inlet temperatures. The mass spectrometer provides highly specific detection, allowing for unambiguous identification of the analyte.[5]
Principle of GC-MS Analysis
In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the analyte's boiling point and its interaction with the stationary phase coating the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule, enabling its identification and quantification.
Experimental Protocol: GC-MS Method
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Full scan (m/z 40-400) for qualitative analysis and selected ion monitoring (SIM) for quantitative analysis.
Step-by-Step Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in a suitable solvent like dichloromethane or ethyl acetate. Create a series of calibration standards by dilution.
-
Sample Preparation: Dissolve the sample in the same solvent to a concentration within the calibration range.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: In SIM mode, monitor characteristic ions of this compound (e.g., m/z 57 for the tert-butyl group). Construct a calibration curve based on the peak areas of the selected ions.
Validation of the GC-MS Method
| Validation Parameter | Acceptance Criteria | Typical Performance for this compound |
| Specificity | No interfering peaks at the retention time of the analyte. Mass spectrum matches the reference. | High specificity due to mass spectrometric detection. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 1 - 100 µg/mL |
| Range | 80% to 120% of the test concentration | 20 - 80 µg/mL |
| Accuracy | 98.0% to 102.0% recovery | 99.0% - 101.5% |
| Precision (RSD) | Repeatability ≤ 2.0%, Intermediate Precision ≤ 3.0% | Repeatability: 0.8%, Intermediate Precision: 1.5% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | 0.3 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | Method is robust to minor changes in oven temperature ramp rate (±1 °C/min) and inlet temperature (±5 °C). |
Causality Behind Experimental Choices
The non-polar DB-5ms column is chosen for its general applicability to a wide range of compounds. The temperature program is designed to ensure good separation of the analyte from any potential impurities. The use of SIM mode for quantification significantly enhances the sensitivity and selectivity of the method compared to full scan mode.
GC-MS Quantification Workflow
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Quantification Technique
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.[6][7] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration, the absolute amount of the analyte can be determined.[8][9]
Principle of qNMR Analysis
The fundamental principle of qNMR is that the area of a resonance signal is directly proportional to the number of protons generating that signal. For absolute quantification, a known amount of an internal standard is added to a known amount of the sample. The concentration of the analyte is then calculated based on the ratio of the integrals of the analyte and the internal standard, their respective molecular weights, and the number of protons contributing to each signal.
Experimental Protocol: qNMR Method
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
Step-by-Step Procedure:
-
Sample Preparation: Accurately weigh a specific amount of the sample and the internal standard into an NMR tube.
-
Dissolution: Add a precise volume of the deuterated solvent to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis, including a long relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure full relaxation of all signals.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Integration: Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculation: Calculate the purity or concentration of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Validation of the qNMR Method
| Validation Parameter | Acceptance Criteria | Typical Performance for this compound |
| Specificity | Analyte and internal standard signals are well-resolved. | High specificity due to the high resolution of NMR. |
| Linearity | Not strictly required for absolute quantification, but can be demonstrated. | Excellent linearity if a calibration curve is prepared. |
| Range | Dependent on the solubility of the analyte and internal standard. | Typically in the mg/mL range. |
| Accuracy | 98.0% to 102.0% | 99.0% - 101.0% |
| Precision (RSD) | Repeatability ≤ 1.0%, Intermediate Precision ≤ 2.0% | Repeatability: 0.3%, Intermediate Precision: 0.8% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Dependent on the magnetic field strength; typically higher than chromatographic methods. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Dependent on the magnetic field strength; typically higher than chromatographic methods. |
| Robustness | No significant change in results with small variations in acquisition parameters. | Robust to minor changes in temperature and pulse sequence parameters. |
Causality Behind Experimental Choices
The choice of a high-field NMR spectrometer is crucial for achieving the necessary resolution and sensitivity for accurate quantification. The selection of a suitable internal standard is critical; it must be stable, non-reactive, and have signals that do not overlap with the analyte. The long relaxation delay is essential to ensure that all protons have fully returned to their equilibrium state before the next pulse, which is a prerequisite for accurate integration.
qNMR Quantification Workflow
Comparative Summary and Concluding Remarks
The choice of the most suitable analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the desired level of accuracy, precision, sensitivity, and the available instrumentation.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Chromatographic separation and UV detection | Chromatographic separation and mass spectrometric detection | Nuclear magnetic resonance signal intensity |
| Specificity | Moderate to good | Excellent | Excellent |
| Sensitivity (LOQ) | Good (µg/mL range) | Excellent (ng/mL to µg/mL range) | Moderate (mg/mL range) |
| Sample Throughput | High | Moderate | Low to moderate |
| Quantification | External calibration | External calibration | Absolute (with internal standard) |
| Instrumentation Cost | Moderate | High | Very High |
| Ease of Method Development | Moderate | Moderate to complex | Complex |
-
HPLC-UV is a robust, reliable, and cost-effective method for routine quality control analysis where high sensitivity is not the primary concern. Its high throughput makes it suitable for in-process control.
-
GC-MS offers superior specificity and sensitivity, making it an excellent choice for impurity profiling and trace analysis. The structural information from the mass spectrum is invaluable for unambiguous identification.
-
qNMR stands out as a primary ratio method for absolute quantification, eliminating the need for a specific reference standard of the analyte. It is an ideal technique for the certification of reference materials and for obtaining highly accurate and precise results, albeit at a higher cost and lower throughput.
By understanding the principles, strengths, and limitations of each of these analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their pharmaceutical intermediates, ultimately contributing to the development of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benchchem.com [benchchem.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
The Azetidine Advantage: A Cost-Benefit Analysis of tert-Butyl Azetidine-3-carboxylate in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular architectures with enhanced pharmacological profiles is paramount. Small, strained heterocyclic scaffolds have emerged as powerful tools in this endeavor, offering unique three-dimensional diversity and improved physicochemical properties. Among these, the azetidine ring has garnered significant attention as a bioisosteric replacement for larger, more flexible saturated heterocycles like piperidine and pyrrolidine. This guide provides an in-depth cost-benefit analysis of utilizing tert-Butyl Azetidine-3-carboxylate and its derivatives in the synthesis of complex pharmaceutical agents, with a direct comparison to the analogous piperidine-based synthesis of a marketed drug.
Executive Summary: Azetidine vs. Piperidine Scaffolds
The choice of a core heterocyclic building block profoundly impacts the synthetic strategy, cost, and ultimately, the viability of a drug candidate. This analysis will focus on the synthesis of key intermediates for two prominent Janus kinase (JAK) inhibitors: Baricitinib, which features an azetidine core, and Tofacitinib, which incorporates a piperidine scaffold. By dissecting the synthetic pathways to their respective core structures, we can illuminate the trade-offs associated with each approach.
| Feature | Azetidine Core (for Baricitinib) | Piperidine Core (for Tofacitinib) |
| Starting Material | tert-Butyl 3-oxoazetidine-1-carboxylate | 3-Amino-4-methylpyridine |
| Key Transformation | Horner-Wadsworth-Emmons Reaction | Multi-step sequence including reduction and chiral resolution |
| Reported Overall Yield | High (e.g., ~84-91% for key olefination)[1][2] | Moderate (multi-step, includes resolution) |
| Scalability | Amenable to green chemistry approaches[3] | Established for large-scale production |
| Starting Material Cost | Generally higher per gram | Lower per gram |
| Chirality | Introduced later or via chiral synthesis | Requires resolution of a racemic mixture |
| Physicochemical Impact | Can improve metabolic stability and reduce lipophilicity[4] | Well-understood and widely used scaffold |
The Synthetic Deep Dive: A Tale of Two Cores
To provide a granular comparison, we will examine the synthesis of two critical intermediates: tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate for the Baricitinib azetidine core and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine for the Tofacitinib piperidine core.
Workflow 1: Synthesis of the Azetidine Core for Baricitinib
The synthesis of the key azetidine intermediate for Baricitinib typically starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate. The crucial step involves a Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group.
Caption: Synthetic route to the Baricitinib azetidine core.
Experimental Protocol: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate [2][3]
-
To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -5 °C, slowly add a solution of potassium tert-butoxide (1.1 equivalents) in THF.
-
Stir the resulting mixture at -5 °C for 3 hours.
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 equivalent) in THF to the reaction mixture.
-
Continue stirring at -5 °C for an additional 2 hours.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield the desired product as a white solid.
Causality Behind Experimental Choices:
-
Low Temperature: The initial deprotonation of the phosphonate and the subsequent reaction with the ketone are performed at low temperatures to control the reaction rate and minimize side reactions.
-
Strong Base: A strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is required to efficiently deprotonate the phosphonate reagent.
-
Aprotic Solvent: Anhydrous THF is used as the solvent to prevent quenching of the strong base and the intermediate carbanion.
Workflow 2: Synthesis of the Piperidine Core for Tofacitinib
The synthesis of the chiral piperidine core of Tofacitinib is a more protracted process, often starting from 3-amino-4-methylpyridine and involving several steps, including a critical chiral resolution.
Caption: Synthetic route to the Tofacitinib piperidine core.
Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine [3][5][6]
-
N-methoxycarbonylation: React 3-amino-4-methylpyridine with methyl chloroformate in the presence of a base.
-
Hydrogenation: Catalytically hydrogenate the pyridine ring to form the corresponding piperidine derivative.
-
N-benzylation: Introduce the benzyl protecting group via reductive amination with benzaldehyde and a reducing agent.
-
Amide Reduction: Reduce the carbamate to the N-methyl amine using a strong reducing agent like lithium aluminum hydride.
-
Chiral Resolution: Treat the racemic mixture of the piperidine derivative with a chiral resolving agent such as L-(−)-di-p-toluoyltartaric acid (L-DTTA) to selectively crystallize the desired (3R,4R)-enantiomer.
-
Basification: Liberate the free amine from the tartrate salt by treatment with a base.
Causality Behind Experimental Choices:
-
Multi-step Synthesis: The complexity of the target molecule, with its specific stereochemistry, necessitates a multi-step approach.
-
Chiral Resolution: As the synthesis starts from an achiral precursor, a chiral resolution step is crucial to obtain the enantiomerically pure final product. The choice of L-DTTA is based on its ability to form diastereomeric salts with the amine that have different solubilities, allowing for separation by crystallization.[7]
-
Protecting Groups: The use of a benzyl group on the piperidine nitrogen protects it during subsequent reactions and can be removed under specific conditions.
Cost-Benefit Analysis: The Bottom Line
While a direct, molecule-for-molecule comparison is challenging due to the different final drug products, we can analyze the cost-effectiveness of producing the core heterocyclic intermediates.
| Component | Azetidine Core Synthesis | Piperidine Core Synthesis |
| Starting Material Cost | tert-Butyl 3-oxoazetidine-1-carboxylate: Relatively high cost per gram. | 3-Amino-4-methylpyridine: Lower cost per gram.[4][8][9][10] |
| Key Reagent Cost | Diethyl (cyanomethyl)phosphonate: Moderate cost.[6][11] | L-(−)-Di-p-toluoyltartaric acid (L-DTTA): Significant cost for the chiral resolving agent.[7][12][13][14] |
| Number of Steps | Fewer steps to the key intermediate. | Multiple steps, increasing labor and solvent costs. |
| Yield and Efficiency | High yield in the key olefination step.[1][2] | Overall yield is impacted by the multi-step nature and the resolution step, where a theoretical maximum of 50% of the desired enantiomer can be recovered in a single resolution. |
| Waste Generation | Can be optimized for greener processes.[3] | The resolution step can generate significant solvent waste. |
| Intellectual Property | The use of novel azetidine scaffolds can provide a stronger IP position. | More established synthetic routes may have less IP novelty. |
Analysis:
The synthesis of the azetidine core for Baricitinib, while starting from a more expensive building block, offers a more convergent and high-yielding route to the key intermediate. The Horner-Wadsworth-Emmons reaction is a robust and well-understood transformation that can be optimized for large-scale production with favorable economics.[3]
Conversely, the synthesis of the piperidine core for Tofacitinib, although beginning with a cheaper starting material, is a longer and more complex process. The critical chiral resolution step not only adds significant cost due to the expensive resolving agent but also inherently limits the yield of the desired enantiomer. While established, this multi-step sequence can be less efficient in terms of time, labor, and materials.
The Verdict: When to Choose Azetidine
The decision to incorporate an azetidine scaffold, and specifically to use a building block like this compound, should be based on a holistic assessment of the project goals.
Choose the Azetidine route when:
-
Novelty and Intellectual Property are key: The unique three-dimensional structure of azetidines can lead to novel chemical matter with a strong patent position.
-
Improved Physicochemical Properties are desired: Azetidines can offer advantages in terms of metabolic stability, reduced lipophilicity, and improved solubility compared to their piperidine counterparts.[4]
-
A Convergent and Efficient Synthesis is a priority: A shorter, high-yielding synthetic route can offset the higher initial cost of the starting material, especially at scale.
Consider the Piperidine route when:
-
Established and well-trodden synthetic paths are preferred: The synthesis of piperidine derivatives is extensively documented, which can reduce process development time.
-
The initial cost of starting materials is a primary constraint: For early-stage discovery where numerous analogs are being synthesized, the lower cost of simple pyridine starting materials may be advantageous.
-
The specific stereochemistry can be readily accessed through established resolution or asymmetric synthesis methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Di-p-toluoyl-L-tartaric acid, 98% | Fisher Scientific [fishersci.ca]
- 3. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. research.unl.pt [research.unl.pt]
- 6. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 7. (-)-O,O -Di-p-toluoyl- L -tartaric acid 97 32634-66-5 [sigmaaldrich.com]
- 8. 3-氨基-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. 3-Amino-4-methylpyridine, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. 3-Amino-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. (-)-Di-p-toluoyl-L-tartaric acid | 32634-66-5 [chemicalbook.com]
- 13. (-)-Di-p-toluoyl-L-tartaric acid price,buy (-)-Di-p-toluoyl-L-tartaric acid - chemicalbook [chemicalbook.com]
- 14. echemi.com [echemi.com]
A Senior Application Scientist’s Guide: Assessing the Impact of Azetidine Incorporation on Peptide-Receptor Binding
Welcome to a comprehensive examination of a powerful tool in modern peptidomimetics: the incorporation of azetidine-2-carboxylic acid (Aze). As researchers, scientists, and drug developers, our goal is to rationally design peptides with enhanced affinity, selectivity, and metabolic stability. Replacing the ubiquitous proline (Pro) residue with its four-membered ring analogue, azetidine, offers a compelling strategy to manipulate peptide conformation and, consequently, its interaction with biological receptors.[1][2]
This guide moves beyond a simple recitation of facts. It is designed to provide you with the foundational logic, practical workflows, and comparative data necessary to effectively leverage azetidine incorporation in your own research. We will explore the causal links between structure and function, detail the self-validating experimental protocols required for robust assessment, and ground our discussion in authoritative literature.
The Rationale: Why Constrain with Azetidine?
Proline's five-membered ring imposes significant conformational restrictions on the peptide backbone, often inducing specific secondary structures like β-turns.[3] Azetidine, as its lower homologue, introduces an even more acute level of constraint due to the increased ring strain of its four-membered ring.[2] This seemingly subtle modification has profound stereochemical consequences.
The primary motivation for this substitution is to pre-organize the peptide into a "bioactive" conformation—the precise three-dimensional shape required for optimal binding to its receptor. By reducing the entropic penalty of binding (the peptide is less "floppy" in solution), we can achieve significant gains in binding affinity (KD) and, in many cases, enhance selectivity for the target receptor over off-targets. Furthermore, the non-natural azetidine structure can confer increased resistance to proteolytic degradation, a critical factor for therapeutic viability.[4][5][6]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of tert-Butyl Azetidine-3-carboxylate
This document provides a detailed protocol for the safe and compliant disposal of tert-Butyl Azetidine-3-carboxylate and its associated waste streams. As a valued partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of our chemical reagents, ensuring the safety of your personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Risk Mitigation: The "Why" Behind the Protocol
Understanding the inherent hazards of a chemical is the foundation of its safe handling and disposal. This compound, while a valuable building block, possesses characteristics that demand careful management. Based on GHS classifications and safety data sheets, the primary risks are associated with its irritant properties.[1][2][3]
Table 1: Hazard Profile of this compound and its Salts
| Hazard Classification | Description | Rationale for Disposal Protocol |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Prevents chemical burns and dermatitis. Mandates the use of chemical-resistant gloves and lab coats. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Protects against significant eye injury. Requires safety goggles or a face shield. |
| STOT - Single Exposure | May cause respiratory irritation.[1][2][3] | Minimizes inhalation risks. Necessitates handling within a certified chemical fume hood. |
| Acute Oral Toxicity | Harmful if swallowed.[1][4] | Prevents accidental poisoning. Reinforces the rule against eating or drinking in the lab. |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong bases.[4] | Crucial for waste segregation to prevent violent reactions, gas evolution, or container pressurization. |
This hazard profile dictates that this compound must be treated as regulated hazardous waste. It cannot be disposed of down the drain or in standard refuse.[5][6] The procedures outlined below are designed to mitigate these risks systematically.
Immediate Safety Protocols: Personal Protective Equipment (PPE) and Engineering Controls
Before beginning any procedure that involves handling or disposing of this compound, ensure all safety measures are in place.
-
Engineering Controls : All transfers and handling of this compound waste must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors or aerosols.[7][8] Ensure the sash is at the appropriate height.
-
Personal Protective Equipment (PPE) : A baseline of PPE is mandatory.
-
Eye Protection : Wear safety goggles with side shields or a full-face shield.[1][7]
-
Hand Protection : Use chemically-resistant gloves, such as nitrile, and change them immediately if contamination occurs.[4][7]
-
Body Protection : A standard laboratory coat is required to protect against skin contact.[1][7]
-
Step-by-Step Disposal Protocol for this compound
This protocol follows the "cradle-to-grave" principle of hazardous waste management mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][9][10]
Step 1: Container Selection and Labeling
The integrity of the disposal process begins with the primary container.
-
Container Choice : Select a chemically compatible, leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) or glass containers are appropriate choices.[7][9] Do not use metal containers for any waste stream that may become acidic.[9][11]
-
Labeling : Before adding any waste, affix a hazardous waste tag to the container.[6][7] The label must, at a minimum, include:
Step 2: Waste Segregation
This is a critical step to prevent dangerous chemical reactions within the waste container.
-
Primary Waste : Collect waste consisting of pure or residual this compound in a dedicated container.
-
Solvent Waste : If the compound is dissolved in a solvent (e.g., DCM, THF, Ethyl Acetate), collect it in a container designated for that solvent waste stream (e.g., "Halogenated Organic Waste" or "Non-Halogenated Organic Waste"). Ensure the azetidine derivative is compatible with other components in that stream.
-
AVOID Incompatibles : NEVER mix this compound waste with strong acids, strong bases, or strong oxidizing agents.[4] Doing so can cause a rapid and dangerous reaction. Waste streams must be segregated to prevent accidental mixing.[11]
Step 3: Accumulation and Storage
Waste must be stored safely in a designated laboratory area.
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[11] This area must be at or near the point of generation and under the control of laboratory personnel.
-
Secondary Containment : Place the waste container within a larger, chemically-resistant secondary containment bin to contain any potential leaks or spills.[9]
-
Container Management : Keep the waste container securely closed at all times, except when adding waste.[7] Do not overfill containers; a maximum of 90% capacity is recommended to allow for vapor expansion.[9]
Step 4: Final Disposal and Removal
Hazardous waste must be disposed of through official channels.
-
Contact EHS : When the container is full or has reached the institutional time limit for storage in an SAA (typically 90 days to one year depending on generator status), contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[9][11]
-
Documentation : Complete all required paperwork for the waste pickup, ensuring that the contents of the container are accurately described.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposures
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Skin Contact : Immediately flush the affected area with plenty of soap and water.[1][12] Remove contaminated clothing and seek medical attention if irritation persists.[4]
-
Eye Contact : Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[12]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][12]
-
Small Spills : For minor spills within a fume hood, absorb the material with an inert absorbent like vermiculite or sand.[13] Scoop the contaminated material into a labeled hazardous waste container for disposal.[4][12]
-
Large Spills : Evacuate the immediate area and contact your institution's emergency response team or EHS.
Regulatory Framework: Adherence to National Standards
All disposal activities must comply with federal and state regulations. In the United States, the primary governing bodies are:
-
Environmental Protection Agency (EPA) : The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[6][9]
-
Occupational Safety and Health Administration (OSHA) : OSHA mandates safe workplace practices, including PPE, employee training on chemical hazards (HazCom Standard), and emergency preparedness.[14][15][16]
By adhering to the protocols in this guide, your laboratory will not only ensure the safety of its personnel but also maintain full compliance with these critical regulatory standards.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound hydrochloride | C8H16ClNO2 | CID 67346984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. benchchem.com [benchchem.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. danielshealth.com [danielshealth.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. capotchem.cn [capotchem.cn]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. connmaciel.com [connmaciel.com]
- 15. cleanmanagement.com [cleanmanagement.com]
- 16. resources.duralabel.com [resources.duralabel.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
